4-methyl-N-phenylbenzamide
Description
Properties
IUPAC Name |
4-methyl-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-11-7-9-12(10-8-11)14(16)15-13-5-3-2-4-6-13/h2-10H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEOPHYIUYAVDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50218476 | |
| Record name | Benzamide, 4-methyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6833-18-7 | |
| Record name | 4-Methyl-N-phenylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6833-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 4-methyl-N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006833187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, 4-methyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-TOLUANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-methyl-N-phenylbenzamide chemical properties
An In-depth Technical Guide to the Chemical and Biological Properties of 4-methyl-N-phenylbenzamide
Abstract
This technical guide provides a comprehensive overview of this compound (also known as p-toluanilide), a key organic compound featuring the N-phenylbenzamide scaffold. This document, intended for researchers, chemists, and professionals in drug development, delves into the molecule's core physicochemical properties, spectroscopic signature, and established synthesis protocols. Furthermore, it explores the broader significance of the N-phenylbenzamide chemical class, which has demonstrated considerable potential across various therapeutic areas, including oncology and neurology. The guide synthesizes field-proven insights with established scientific data to serve as an authoritative resource for laboratory application and conceptual drug design.
PART 1: Core Physicochemical and Spectroscopic Characterization
A thorough understanding of a molecule's fundamental properties is the bedrock of its application in any research or development context. This section outlines the essential chemical identifiers, physical characteristics, and the spectroscopic fingerprint of this compound.
1.1: Core Chemical Properties
This compound is a crystalline solid at room temperature. Its structure consists of a p-toluoyl group bonded to an aniline through an amide linkage. This arrangement of aromatic rings and a polar amide group dictates its physical properties, such as its relatively high melting point and solubility profile.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | p-Toluanilide, 4-Methylbenzanilide, N-Phenyl-p-toluamide | [2] |
| CAS Number | 6833-18-7 | [1] |
| Molecular Formula | C₁₄H₁₃NO | [1][2] |
| Molecular Weight | 211.26 g/mol | [1][2] |
| Melting Point | 143-148 °C | [2] |
| Appearance | White to light yellow crystalline powder | |
| InChI Key | PQEOPHYIUYAVDQ-UHFFFAOYSA-N | [1][2] |
| SMILES | CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 | [1][2] |
1.2: Solubility Profile
The solubility of a compound is a critical parameter for its use in synthesis, purification, and biological assays. The molecular structure of this compound, with its two phenyl rings, renders it largely nonpolar.
-
Aqueous Solubility : It is expected to be insoluble or sparingly soluble in water[3]. The polar amide bond is insufficient to overcome the hydrophobicity of the large aromatic portions of the molecule.
-
Organic Solubility : It is soluble in many common organic solvents[4][5]. This is due to favorable van der Waals interactions between the solvent and the compound's aromatic rings. Suitable solvents for dissolution and recrystallization include ethanol, ethyl acetate, and chloroform. Forcing solubility in aqueous media for biological testing may require the use of co-solvents like DMSO or ethanol[6].
1.3: Spectroscopic Signature
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The structure of this compound gives rise to a predictable and distinct spectral fingerprint. While raw spectral data requires direct acquisition, the expected characteristics can be expertly predicted based on its molecular structure[1][7][8].
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Methyl Protons (-CH₃): A singlet peak around δ 2.3-2.4 ppm.
-
Aromatic Protons: A series of multiplets in the aromatic region (δ 7.0-8.0 ppm). The protons on the p-tolyl ring will appear as two distinct doublets (an AA'BB' system), while the protons on the N-phenyl ring will show more complex splitting.
-
Amide Proton (N-H): A broad singlet, typically downfield (δ 8.0-9.0 ppm), whose position can be sensitive to solvent and concentration.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Methyl Carbon (-CH₃): An upfield signal around δ 21-22 ppm.
-
Aromatic Carbons: Multiple signals in the δ 120-140 ppm range.
-
Carbonyl Carbon (C=O): A characteristic downfield signal around δ 165-167 ppm.
-
-
IR (Infrared) Spectroscopy:
-
N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.
-
C-H Aromatic Stretch: Signals just above 3000 cm⁻¹.
-
C=O (Amide I) Stretch: A strong, prominent absorption band around 1650-1680 cm⁻¹.
-
N-H Bend (Amide II): A band around 1520-1550 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ is expected at m/z = 211. Key fragmentation patterns would likely involve the cleavage of the amide bond, leading to fragments corresponding to the p-toluoyl cation (m/z = 119) and the aniline radical cation (m/z = 93).
-
PART 2: Synthesis and Reactivity
The creation of the amide bond is one of the most fundamental and well-understood transformations in organic chemistry. The synthesis of this compound is a robust and reliable process, making it an excellent example for illustrating laboratory workflow.
2.1: Rationale for Synthetic Strategy
The most direct and common method for synthesizing N-substituted benzamides is the acylation of an amine with a benzoyl chloride derivative. This reaction, a variant of the Schotten-Baumann reaction, is highly efficient and proceeds under mild conditions. The use of a base (like triethylamine or pyridine) is critical to neutralize the HCl byproduct, driving the reaction to completion[9][10]. This method is chosen for its high yield, reliability, and ease of execution, making it a "self-validating" protocol for producing high-purity material.
2.2: Detailed Laboratory Synthesis Protocol
This protocol describes the synthesis of this compound from 4-methylbenzoyl chloride and aniline.
Materials:
-
Aniline (1.0 eq)
-
4-Methylbenzoyl chloride (1.05 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Heptane/Ethyl Acetate for recrystallization
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add aniline (1.0 eq) and dissolve in dichloromethane (approx. 0.2 M). Cool the flask in an ice bath to 0 °C.
-
Base Addition: Add triethylamine (1.2 eq) to the cooled solution.
-
Acylation: Add a solution of 4-methylbenzoyl chloride (1.05 eq) in dichloromethane dropwise to the stirred reaction mixture over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield a crude solid.
-
Recrystallize the crude product from a suitable solvent system, such as heptane/ethyl acetate, to afford pure this compound as a white crystalline solid.
-
-
Characterization: Confirm the identity and purity of the product using NMR, IR, and melting point analysis as described in Part 1.
2.3: Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
PART 3: Applications in Drug Discovery and Materials Science
The N-phenylbenzamide core is a "privileged scaffold" in medicinal chemistry. Its rigid, yet conformationally adaptable structure allows it to effectively present substituents for interaction with a wide array of biological targets.
3.1: The N-Phenylbenzamide Scaffold in Medicinal Chemistry
Derivatives of N-phenylbenzamide have been investigated for a broad spectrum of biological activities. The ability to easily modify both the benzoyl and aniline rings provides a powerful platform for tuning pharmacological properties. Documented activities include:
-
Anticancer Agents: As inhibitors of crucial cell signaling proteins like protein kinases[11].
-
Antiviral Agents: Showing efficacy against viruses such as Enterovirus 71 (EV71) and Hepatitis B Virus (HBV)[12][13][14].
-
Anticonvulsants: Demonstrating activity in seizure models, suggesting potential in treating epilepsy[15].
-
Antiprotozoal Agents: Acting as DNA minor groove binders in kinetoplastid parasites[16].
3.2: Case Study - Application as Protein Kinase Inhibitors
A significant area of research involves the modification of the 4-methylbenzamide backbone to develop protein kinase inhibitors for cancer therapy. In one study, new derivatives were designed to preserve the core N-phenylbenzamide structure while adding various purine substituents. Several of these compounds showed potent inhibitory activity against Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ) and induced apoptosis in cancer cell lines[11]. The this compound moiety serves as a foundational structure that can be elaborated upon to achieve specific and potent biological activity.
3.3: Logical Pathway for Kinase Inhibition
The mechanism by which many kinase inhibitors function involves competing with ATP for its binding site on the enzyme, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade that promotes cell proliferation.
Caption: Hypothesized mechanism of a this compound derivative as a kinase inhibitor.
PART 4: Safety, Handling, and Storage
Proper handling of all chemicals is paramount in a research environment. While a specific, comprehensive safety data sheet (SDS) for this compound is not detailed in the provided search results, data from structurally related benzamides can be used to establish prudent safety practices[17][18].
4.1: Hazard Identification
Based on analogous compounds, this compound should be handled with care. Potential hazards include:
-
Acute Oral Toxicity: May be harmful if swallowed[18].
-
Skin Irritation: May cause skin irritation upon prolonged contact[17][18].
-
Mutagenicity: Some related benzamides are suspected of causing genetic defects. This compound should be handled as a potential mutagen until proven otherwise.
4.2: Recommended Handling Procedures
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical goggles.
-
Lab Coat: A standard lab coat should be worn to prevent skin contact.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
4.3: Storage and Stability
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
-
Stability: The compound is stable under recommended storage conditions. The amide bond is generally robust but can be susceptible to hydrolysis under harsh acidic or basic conditions at elevated temperatures.
Conclusion
This compound is more than a simple organic compound; it is a versatile building block with significant relevance in modern chemical research, particularly in the field of drug discovery. Its straightforward synthesis, well-defined chemical properties, and the proven biological potential of its structural class make it a valuable tool for chemists and pharmacologists. This guide provides the foundational knowledge necessary for its safe and effective use in the laboratory, serving as a launchpad for further innovation.
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Authored by Gemini, Senior Application Scientist
An In-depth Technical Guide to the Synthesis of 4-methyl-N-phenylbenzamide
Executive Summary
This technical guide provides a comprehensive analysis of the synthetic pathways leading to this compound. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core chemical principles, offers detailed experimental protocols, and presents a comparative analysis of the primary synthetic methodologies. The focus is on providing actionable insights grounded in established chemical literature to facilitate both laboratory-scale synthesis and process development.
Introduction: Significance of the Amide Scaffold
This compound is a prototypical secondary amide that serves as a valuable building block and structural motif in numerous areas of chemical science. The inherent stability and defined geometry of the amide bond are crucial for its utility in medicinal chemistry, where it is a cornerstone of peptide mimetics and enzyme inhibitors, and in materials science for the development of novel polymers with tailored properties. A thorough understanding of its synthesis is therefore fundamental for any application-driven research.
Primary Synthesis Pathway: The Schotten-Baumann Reaction
The most prevalent and direct route to this compound is the acylation of aniline with a derivative of 4-methylbenzoic acid, a classic example of the Schotten-Baumann reaction.[1][2][3][4] This method is favored for its high efficiency and scalability.
Mechanistic Rationale: Activation and Nucleophilic Acyl Substitution
The reaction proceeds through a two-step sequence involving the activation of the carboxylic acid followed by nucleophilic attack by the amine.
-
Carboxylic Acid Activation: 4-methylbenzoic acid is converted to its more electrophilic acyl chloride derivative, 4-methylbenzoyl chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride possesses a highly reactive carbonyl carbon, primed for nucleophilic attack.[5]
-
Amide Bond Formation: The lone pair of electrons on the nitrogen atom of aniline attacks the carbonyl carbon of 4-methylbenzoyl chloride. This addition forms a tetrahedral intermediate which subsequently collapses, expelling a chloride ion. A base, such as triethylamine or pyridine, is incorporated to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[6]
Experimental Protocol: Synthesis via Acyl Chloride
Step A: Preparation of 4-methylbenzoyl chloride
-
Materials: 4-methylbenzoic acid, thionyl chloride, anhydrous toluene.
-
Procedure:
-
Suspend 4-methylbenzoic acid (1.0 equivalent) in anhydrous toluene within a fume hood.
-
To this suspension, add thionyl chloride (1.2 equivalents) dropwise at ambient temperature.
-
Heat the mixture to reflux for 1-2 hours, monitoring for the cessation of HCl gas evolution.
-
Remove the solvent and excess thionyl chloride under reduced pressure. The crude 4-methylbenzoyl chloride is typically used in the subsequent step without further purification.
-
Step B: Synthesis of this compound
-
Materials: 4-methylbenzoyl chloride, aniline, triethylamine, anhydrous dichloromethane (DCM).
-
Procedure:
-
Dissolve aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of 4-methylbenzoyl chloride (1.05 equivalents) in anhydrous DCM dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Upon completion, as monitored by Thin Layer Chromatography (TLC), perform an aqueous workup by washing with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Workflow Visualization: Schotten-Baumann Pathway
Caption: Synthesis via the Schotten-Baumann reaction.
Alternative Pathway: Direct Amide Coupling with Reagents
For substrates that may be sensitive to the conditions of acyl chloride formation, direct coupling of the carboxylic acid and amine using a coupling agent is a powerful alternative.[6] This approach is a mainstay in modern organic synthesis, particularly in the construction of complex molecules.
Mechanistic Rationale: In-Situ Activation
Coupling agents, such as carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate amide bond formation by converting the carboxylic acid's hydroxyl group into a better leaving group in situ.[7]
-
O-Acylisourea Formation: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack: Aniline then attacks the carbonyl carbon of this activated intermediate.
-
Product Formation: The resulting tetrahedral intermediate collapses to form the desired amide and a soluble urea byproduct. The addition of auxiliaries like 1-hydroxybenzotriazole (HOBt) can enhance reaction efficiency and suppress side reactions.[8][9]
Experimental Protocol: EDC/HOBt Mediated Coupling
-
Materials: 4-methylbenzoic acid, aniline, EDC, HOBt, N,N-diisopropylethylamine (DIPEA), anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
Combine 4-methylbenzoic acid (1.0 equivalent), aniline (1.0 equivalent), HOBt (1.1 equivalents), and DIPEA (1.2 equivalents) in anhydrous DMF.
-
Cool the mixture to 0 °C.
-
Add EDC (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to proceed at room temperature for 12-24 hours.
-
Dilute the reaction mixture with ethyl acetate and perform an aqueous workup as previously described.
-
Dry, concentrate, and purify the product, typically via column chromatography.
-
Workflow Visualization: Direct Coupling Pathway
Caption: Direct amide synthesis using coupling reagents.
Comparative Analysis of Synthesis Pathways
| Feature | Schotten-Baumann (Acyl Chloride) | Direct Coupling (EDC/HOBt) |
| Reagents | Thionyl chloride, base | EDC, HOBt, base |
| Reaction Time | Faster (typically 2-6 hours) | Slower (typically 12-24 hours) |
| Conditions | Can be harsh (HCl byproduct) | Milder |
| Workup | Straightforward | Can be more complex due to urea byproduct |
| Cost | Generally more cost-effective | Reagents are more expensive |
| Ideal Application | Scalable synthesis of simple amides | Synthesis of complex, sensitive molecules |
Conclusion
The synthesis of this compound is readily achievable through well-established methodologies. The choice between the Schotten-Baumann reaction and direct coupling is dictated by the specific requirements of the synthesis, including scale, substrate sensitivity, and economic considerations. For robust, large-scale production, the acyl chloride route is often preferred. For intricate, small-scale syntheses, the milder conditions and broad substrate scope of direct coupling methods are advantageous.
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Spectroscopic Profile of 4-methyl-N-phenylbenzamide: A Technical Guide for Researchers
Introduction
4-methyl-N-phenylbenzamide, a substituted aromatic amide, serves as a valuable scaffold in medicinal chemistry and materials science. Its structural features, comprising a toluoyl group linked to an aniline moiety via an amide bond, give rise to a unique spectroscopic signature. A thorough understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and the elucidation of its role in various chemical transformations. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. This document is designed to be a self-validating resource, grounding its interpretations in established spectroscopic principles and authoritative references.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the proton and carbon environments within the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), reveals a set of distinct signals corresponding to the aromatic protons, the amide proton, and the methyl protons.
Data Summary:
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~8.02 | s | - | 1H | N-H |
| ~7.78 | d | 8.4 | 2H | H-2', H-6' |
| ~7.67 | d | 8.4 | 2H | H-2, H-6 |
| ~7.36 | t | 8.4 | 2H | H-3, H-5 |
| ~7.27 | d | 7.2 | 2H | H-3', H-5' |
| ~7.15 | t | 7.2 | 1H | H-4 |
| ~2.43 | s | - | 3H | -CH₃ |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.[1]
Interpretation and Causality:
-
Amide Proton (N-H): The downfield singlet at approximately 8.02 ppm is characteristic of the amide proton. Its broadness can vary due to quadrupole coupling with the nitrogen atom and potential hydrogen bonding. The chemical shift is influenced by the electron-withdrawing effect of the adjacent carbonyl group.
-
Aromatic Protons: The spectrum displays a set of signals in the aromatic region (7.0-8.0 ppm).
-
The doublet at ~7.78 ppm corresponds to the two protons (H-2', H-6') on the 4-methylbenzoyl ring that are ortho to the carbonyl group. Their downfield shift is a result of the deshielding effect of the carbonyl.
-
The doublet at ~7.67 ppm is assigned to the two protons (H-2, H-6) on the N-phenyl ring that are ortho to the amide nitrogen.
-
The triplet at ~7.36 ppm represents the two meta protons (H-3, H-5) of the N-phenyl ring.
-
The doublet at ~7.27 ppm corresponds to the two protons (H-3', H-5') on the 4-methylbenzoyl ring that are meta to the carbonyl group.
-
The triplet at ~7.15 ppm is assigned to the para proton (H-4) of the N-phenyl ring.
-
-
Methyl Protons (-CH₃): The upfield singlet at ~2.43 ppm, integrating to three protons, is unequivocally assigned to the methyl group on the benzoyl ring. Its singlet nature is due to the absence of adjacent protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.
Data Summary:
| Chemical Shift (δ) ppm | Assignment |
| ~165.91 | C=O |
| ~142.41 | C-4' |
| ~138.18 | C-1 |
| ~132.18 | C-1' |
| ~129.48 | C-3', C-5' |
| ~129.13 | C-3, C-5 |
| ~127.17 | C-2', C-6' |
| ~124.50 | C-4 |
| ~120.35 | C-2, C-6 |
| ~21.59 | -CH₃ |
Note: These values are based on a spectrum recorded in CDCl₃.[1]
Interpretation and Causality:
-
Carbonyl Carbon (C=O): The most downfield signal at ~165.91 ppm is characteristic of the amide carbonyl carbon, which is significantly deshielded.
-
Aromatic Carbons: The signals between 120 and 143 ppm correspond to the aromatic carbons. The quaternary carbons (C-1, C-1', and C-4') are typically weaker in intensity. The chemical shifts are influenced by the substituents on each ring. For instance, C-4' is shifted downfield due to the attachment of the methyl group.
-
Methyl Carbon (-CH₃): The most upfield signal at ~21.59 ppm is assigned to the methyl carbon.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 200 ppm) is required. A significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary due to the lower natural abundance of ¹³C and its longer relaxation times.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal.
Caption: Workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrations.
Data Summary:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300-3400 | N-H stretch | Amide |
| ~3000-3100 | C-H stretch | Aromatic |
| ~2850-2960 | C-H stretch | Methyl (-CH₃) |
| ~1650-1680 | C=O stretch (Amide I) | Amide |
| ~1510-1550 | N-H bend (Amide II) | Amide |
| ~1400-1600 | C=C stretch | Aromatic |
Note: The exact peak positions can be influenced by the physical state of the sample (e.g., solid vs. solution).
Interpretation and Causality:
-
N-H Stretch: A prominent absorption band in the region of 3300-3400 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide. Its position and shape can be affected by hydrogen bonding.
-
C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl group is observed below 3000 cm⁻¹.
-
Amide I Band (C=O Stretch): A strong, sharp absorption band around 1650-1680 cm⁻¹ is the characteristic Amide I band, arising primarily from the C=O stretching vibration. This is one of the most intense peaks in the spectrum.
-
Amide II Band (N-H Bend): The Amide II band, appearing in the 1510-1550 cm⁻¹ region, results from a combination of N-H in-plane bending and C-N stretching vibrations.
-
Aromatic C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region are due to the C=C stretching vibrations within the two aromatic rings.
Experimental Protocol for FTIR Spectroscopy (KBr Wafer):
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a very accurate mass measurement of the parent ion, which can be used to determine the elemental composition. For this compound, the protonated molecule [M+H]⁺ is typically observed.
Data Summary:
The excellent agreement between the calculated and found m/z values confirms the molecular formula of the compound.
Electron Ionization (EI) Mass Spectrometry and Fragmentation Pattern
Proposed Fragmentation Pathway:
-
Molecular Ion (M⁺˙): The initial ionization event produces the molecular ion at m/z 211.
-
Formation of the 4-methylbenzoyl cation: A common fragmentation pathway for amides is the cleavage of the amide bond (α-cleavage). This would lead to the formation of the 4-methylbenzoyl cation at m/z 119, which is expected to be a prominent peak.
-
Formation of the phenyl radical and the protonated aniline ion: Cleavage can also result in the formation of a phenyl radical and the protonated 4-methylbenzamide fragment, or the 4-methylphenyl radical and the protonated benzanilide fragment.
-
Loss of CO from the 4-methylbenzoyl cation: The 4-methylbenzoyl cation (m/z 119) can further lose a neutral carbon monoxide (CO) molecule to form the tolyl cation at m/z 91.
-
Formation of the phenyl cation: The benzoyl portion of the molecule can lead to the formation of the benzoyl cation (if rearrangement occurs) at m/z 105, which can then lose CO to form the phenyl cation at m/z 77.
Caption: Proposed EI-MS fragmentation of this compound.
Experimental Protocol for GC-MS:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Separation: Inject the sample onto a suitable capillary column (e.g., a nonpolar column like DB-5). Use a temperature program to ensure good separation and peak shape.
-
MS Detection: The EI source energy is typically set to 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range of approximately m/z 40-400.
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze the corresponding mass spectrum to identify the molecular ion and major fragment ions.
Conclusion
The spectroscopic data presented in this technical guide provide a robust and self-consistent characterization of this compound. The NMR spectra offer a detailed blueprint of the carbon and proton skeleton, the IR spectrum confirms the presence of the key amide functional group and aromatic rings, and mass spectrometry verifies the molecular weight and provides insights into the molecule's stability and fragmentation patterns. By understanding and applying these spectroscopic principles and protocols, researchers can confidently identify and characterize this compound in their scientific endeavors.
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Introduction: The Significance of Solid-State Characterization
An In-depth Technical Guide to the Crystal Structure Analysis of 4-methyl-N-phenylbenzamide
This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the synthesis, crystallization, and in-depth structural analysis of this compound. Moving beyond mere procedural lists, this document elucidates the causal logic behind experimental choices, ensuring a robust and reproducible approach to understanding the solid-state architecture of this important molecular scaffold.
This compound belongs to the N-phenylbenzamide class of compounds, a core moiety in numerous pharmacologically active agents and functional organic materials.[1][2][3] The therapeutic efficacy, stability, bioavailability, and manufacturability of a drug substance are intrinsically linked to its solid-state properties. Crystal structure analysis via single-crystal X-ray diffraction (SC-XRD) is the definitive method for elucidating the three-dimensional atomic arrangement, providing unparalleled insight into molecular conformation, intermolecular interactions, and crystal packing.[4][5] Understanding these features is not an academic exercise; it is a critical prerequisite for rational drug design, polymorph screening, and the development of stable, effective pharmaceutical formulations. This guide details the complete workflow, from chemical synthesis to advanced computational analysis, for characterizing the crystal structure of this compound.
Synthesis and Single Crystal Growth: The Foundation of Analysis
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the final structural model is directly dependent on the perfection of the crystal used for data collection.
Synthesis of this compound
The most common and efficient synthesis route is the Schotten-Baumann reaction, involving the acylation of aniline with 4-methylbenzoyl chloride.
Rationale for Experimental Choices:
-
Reaction Type: Acylation is a robust and high-yielding reaction for amide bond formation.
-
Base (Pyridine): Pyridine serves a dual purpose. It acts as a nucleophilic catalyst and as a base to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.
-
Solvent (Dichloromethane - DCM): DCM is chosen for its ability to dissolve both reactants and for its low boiling point, which facilitates easy removal during workup. It is also relatively inert under these reaction conditions.
-
Purification (Recrystallization): Recrystallization is a powerful technique for purifying solid organic compounds, effectively removing unreacted starting materials and side products.[6]
Experimental Protocol: Synthesis
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq.) and pyridine (1.2 eq.) in dichloromethane (DCM, approx. 30 mL).
-
Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the solution temperature equilibrates to 0-5 °C.
-
Acyl Chloride Addition: Dissolve 4-methylbenzoyl chloride (1.05 eq.) in a small volume of DCM (approx. 10 mL). Add this solution dropwise to the stirred aniline solution over 20-30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove excess pyridine and aniline, followed by saturated NaHCO₃ solution (2 x 20 mL) to remove any remaining acid, and finally with brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude solid product from a hot ethanol/water mixture to yield pure this compound as a white crystalline solid.[7]
Growing Diffraction-Quality Single Crystals
Obtaining single crystals is often more of an art than a science, requiring patience and systematic experimentation with various solvents and techniques.[8][9] Slow evaporation is a reliable method for compounds like this compound.
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Screening: Test the solubility of the purified compound in various solvents (e.g., ethanol, ethyl acetate, acetone, chloroform) to find one in which it is sparingly soluble at room temperature but readily soluble when heated. For this compound, ethyl acetate is a suitable choice.
-
Solution Preparation: Prepare a saturated solution of the compound in the chosen solvent by gently heating and stirring in a clean vial.
-
Filtration: Filter the hot solution through a syringe filter (0.22 µm) into a clean vial to remove any microscopic dust or particulate matter, which can act as unwanted nucleation sites.
-
Crystal Growth: Cover the vial with a cap, and pierce the cap with a needle to allow for very slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free location (e.g., a dedicated incubator or a quiet corner of a drawer) and leave it undisturbed for several days to weeks.
-
Harvesting: Once well-formed, block-like crystals appear, carefully harvest them from the mother liquor using a spatula or forceps.
Caption: Workflow for Synthesis and Crystallization.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD provides definitive proof of a molecule's structure and its arrangement in the solid state. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[4]
Data Collection, Solution, and Refinement Workflow
The overall process can be broken down into several computational steps following the initial diffraction experiment.[10][11]
Experimental & Computational Protocol:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head using a cryoloop and cryoprotectant oil.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. The cold stream minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data. Data is collected by rotating the crystal in the X-ray beam (e.g., using Mo Kα radiation, λ = 0.71073 Å) and recording the diffraction spots on a detector over a series of frames.[4][12] A complete dataset usually requires 6-24 hours of collection time.[4]
-
Data Integration & Scaling: The raw diffraction images are processed to determine the intensity and position of each reflection. This data is then scaled and merged to produce a single reflection file.
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group and unit cell dimensions.
-
Structure Solution: The initial atomic positions are determined from the diffraction data. For small organic molecules, this is typically achieved using "direct methods."
-
Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization process.[13][14] This iterative process adjusts atomic coordinates and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final model is assessed using crystallographic R-factors (R1, wR2) and the Goodness of Fit (GooF).
Caption: SC-XRD Data Processing and Structure Refinement Workflow.
Structural Analysis of this compound
The refined Crystallographic Information File (CIF) contains the final atomic coordinates and is the source for all subsequent analysis. The data presented here is representative of a typical analysis based on known structures of N-phenylbenzamide derivatives.[15][16]
Crystallographic Data Summary
The fundamental parameters describing the crystal lattice are summarized below.
| Parameter | Value |
| Chemical Formula | C₁₄H₁₃NO |
| Formula Weight | 211.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z (Molecules/Unit Cell) | 4 |
| Temperature (K) | 100(2) |
| R1 [I > 2σ(I)] | < 0.05 |
| wR2 (all data) | < 0.15 |
(Note: Specific unit cell parameters are dependent on the determined crystal structure and would be inserted from the CIF file.)
Molecular Conformation
In the solid state, the this compound molecule is not planar. The two aromatic rings—the p-tolyl group and the N-phenyl group—are twisted relative to each other. The dihedral angle between the mean planes of these two rings is a critical conformational parameter, typically falling in the range of 50-70° for related structures.[16][17] This non-planar conformation is a result of minimizing steric hindrance between the ortho-hydrogens of the N-phenyl ring and the carbonyl oxygen of the amide linker.
Supramolecular Assembly: The Role of Hydrogen Bonding
The crystal packing is dominated by a robust intermolecular hydrogen bond between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule.[16] This interaction is the primary directional force governing the assembly of molecules in the crystal lattice.
-
Interaction: N—H···O
-
Effect: This hydrogen bond links molecules head-to-tail, forming one-dimensional chains that propagate through the crystal. In the common P2₁/c space group, these chains often run along a specific crystallographic axis.
The self-assembly driven by this interaction is a hallmark of benzamide crystal structures and is fundamental to the stability of the crystal lattice.
Caption: N-H···O Hydrogen Bonding Chain Motif.
Computational Analysis: Hirshfeld Surface
While SC-XRD reveals the structure, Hirshfeld surface analysis provides a powerful quantitative and visual understanding of the intermolecular interactions that build that structure.[18][19] The analysis partitions crystal space, mapping the close contacts between molecules.
Methodology: The Hirshfeld surface is generated from the CIF file using specialized software (e.g., CrystalExplorer). The surface is colored based on a normalized contact distance (d_norm), where:
-
Red spots: Indicate contacts shorter than the van der Waals radii (strong interactions, e.g., hydrogen bonds).
-
White spots: Indicate contacts approximately equal to the van der Waals radii.
-
Blue spots: Indicate contacts longer than the van der Waals radii.[20]
Interpretation of Results for this compound:
-
d_norm Surface: The most prominent features are the bright red spots corresponding to the N-H···O hydrogen bonds, visually confirming their role as the primary interaction.
-
2D Fingerprint Plot: This plot summarizes all intermolecular contacts, providing a quantitative percentage contribution of each type of interaction to the overall crystal packing. For a typical organic molecule like this, the breakdown would be:
-
H···H contacts: Usually the largest contributor (>40%), representing the large surface area of hydrogen atoms.
-
O···H / H···O contacts: A significant contribution (e.g., 20-30%), quantitatively confirming the importance of the N-H···O hydrogen bonds.
-
C···H / H···C contacts: Representing weaker C-H···π and other van der Waals interactions.
-
C···C contacts: A smaller percentage, indicating potential weak π-π stacking interactions between aromatic rings of adjacent chains.
-
This quantitative breakdown is invaluable for comparing polymorphs, as different crystal forms will have distinct fingerprint plots reflecting their different packing arrangements and relative interaction energies.
Conclusion
The comprehensive analysis of this compound, integrating synthesis, single-crystal X-ray diffraction, and computational Hirshfeld surface analysis, provides a complete picture of its solid-state behavior. The molecular conformation is characterized by a significant twist between the two phenyl rings, while the crystal packing is unequivocally dominated by strong, directional N-H···O hydrogen bonds that assemble the molecules into one-dimensional chains. This multi-pillar approach, grounded in rigorous experimental protocol and validated by computational insight, is essential for professionals in drug development and materials science to control and engineer the solid-state properties of functional molecules, ultimately leading to more stable and efficacious products.
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The Evolving Landscape of 4-Methyl-N-Phenylbenzamide Derivatives: A Compendium of Biological Activities and Therapeutic Potential
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a comprehensive technical overview of the diverse biological activities exhibited by 4-methyl-N-phenylbenzamide derivatives. It is structured to deliver not just data, but a causal understanding of the structure-activity relationships, mechanistic underpinnings, and the experimental validation of these promising compounds.
Part 1: Foundational Chemistry and Synthesis
The this compound scaffold is a privileged structure in medicinal chemistry, offering a versatile backbone for modification.[1] Its fundamental structure consists of a p-toluic acid moiety linked to an aniline via an amide bond. This arrangement provides a unique combination of rigidity and flexibility, with multiple sites available for functionalization to modulate physicochemical properties and biological targets.
Core Structure
The basic this compound structure is represented by the chemical formula C14H13NO.[2] The key to its diverse bioactivity lies in the strategic substitution on both the benzoyl and the N-phenyl rings. These modifications can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby dictating its interaction with biological macromolecules.
General Synthesis Strategy
The synthesis of this compound derivatives is typically achieved through standard amide bond formation reactions. A common and efficient method involves the condensation of a substituted 4-methylbenzoyl chloride with a corresponding substituted aniline.
A representative synthetic workflow is outlined below. This multi-step process allows for the introduction of diverse functional groups, leading to a library of derivatives for biological screening.[3][4]
-
Step 1: Preparation of 4-(Chloromethyl)benzoyl chloride: Commercially available 4-methylbenzoic acid is treated with a chlorinating agent like thionyl chloride (SOCl₂) in a suitable solvent (e.g., chloroform) under reflux conditions to yield the acid chloride.
-
Step 2: Amide Bond Formation: The resulting 4-(chloromethyl)benzoyl chloride is reacted with a chosen substituted aniline (e.g., 3-(trifluoromethyl)aniline) in a solvent such as dimethylformamide (DMF) at room temperature to form the core benzamide structure, such as 4-(chloromethyl)-N-(3-(trifluoromethyl)phenyl)benzamide.[4]
-
Step 3: Derivatization: The chloromethyl group at the 4-position serves as a reactive handle for further modification. For instance, it can be condensed with the potassium salt of a heterocyclic compound (e.g., a purine derivative) in DMF at elevated temperatures (80–90 °C) to yield the final target derivatives.[3]
-
Step 4: Purification and Characterization: The synthesized compounds are purified using techniques like column chromatography. Structural confirmation is achieved through spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[3][4]
Caption: General synthetic workflow for this compound derivatives.
Part 2: Anticancer Activities
One of the most extensively investigated areas for this compound derivatives is their potential as anticancer agents. Research has demonstrated their ability to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle through various mechanisms, most notably protein kinase inhibition.[3][5]
Mechanism of Action: Protein Kinase Inhibition
Many small molecule kinase inhibitors (SMKIs) are ATP-competitive, binding to the active conformation of a kinase.[3] Derivatives of this compound have been designed to mimic this interaction. For example, by preserving the N-(3-trifluoromethyl-phenyl)-4-methylbenzamide backbone and introducing purine derivatives as substituents, researchers have created compounds that can act as potential inhibitors of protein kinases like PDGFRα, PDGFRβ, and ABL1 kinase.[3][5] The trifluoromethyl group often enhances hydrophobic interactions within the allosteric pocket of the kinase, improving binding affinity.[3]
Caption: Mechanism of action via receptor tyrosine kinase inhibition.
In Vitro Cytotoxicity
Numerous studies have evaluated the cytotoxic effects of these derivatives against a panel of human cancer cell lines. The results demonstrate that specific substitutions can lead to potent and selective anticancer activity.
| Compound Reference | Cancer Cell Line | IC₅₀ (µM) | Citation |
| Compound 7 | K562 (Leukemia) | 2.27 | [3] |
| HL-60 (Leukemia) | 1.42 | [3] | |
| OKP-GS (Renal) | 4.56 | [3] | |
| Compound 10 | K562 (Leukemia) | 2.53 | [3] |
| HL-60 (Leukemia) | 1.52 | [3] | |
| Derivative 4e | A549 (Lung) | 11.1 | [5] |
| HeLa (Cervical) | 9.8 | [5] | |
| MCF-7 (Breast) | 10.2 | [5] | |
| Derivative 4f | A549 (Lung) | 7.5 | [5][6] |
| HeLa (Cervical) | 9.3 | [5] | |
| MCF-7 (Breast) | 8.9 | [5] |
Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives.
Cell Cycle Analysis and Apoptosis Induction
Beyond simple cytotoxicity, mechanistic studies have shown that potent derivatives can influence the cell cycle. For instance, compounds 7 and 10 were found to induce cell cycle arrest at the G2/M phase in OKP-GS renal carcinoma cells, preventing cell division.[3] This arrest is often a precursor to apoptosis, a programmed cell death pathway that these compounds can trigger in a dose-dependent manner.[3]
-
Cell Seeding: Cancer cells (e.g., A549, HeLa, MCF-7) are seeded into 96-well plates at a density of approximately 5×10³ cells per well and incubated for 24 hours to allow for attachment.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized this compound derivatives and incubated for an additional 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined from the dose-response curve.
Part 3: Antimicrobial and Antiviral Activities
The versatile benzamide scaffold has also been explored for its potential to combat infectious diseases. Derivatives have demonstrated activity against bacteria, fungi, and viruses.[7][8]
Antibacterial and Antifungal Activity
N-phenylbenzamide derivatives have been identified as potent antimicrobial agents.[7] Their mechanism is often attributed to their ability to penetrate the bacterial cell wall or to bind effectively to specific microbial enzyme receptors.[7] For example, certain N-benzamide derivatives have shown significant activity against E. coli and B. subtilis, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 and 6.25 µg/mL, respectively.[7] Other studies have synthesized derivatives of N-aryl-4-guanidinomethylbenzamide that exhibit potent bactericidal effects against a range of Gram-positive bacteria, including drug-resistant strains like MRSA and VRE.[9]
Antiviral Activity: Enterovirus 71 (EV71) Inhibition
A novel class of N-phenylbenzamide derivatives has been synthesized and identified as effective inhibitors of Enterovirus 71 (EV71), a major causative agent of hand, foot, and mouth disease.[8][10] One promising lead compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e), was active against multiple EV71 strains with IC₅₀ values in the low micromolar range (5.7–12 µM).[8][10] Importantly, this compound exhibited low cytotoxicity in Vero cells, resulting in a high selectivity index, which is a critical parameter for a viable antiviral drug candidate.[10]
Part 4: Anti-inflammatory and Other Bioactivities
Chronic inflammation is a key driver of many diseases, including cancer.[11][12] The development of agents that can modulate inflammatory pathways is a significant goal in drug discovery.
Anti-inflammatory Mechanism: PGE2 Inhibition
Derivatives such as 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides have demonstrated significant anti-inflammatory activity, in some cases superior to the standard drug indomethacin.[13][14] A key mechanism for this effect is the potent inhibition of Prostaglandin E2 (PGE2) synthesis.[13] PGE2 is a key mediator of inflammation, and its inhibition can alleviate inflammatory symptoms. Notably, the most active compounds also showed a significantly lower incidence of ulcers compared to indomethacin, suggesting a more favorable safety profile.[13][14]
Other Notable Activities
The therapeutic potential of this chemical family extends further:
-
Anticonvulsant Activity: 4-nitro-N-phenylbenzamides have been shown to be effective in maximal electroshock-induced seizure (MES) tests in mice, with N-(2-chloro-6-methylphenyl)-4-nitrobenzamide being three times more active than phenytoin in oral rat models.[15]
-
Antiprotozoal Activity: N-phenylbenzamide derivatives have been developed as DNA minor groove binders that target the kinetoplast DNA (kDNA) of trypanosomatid parasites, showing micromolar activity against Trypanosoma brucei.[16]
-
Antischistosomal Activity: Structure-activity relationship (SAR) studies have identified N-phenylbenzamides with electron-withdrawing groups as having potent activity against Schistosoma mansoni.[17]
Part 5: Conclusion and Future Directions
The this compound scaffold is a remarkably fruitful platform for the discovery of new therapeutic agents. The ease of synthesis and the ability to systematically modify its structure allow for fine-tuning of biological activity across a wide spectrum of diseases. The derivatives have demonstrated compelling potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.
Future research should focus on:
-
Optimizing Selectivity: Enhancing selectivity for specific kinase isoforms or microbial targets to minimize off-target effects and improve safety profiles.
-
In Vivo Efficacy: Moving the most promising in vitro candidates into preclinical animal models to evaluate their efficacy, pharmacokinetics, and toxicity.[18]
-
Computational Modeling: Utilizing molecular dynamic simulations and ADME predictions to rationally design next-generation derivatives with improved drug-like properties.[5]
The continued exploration of this chemical space holds significant promise for addressing unmet needs in oncology, infectious disease, and inflammatory disorders.
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In Silico Modeling of 4-methyl-N-phenylbenzamide Interactions: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the in silico investigation of 4-methyl-N-phenylbenzamide, a small molecule with potential pharmacological applications. We present a detailed, step-by-step computational workflow designed for researchers, scientists, and drug development professionals. The guide covers essential stages from initial target identification using pharmacophore modeling and reverse docking to in-depth interaction analysis through molecular docking and molecular dynamics simulations. Furthermore, we delve into the calculation of binding free energies to quantify protein-ligand affinities. The methodologies are presented with a strong emphasis on the scientific rationale behind each step, ensuring a robust and reproducible approach to understanding the molecular interactions of this compound.
Introduction: this compound and the Power of In Silico Modeling
This compound is a chemical compound with the molecular formula C14H13NO.[1][2][3] While its specific biological activities are not extensively documented in publicly available literature, its core benzamide structure is a common scaffold in many pharmacologically active molecules. A 2021 study highlighted the use of a flexible 4-methylbenzamide linker in designing new compounds to inhibit protein kinases, with some derivatives showing significant biological activity.[4]
In silico modeling provides a powerful and resource-efficient avenue to explore the potential biological targets of this compound and to characterize its interactions at an atomic level. These computational techniques allow for the prediction of binding modes, the assessment of binding affinities, and the identification of key molecular determinants of interaction, thereby guiding further experimental validation and drug development efforts.
A Strategic Workflow for In Silico Analysis
The computational exploration of this compound's interactions is a multi-faceted process. Each step logically builds upon the previous one, offering a progressively refined understanding of the molecule's potential biological function.
Figure 1: A comprehensive workflow for the in silico investigation of this compound.
Phase 1: Target Identification and Preparation
The initial challenge in studying a molecule with uncharacterized biological activity is to identify its potential protein targets. This process, often termed "target fishing," employs various computational strategies.
Ligand Preparation
An accurate three-dimensional representation of this compound is a prerequisite for all subsequent computational steps.
Protocol 3.1: Ligand Preparation
-
2D to 3D Conversion: Obtain the 2D structure of this compound from a chemical database like PubChem (CID 730569).[1] Utilize a molecular modeling software to convert this 2D representation into a 3D conformation.
-
Energy Minimization: The initial 3D structure must be energy-minimized to achieve a low-energy, stable conformation. This is typically done using a suitable force field.
Target Fishing Methodologies
A combination of ligand-based and structure-based approaches increases the likelihood of identifying high-confidence targets.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity.[5][6][7][8] This model can then be used to screen databases of protein structures to find potential binding partners.[6][7]
Protocol 3.2: Ligand-Based Pharmacophore Screening
-
Model Generation: Generate a pharmacophore model from the energy-minimized 3D structure of this compound. This model will highlight key features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic regions.
-
Database Screening: Screen the generated pharmacophore against a database of known protein structures to identify proteins with binding sites that complement the pharmacophore's features.
Reverse docking, also known as inverse docking, is a computational technique that docks a single ligand into the binding sites of a large number of protein structures.[9][10] This approach is highly effective for identifying potential off-target effects and for drug repositioning. Web servers like ReverseDock and TarFisDock facilitate this process.[10][11]
Protocol 3.3: Reverse Docking
-
Server Selection: Choose a reverse docking server (e.g., ReverseDock). These servers maintain curated databases of protein structures.[12]
-
Job Submission: Submit the prepared 3D structure of this compound to the server.
-
Results Analysis: The server will provide a ranked list of potential protein targets based on the predicted binding affinity (docking score).
Target Prioritization and Preparation
The lists of potential targets generated from pharmacophore screening and reverse docking need to be critically evaluated.
Protocol 3.4: Target Prioritization and Preparation
-
Consensus Scoring: Prioritize targets that are identified by both pharmacophore screening and reverse docking.
-
Biological Plausibility: Further filter the list based on the known biological roles of the potential targets and their relevance to diseases.
-
Protein Preparation: Once a high-priority target is selected, obtain its 3D structure from the Protein Data Bank (PDB). Prepare the protein structure by adding hydrogens, assigning correct protonation states, and removing any non-essential molecules like water and co-solvents.
Phase 2: Detailed Interaction Analysis
With a prioritized target, the next phase involves a more detailed investigation of the binding interaction.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein and estimates the strength of the interaction.[13][14]
Figure 2: A schematic representation of the molecular docking process.
Protocol 4.1: Molecular Docking
-
Binding Site Definition: Define the binding pocket on the protein surface. This can be based on the location of a co-crystallized ligand or predicted by pocket-finding algorithms.
-
Docking Simulation: Use a docking program like AutoDock Vina to place the ligand into the defined binding site and sample different conformations and orientations.[15]
-
Pose Analysis: Analyze the top-ranked docking poses to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the protein.
Table 1: Hypothetical Docking Results
| Docking Software | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |
| AutoDock Vina | -8.2 | LEU23, TYR45, PHE89 |
| Glide | -7.9 | LEU23, TYR45, LYS11 |
| GOLD | -8.5 | LEU23, PHE89, ASP91 |
This data is for illustrative purposes only.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.[16][17]
Protocol 4.2: MD Simulation
-
System Setup: The best-ranked protein-ligand complex from docking is solvated in a water box with appropriate ions to mimic physiological conditions.[18][19]
-
Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.[19]
-
Production Run: A long-duration simulation (typically nanoseconds) is performed to observe the stability of the protein-ligand interactions.[18]
Analysis of MD Trajectories
The trajectory from the MD simulation is analyzed to understand the stability and dynamics of the complex.
Protocol 4.3: MD Trajectory Analysis
-
RMSD and RMSF: Calculate the Root Mean Square Deviation (RMSD) to assess the overall stability of the complex and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Interaction Analysis: Monitor the persistence of key interactions (e.g., hydrogen bonds) throughout the simulation.
Phase 3: Binding Free Energy Calculations
To obtain a more accurate estimation of binding affinity, methods like MM/PBSA and MM/GBSA are employed.[20][21][22]
Protocol 5.1: MM/PBSA and MM/GBSA Calculations
-
Snapshot Extraction: Extract representative snapshots of the protein-ligand complex from the stable part of the MD trajectory.
-
Energy Calculation: For each snapshot, calculate the binding free energy by considering the molecular mechanics energy, solvation energy, and entropy.[20]
-
Averaging: Average the binding free energies over all the snapshots to get a final estimate.
Table 2: Hypothetical Binding Free Energy Results
| Method | ΔG_bind (kcal/mol) |
| MM/PBSA | -25.6 ± 2.1 |
| MM/GBSA | -22.3 ± 1.8 |
This data is for illustrative purposes only.
Conclusion and Future Perspectives
This in-depth technical guide outlines a robust and scientifically grounded workflow for the in silico modeling of this compound interactions. By systematically applying these computational techniques, researchers can generate valuable hypotheses about the molecule's potential biological targets and its mechanism of action. The insights gained from such studies are crucial for guiding subsequent experimental validation and can significantly accelerate the drug discovery and development process. Future advancements in computational power and algorithms will continue to enhance the predictive accuracy and scope of these in silico approaches.
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The Evolving Landscape of N-Aryl Amides: A Technical Guide to 4-methyl-N-phenylbenzamide and Its Analogs
In the dynamic field of medicinal chemistry, the N-aryl amide scaffold stands as a cornerstone of molecular design, offering a versatile framework for the development of novel therapeutic agents. This guide provides an in-depth exploration of 4-methyl-N-phenylbenzamide and its analogs, delving into their synthesis, structure-activity relationships, and diverse biological activities. We will navigate the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
Introduction: The Significance of the N-Aryl Benzamide Core
The N-arylbenzamide moiety is a privileged structure in drug discovery, characterized by a central benzamide core with an aryl substituent on the nitrogen atom.[1] This structural motif is present in a wide array of biologically active molecules, owing to its ability to participate in various non-covalent interactions with biological targets.[1] The modular nature of the N-arylbenzamide scaffold allows for systematic chemical modifications, enabling the fine-tuning of physicochemical properties and biological activities.[1] This has led to the development of numerous derivatives with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2] this compound, a simple yet representative member of this class, serves as an excellent starting point for understanding the chemical and biological potential of these compounds.
Synthesis of this compound and Its Analogs: A Strategic Approach
The synthesis of this compound and its analogs primarily revolves around the formation of the amide bond between a benzoic acid derivative and an aniline derivative. The choice of synthetic route is often dictated by the desired substituents, scalability, and the need for mild reaction conditions.
Classical Amide Bond Formation
A common and straightforward approach involves the activation of the carboxylic acid group of a substituted benzoic acid, followed by reaction with a substituted aniline.[1]
Experimental Protocol: Synthesis of this compound
This protocol details a standard laboratory-scale synthesis of the title compound.
Materials:
-
4-methylbenzoyl chloride
-
Aniline
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 equivalent) and pyridine (1.2 equivalents) in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add 4-methylbenzoyl chloride (1.1 equivalents) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Causality Behind Experimental Choices:
-
Pyridine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Ice Bath: The initial cooling is to control the exothermic nature of the acylation reaction.
-
Aqueous Washes: The series of washes removes excess reagents and byproducts. HCl removes unreacted aniline and pyridine, NaHCO₃ neutralizes any remaining acid, and brine helps to remove water from the organic layer.
Modern Synthetic Methodologies
While classical methods are robust, modern catalysis has introduced more efficient and versatile approaches for N-aryl benzamide synthesis.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction allows for the formation of the C-N bond between an aryl halide and an amide.[3] The choice of palladium pre-catalyst, ligand, and base is crucial for achieving high yields and broad substrate scope.[3]
-
Iron-Mediated Synthesis from Nitroarenes: A more recent and sustainable approach utilizes inexpensive and environmentally benign iron dust to reduce nitroarenes to the corresponding anilines in situ, which then react with acyl chlorides to form N-aryl amides.[4] This method avoids the need to pre-form and isolate the aniline starting material.[4]
Below is a diagram illustrating the general synthetic strategies for N-aryl benzamides.
Caption: General synthetic routes to N-aryl benzamides.
Biological Activities of this compound Analogs
The N-phenylbenzamide scaffold has proven to be a fertile ground for the discovery of compounds with a wide range of biological activities.[1][2][5] The nature and position of substituents on both the benzoyl and aniline rings play a critical role in determining the potency and selectivity of these analogs.[6]
Antimicrobial and Antifungal Activity
Several studies have reported the antibacterial and antifungal properties of N-phenylbenzamide derivatives.[5][7] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans.[5][7] Structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing groups on the phenyl rings can enhance antimicrobial activity.[5]
Table 1: Antimicrobial Activity of Selected N-phenylbenzamide Analogs
| Compound | Substituent (Benzoyl Ring) | Substituent (Aniline Ring) | Antibacterial Activity (Zone of Inhibition, mm) vs. S. aureus | Antifungal Activity (Zone of Inhibition, mm) vs. C. albicans | Reference |
| 3a | H | H | 10.5 | 11.2 | [5] |
| 3b | 4-Cl | H | 12.1 | 13.5 | [5] |
| 3c | 4-OCH₃ | H | 11.8 | 12.9 | [5] |
| 3d | H | 4-Cl | 13.2 | 14.1 | [5] |
| 3e | H | 4-NO₂ | 14.5 | 15.3 | [5] |
Antiviral Activity
A notable application of N-phenylbenzamide derivatives is in the development of antiviral agents, particularly against Enterovirus 71 (EV71).[8][9] One study identified 3-amino-N-(4-bromophenyl)-4-methoxybenzamide as a potent inhibitor of EV71, with IC₅₀ values in the low micromolar range.[8] This compound exhibited significantly lower cytotoxicity compared to the reference drug pirodavir, highlighting its potential as a lead for further development.[8]
Anticancer Activity
The N-phenylbenzamide scaffold is also a key feature in several anticancer agents.[1][10] For instance, imidazole-based N-phenylbenzamide derivatives have shown promising cytotoxic activity against various cancer cell lines, including lung, cervical, and breast cancer.[1][10] Computational docking studies suggest that these compounds may exert their anticancer effects by inhibiting kinases such as ABL1, which are implicated in cancer cell proliferation.[1] Other studies have identified phenylbenzamide derivatives as antagonists of the Grb7 SH2 domain, a protein associated with the migratory and proliferative potentials of cancer cells.[11]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Below is a diagram illustrating a potential mechanism of action for anticancer N-aryl benzamides targeting a signaling pathway.
Caption: Inhibition of the Grb7 signaling pathway by N-aryl benzamide analogs.
Structure-Activity Relationship (SAR) Insights
The biological activity of N-phenylbenzamide analogs is highly dependent on the nature and position of substituents on the aromatic rings.[6]
-
Biphenyl Moiety: In analogs containing a biphenyl group, the substitution pattern significantly influences activity. For instance, meta-meta and para-para biphenyl substitutions have been shown to be more potent Hsp90 inhibitors than para-meta linked analogs.[6]
-
Benzamide Side Chain: Modifications to the benzamide side chain are also crucial. The presence of a para-halogen (Cl, Br, I) or a methoxy group on the benzamide ring often leads to more potent anti-proliferative activities.[6]
-
General Trends: For antimicrobial activity, electron-withdrawing groups on either phenyl ring tend to increase potency.[5] In the context of antischistosomal agents, dichlorination on the aniline ring has been associated with strong activity.[12]
Future Directions and Conclusion
The N-aryl benzamide scaffold, exemplified by this compound, continues to be a highly valuable framework in medicinal chemistry. The ease of synthesis and the ability to modulate biological activity through systematic structural modifications make this class of compounds particularly attractive for drug discovery programs.[1] Future research is likely to focus on the exploration of novel substitution patterns, the incorporation of diverse heterocyclic moieties, and a deeper understanding of the molecular mechanisms of action through computational modeling and structural biology.[1] The continued investigation of this compound and its analogs holds significant promise for the development of new and effective therapeutic agents to address a wide range of diseases.
References
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Sulistyowaty, M., et al. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. International Journal of Molecular Sciences, 24(3), 2745. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 730569, this compound. [Link]
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Li, Y., et al. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Molecules, 18(3), 3630-3640. [Link]
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Ivancic, M., et al. (2013). The discovery of phenylbenzamide derivatives as Grb7-based antitumor agents. ChemMedChem, 8(8), 1272-1277. [Link]
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Malik, S., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 10, 843825. [Link]
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MDPI. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. [Link]
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ResearchGate. (2021). Tandem approach to the synthesis of N-aryl benzamides through the bifunctional transformation of aryl iodides in a double-layer vial (DLV) system. [Link]
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ResearchGate. (2015). comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. [Link]
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MDPI. (2020). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. [Link]
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Stenutz. This compound. [Link]
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Taylor, C. M., et al. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. Scientific Reports, 13(1), 5488. [Link]
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Ubaya Repository. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. [Link]
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Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4), 1-10. [Link]
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Ubaya Repository. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. [Link]
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National Center for Biotechnology Information. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. [Link]
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NIST. (n.d.). Benzamide, N-methyl-N-phenyl-. [Link]
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National Center for Biotechnology Information. (2016). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. [Link]
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ResearchGate. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. [Link]
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ChemSynthesis. N-phenylbenzamide. [Link]
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World Journal of Pharmaceutical and Medical Research. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. [Link]
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National Center for Biotechnology Information. (2021). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. [Link]
-
Chemsrc. Benzamide,N-methyl-N-phenyl. [Link]
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ResearchGate. (2013). Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a. [Link]
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RSC Publishing. (2021). Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides. [Link]
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MDPI. (2022). Heterocyclic Amaryllidaceae Alkaloids: Biosynthesis and Pharmacological Applications. [Link]
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N-phenyl-p-toluamide synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of N-phenyl-p-toluamide
Introduction: The Utility of the Amide Bond
The amide functional group is a cornerstone of modern organic chemistry and drug development, forming the backbone of peptides and proteins and appearing in a vast array of pharmaceuticals and advanced materials. N-phenyl-p-toluamide serves as an exemplary model for the synthesis of diaryl amides, a structural motif present in numerous biologically active molecules. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of N-phenyl-p-toluamide, moving beyond a simple recitation of steps to explain the underlying principles that ensure reproducibility and high purity.
The synthesis hinges on the formation of an amide bond between p-toluoyl chloride and aniline. This is a classic example of nucleophilic acyl substitution, specifically the Schotten-Baumann reaction, which is robust and widely applicable for creating amides from amines and acyl chlorides.[1][2] Our approach is a two-stage process: the initial conversion of commercially available p-toluic acid to its more reactive acyl chloride derivative, followed by the condensation reaction with aniline. This methodology is designed to be self-validating, with clear checkpoints and characterization protocols to confirm the identity and purity of the final product.
Part 1: Synthesis of N-phenyl-p-toluamide
The synthetic strategy is intentionally bifurcated to ensure the high reactivity of the acylating agent. Carboxylic acids and amines can react directly, but this typically requires high temperatures and results in the formation of an ammonium carboxylate salt, leading to an unfavorable equilibrium.[3] Converting the carboxylic acid to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, enabling a rapid and efficient reaction under mild conditions.
Core Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a well-established nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of aniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of p-toluoyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. A base, typically an aqueous solution of sodium hydroxide or an organic base like pyridine, is crucial to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1][4]
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of N-phenyl-p-toluamide.
Detailed Experimental Protocol
Materials & Reagents:
-
p-Toluic acid
-
Thionyl chloride (SOCl₂)
-
Aniline
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Ethanol (95%)
-
Hydrochloric acid (HCl, concentrated)
-
Anhydrous sodium sulfate (Na₂SO₄)
Stage 1: Preparation of p-Toluoyl Chloride
Causality Note: This step is performed in a fume hood due to the corrosive nature of thionyl chloride and the evolution of HCl and SO₂ gases. The reflux ensures the reaction goes to completion.
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-toluic acid (e.g., 10.0 g, 1.0 eq).
-
In a fume hood, carefully add thionyl chloride (e.g., 10.7 mL, 2.0 eq). A few drops of dimethylformamide (DMF) can be added to catalyze the reaction.[3]
-
Heat the mixture to a gentle reflux for 60-90 minutes. The reaction is complete when the solid p-toluic acid has dissolved and gas evolution ceases.
-
Allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure. The resulting crude p-toluoyl chloride is a liquid and is typically used in the next step without further purification.
Stage 2: Synthesis of N-phenyl-p-toluamide
Causality Note: The reaction is performed in an ice bath to control the exothermic nature of the acylation. A biphasic system (DCM/water) is used, where the organic reactants and product stay in the DCM layer, and the aqueous base neutralizes the HCl byproduct as it forms.[2]
-
In a 250 mL Erlenmeyer flask, dissolve aniline (e.g., 6.8 mL, 1.0 eq) in 50 mL of dichloromethane.
-
Add 50 mL of a 10% aqueous sodium hydroxide solution. Cool the biphasic mixture in an ice bath with vigorous stirring.
-
Dissolve the crude p-toluoyl chloride from Stage 1 in 25 mL of dichloromethane and transfer it to a dropping funnel.
-
Add the p-toluoyl chloride solution dropwise to the stirred aniline mixture over 30 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional hour.
Workup and Purification
Causality Note: The workup is designed to remove unreacted starting materials and salts. Recrystallization is a highly effective method for purifying solid organic compounds based on differences in solubility.
-
Transfer the reaction mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of 1M HCl (to remove any unreacted aniline), and 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the dichloromethane solvent using a rotary evaporator.
-
The resulting crude solid is purified by recrystallization. Dissolve the solid in a minimum amount of hot 95% ethanol. Add hot water dropwise until the solution becomes faintly cloudy.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the white, crystalline product by suction filtration using a Büchner funnel, wash with a small amount of cold water, and dry in a vacuum oven.
Part 2: Characterization and Data Analysis
A rigorous characterization protocol is essential to confirm the structure and assess the purity of the synthesized N-phenyl-p-toluamide.
Chemical Structure and Key Features
Caption: Structure of N-phenyl-p-toluamide.
Expected Analytical Data
The following table summarizes the expected results from standard analytical techniques used to validate the synthesis.
| Analytical Technique | Parameter | Expected Result | Rationale / Key Features |
| Melting Point | Melting Range | 158-160 °C | A sharp, narrow melting range is indicative of high purity. |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3300 cm⁻¹ (N-H stretch, sharp) | Confirms the presence of the secondary amide N-H bond. |
| ~1655 cm⁻¹ (C=O stretch, Amide I) | Strong absorption characteristic of the amide carbonyl group. | ||
| ~1540 cm⁻¹ (N-H bend, Amide II) | Confirms the N-H bond and its coupling with C-N stretch. | ||
| ~3050, 1600, 1500 cm⁻¹ | Aromatic C-H and C=C stretching vibrations. | ||
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | ~2.4 ppm (s, 3H) | Singlet corresponding to the methyl (-CH₃) protons on the toluyl ring. |
| ~7.2-7.8 ppm (m, 9H) | Complex multiplet region for the nine aromatic protons on both rings. | ||
| ~7.9 ppm (br s, 1H) | Broad singlet for the amide (N-H) proton; may exchange with D₂O. | ||
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) | ~21 ppm | Signal for the methyl carbon (-CH₃). |
| ~115-145 ppm | Multiple signals in the aromatic region for the 12 aromatic carbons. | ||
| ~166 ppm | Signal for the carbonyl carbon (C=O). | ||
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z = 211.27 | Corresponds to the molecular weight of the compound (C₁₄H₁₃NO). |
Conclusion
This guide outlines a reliable and well-understood pathway for the synthesis and verification of N-phenyl-p-toluamide. By employing the robust Schotten-Baumann reaction and following a systematic purification and characterization workflow, researchers can confidently produce high-purity material suitable for further investigation in drug discovery and materials science. The causality-driven explanations for each procedural choice are intended to empower scientists to not only replicate this synthesis but also to intelligently adapt it for other amide-forming reactions.
References
- SciELO Cuba. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide.
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-
BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N,N-Diethyl-p-toluamide. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2020). An Improved One-Pot Procedure for Preparation Of N,N -Diethyl-m-Toluamide from m-Toluic Acid. Retrieved from [Link]
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Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of 4-methyl-N-phenylbenzamide via Schotten-Baumann Acylation
Abstract
This document provides a detailed, field-proven protocol for the synthesis of 4-methyl-N-phenylbenzamide, a valuable amide scaffold in organic and medicinal chemistry. The synthesis is achieved through the acylation of aniline with 4-methylbenzoyl chloride under Schotten-Baumann conditions. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures for synthesis and purification, comprehensive characterization data, and critical safety protocols. The causality behind experimental choices is elucidated to ensure reproducibility and high-yield synthesis of the target compound.
Introduction and Scientific Background
This compound (also known as N-phenyl-p-toluamide) is a substituted benzanilide. The benzanilide framework is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The synthesis of such amides is a fundamental transformation in organic chemistry.
The most direct and widely adopted method for preparing N-aryl benzamides is the nucleophilic acyl substitution reaction between an amine and a reactive carboxylic acid derivative, such as an acyl chloride.[1] This specific protocol employs the Schotten-Baumann reaction , a robust and efficient method for amide synthesis first described in the 1880s.[2][3] The reaction's enduring utility stems from its operational simplicity and broad applicability.
Reaction Principle: Nucleophilic Acyl Substitution The synthesis proceeds via a nucleophilic acyl substitution mechanism.[2][4] The primary amine, aniline, acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a good leaving group. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][5]
Materials and Methods
Reagents and Equipment
A summary of all necessary reagents and their relevant properties is provided in Table 1. All reagents should be of analytical grade or higher.
Table 1: Reagent and Material Specifications
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier/Grade |
|---|---|---|---|---|
| 4-Methylbenzoyl chloride | 874-60-2 | C₈H₇ClO | 154.59 | Sigma-Aldrich, ≥98% |
| Aniline | 62-53-3 | C₆H₇N | 93.13 | Fisher Scientific, ≥99% |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% |
| Triethylamine (TEA) | 121-44-8 | (C₂H₅)₃N | 101.19 | Sigma-Aldrich, ≥99.5% |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | 1 M aqueous solution |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Saturated aqueous solution |
| Sodium Chloride (NaCl) | 7647-14-5 | NaCl | 58.44 | Saturated aqueous solution (Brine) |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Granular, for drying |
| Ethanol (EtOH) | 64-17-5 | C₂H₅OH | 46.07 | For recrystallization, 95% or absolute |
Required Equipment:
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
Experimental Protocol
Synthesis Workflow Diagram
The overall workflow for the synthesis of this compound is depicted below.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Procedure
This entire procedure must be conducted within a certified chemical fume hood.
-
Reagent Preparation (Amine Solution): In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq, e.g., 1.86 g, 20.0 mmol) and triethylamine (1.2 eq, e.g., 2.43 g, 3.35 mL, 24.0 mmol) in 30 mL of anhydrous dichloromethane (DCM).
-
Reaction Setup: Cool the flask in an ice bath with stirring for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Acyl Chloride Addition: In a separate flask, dissolve 4-methylbenzoyl chloride (1.05 eq, e.g., 3.25 g, 21.0 mmol) in 15 mL of anhydrous DCM. Transfer this solution to a dropping funnel.
-
Reaction Execution: Add the 4-methylbenzoyl chloride solution dropwise to the stirred aniline solution over 20-30 minutes. The slow addition is crucial to control the exothermic nature of the acylation reaction. Maintain the temperature between 0-10 °C during the addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours. The progress can be monitored by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent), observing the consumption of aniline.
-
Aqueous Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 30 mL of 1 M HCl (to remove excess triethylamine and unreacted aniline), 30 mL of saturated NaHCO₃ solution (to remove unreacted 4-methylbenzoyl chloride and acidic byproducts), and finally with 30 mL of brine.[6]
-
-
Isolation: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.
Purification by Recrystallization
-
Solvent Selection: Transfer the crude solid to a 125 mL Erlenmeyer flask.
-
Dissolution: Add a minimal amount of hot ethanol while stirring and heating on a hot plate until the solid completely dissolves.[7]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30 minutes to induce further crystallization.[7]
-
Crystal Isolation: Collect the purified white crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities.[7]
-
Drying: Dry the crystals in a vacuum oven or air-dry on a watch glass to a constant weight. A typical yield is 80-90%.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. Expected results are summarized in Table 2.
Table 2: Expected Characterization Data for this compound
| Analysis | Expected Result |
|---|---|
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₄H₁₃NO |
| Molecular Weight | 211.26 g/mol [8] |
| Melting Point | 148 °C[9] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.80 (s, 1H, NH), ~7.75 (d, 2H, Ar-H), ~7.60 (d, 2H, Ar-H), ~7.35 (t, 2H, Ar-H), ~7.25 (d, 2H, Ar-H), ~7.15 (t, 1H, Ar-H), ~2.40 (s, 3H, CH₃). Note: Exact shifts may vary slightly.[10][11] |
| IR Spectroscopy (ATR) | ν (cm⁻¹): ~3300 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1600, 1530, 1490 (aromatic C=C stretch).[12] |
Safety and Handling Precautions
This synthesis involves hazardous materials and must be performed with appropriate safety measures.
-
Engineering Controls: All operations must be conducted in a properly functioning chemical fume hood to avoid inhalation of toxic vapors.[13][14] An emergency eyewash and safety shower must be readily accessible.[13]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles at all times.[15]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Note that nitrile gloves offer poor protection against aniline and should be avoided or used with caution (double-gloving with frequent changes).[16] Butyl or neoprene gloves are recommended.
-
Skin Protection: Wear a full-length, buttoned lab coat and closed-toe shoes.[15]
-
-
Reagent-Specific Hazards:
-
4-Methylbenzoyl chloride: Corrosive. Causes severe skin burns and eye damage. Reacts with water and moisture to produce HCl gas. Handle with extreme care.[15][17]
-
Aniline: Highly toxic if inhaled, ingested, or absorbed through the skin.[13] It is a suspected mutagen and carcinogen. Avoid all contact.[18]
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation.
-
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Organic waste and halogenated waste should be collected in separate, properly labeled containers.
Conclusion
The Schotten-Baumann reaction detailed in this protocol provides a reliable and high-yielding pathway to synthesize this compound. By understanding the underlying mechanism and adhering strictly to the procedural and safety guidelines, researchers can confidently produce this important chemical intermediate for applications in chemical synthesis and drug discovery. The self-validating nature of the protocol, from reaction work-up to final characterization, ensures the integrity and purity of the final product.
References
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- 4-Methylbenzoyl chloride(874-60-2) Handling and Storage. ChemicalBook.
- What are the health and safety guidelines for Aniline in workplaces?. Knowledge.
- Aniline Safe Handling.
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- Supporting Information for Synthesis of Quinazolin-4(3H)-ones.
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- This compound Properties. Stenutz.
- Synthesis of "Benzamide, N,N,4-trimethyl-" from 4-methylbenzoyl chloride. Benchchem.
- Benzamide, 4-methyl- IR Spectrum. NIST WebBook.
- Application Notes and Protocols for the Purification of Benzamide, N,N,4-trimethyl- by Recrystalliz
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High-Yield Synthesis of 4-Methyl-N-Phenylbenzamide: An Application Note and Protocol
Abstract
This application note provides a detailed, reliable, and high-yield protocol for the synthesis of 4-methyl-N-phenylbenzamide, a valuable amide compound in organic synthesis. The described method utilizes the Schotten-Baumann reaction, coupling p-toluoyl chloride with aniline in a biphasic system with a base catalyst. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth explanations of experimental choices, a step-by-step procedure, safety protocols, and methods for product characterization. The protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.
Introduction and Scientific Background
Amide bond formation is a cornerstone of modern organic and medicinal chemistry. This compound serves as a key structural motif and a versatile intermediate in the synthesis of more complex molecules. The protocol detailed herein employs the Schotten-Baumann reaction, a robust method for acylating amines.[1][2] This reaction is typically performed under biphasic conditions, where an aqueous base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[1][3]
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of p-toluoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion. A base, such as sodium hydroxide or pyridine, is crucial to neutralize the generated hydrochloric acid, preventing the protonation of the unreacted aniline and shifting the equilibrium towards the product.[3][4][5]
Reaction:
p-Toluoyl Chloride + Aniline → this compound + HCl
The base (e.g., NaOH) then neutralizes the HCl:
HCl + NaOH → NaCl + H₂O
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier (Example) | Notes |
| p-Toluoyl chloride | ≥98% | Sigma-Aldrich | Also known as 4-methylbenzoyl chloride.[6] Highly reactive with water. |
| Aniline | ≥99.5% | Fisher Scientific | Should be freshly distilled if discolored. |
| Dichloromethane (DCM) | ACS Grade or higher | VWR | Anhydrous conditions are not strictly necessary but recommended for optimal yield. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | EMD Millipore | Used to prepare a 10% aqueous solution. |
| Hydrochloric Acid (HCl) | Concentrated, 37% | J.T. Baker | For workup and neutralization. |
| Anhydrous Sodium Sulfate | Granular, ACS Grade | Fisher Scientific | For drying the organic layer. |
| Round-bottom flask | 250 mL | --- | --- |
| Separatory funnel | 250 mL | --- | --- |
| Magnetic stirrer and stir bar | --- | --- | --- |
| Buchner funnel and filter paper | --- | --- | For product isolation. |
| Rotary evaporator | --- | --- | For solvent removal. |
| Thin-Layer Chromatography (TLC) | Silica gel plates | --- | For monitoring reaction progress. |
Safety Precautions
This protocol involves hazardous materials and should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
p-Toluoyl chloride: Corrosive and a lachrymator. It reacts violently with water and strong bases.[7][8][9] Avoid inhalation of vapors and contact with skin and eyes.[6][7][8]
-
Aniline: Toxic and readily absorbed through the skin. It is a suspected carcinogen. Handle with extreme care.
-
Dichloromethane (DCM): A volatile solvent and a potential carcinogen. Avoid inhalation and skin contact.
-
Sodium Hydroxide and Hydrochloric Acid: Both are corrosive. Handle with care to avoid skin and eye burns.
Detailed Experimental Protocol
This protocol is optimized for a high yield of this compound.
Step 1: Reagent Preparation
-
Prepare a 10% (w/v) aqueous solution of sodium hydroxide by carefully dissolving 10 g of NaOH pellets in 90 mL of deionized water. Allow the solution to cool to room temperature.
Step 2: Reaction Setup
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve aniline (5.0 g, 53.7 mmol) in 50 mL of dichloromethane (DCM).
-
Add 60 mL of the 10% aqueous NaOH solution to the flask. Stir the biphasic mixture vigorously to ensure efficient mixing.
-
Cool the flask in an ice-water bath to 0-5 °C. This is crucial to control the exothermic nature of the reaction and minimize side reactions.
Step 3: Acylation Reaction
-
Slowly add p-toluoyl chloride (8.3 g, 53.7 mmol) dropwise to the vigorously stirred, cooled mixture over 15-20 minutes. The slow addition prevents a rapid increase in temperature.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring vigorously for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
Step 4: Workup and Isolation
-
Pour the reaction mixture into a 250 mL separatory funnel. Allow the layers to separate.
-
Drain the lower organic (DCM) layer into a clean Erlenmeyer flask.
-
Extract the aqueous layer with an additional 20 mL of DCM to recover any remaining product.
-
Combine the organic layers.
-
Wash the combined organic layer sequentially with 30 mL of 1 M HCl to remove any unreacted aniline and excess base, followed by 30 mL of brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.[10]
-
Remove the DCM using a rotary evaporator to yield the crude product.
Step 5: Purification by Recrystallization
-
Dissolve the crude solid in a minimum amount of hot ethanol in an Erlenmeyer flask.[11]
-
If any insoluble impurities are present, perform a hot filtration.[11]
-
Slowly add deionized water dropwise until the solution becomes cloudy, then add a few drops of ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the white, crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified product in a vacuum oven.
Characterization and Data Analysis
Expected Yield and Physical Properties
| Property | Expected Value |
| Theoretical Yield | ~11.3 g |
| Experimental Yield | 90-95% |
| Appearance | White crystalline solid |
| Melting Point | 158-161 °C |
| Molecular Weight | 211.26 g/mol |
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.7 (d, 2H), ~7.6 (s, 1H, NH), ~7.5 (d, 2H), ~7.3 (t, 2H), ~7.2 (d, 2H), ~7.1 (t, 1H), ~2.4 (s, 3H, CH₃).
-
IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~1650 (C=O stretch, amide I), ~1530 (N-H bend, amide II), ~3050 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch).[12]
Workflow Visualization
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Ensure vigorous stirring of the biphasic mixture. Extend reaction time and monitor by TLC. |
| Hydrolysis of p-toluoyl chloride. | Ensure slow, dropwise addition at low temperature. | |
| Oily Product | Impurities present. | Ensure thorough washing during workup. Perform recrystallization carefully. |
| Product fails to crystallize | Too much recrystallization solvent used. | Gently heat the solution to evaporate some of the solvent and attempt to recrystallize again. |
| Impurities inhibiting crystallization. | Purify the crude product by column chromatography before recrystallization. |
Conclusion
The Schotten-Baumann method detailed in this application note provides a highly efficient and reproducible pathway for the synthesis of this compound. By carefully controlling reaction parameters, particularly temperature and mixing, and by following the outlined purification steps, researchers can consistently obtain a high yield of a highly pure product suitable for further applications in research and development.
References
-
Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Royal Society of Chemistry. (2021). Supporting Information for N-benzyl-4-methylbenzamide. [Link]
-
Semantic Scholar. (n.d.). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. [Link]
-
ResearchGate. (2012). Kinetics and mechanism of halogenation of aniline, p-toluidine and o-toluidine using N-chloro-p-toluene sulphonamide (CAT) under buffer conditions in ethanol-water mixtures. [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]
-
ResearchGate. (n.d.). Comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - p-Toluoyl chloride, 98%. [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]
-
MDPI. (2014). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 19(11), 17957-17970. [Link]
-
Supporting Information for Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC) between N-H and C-H bonds. (n.d.). [Link]
-
ResearchGate. (2020). Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. [Link]
-
CSIRO Publishing. (2022). Why does the synthesis of N-phenylbenzamide from benzenesulfinate and phenylisocyanate via the palladium-mediated Extrusion–In. Australian Journal of Chemistry. [Link]
-
ILO and WHO. (2021). ICSC 1762 - p-TOLUENESULFONYL CHLORIDE. [Link]
-
BYJU'S. (2019). Schotten Baumann Reaction. [Link]
-
ResearchGate. (2017). FT-IR (neat) of 4-methylbenzamide. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
- Google Patents. (n.d.).
-
Supporting Information for A novel one-pot synthesis of benzimidazoles and quinazolinones using CuI nanoparticles as a reusable catalyst. (n.d.). [Link]
-
SpectraBase. (n.d.). 4-Methylbenzamide. [Link]
-
Chemistry Stack Exchange. (2015). What is the mechanism for the reaction of acetyl chloride and aniline?. [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]
-
PubChem. (n.d.). 4-Methylbenzamide. [Link]
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Application Notes and Protocols for the Purification of 4-methyl-N-phenylbenzamide
Introduction
4-methyl-N-phenylbenzamide, also known as p-toluanilide, is a substituted aromatic amide of significant interest in organic synthesis and medicinal chemistry. Its utility as a building block and a scaffold in the development of novel compounds necessitates a high degree of purity. The presence of unreacted starting materials, byproducts, or degradation products can significantly impact the outcome of subsequent reactions and biological assays. This document provides detailed application notes and robust protocols for the purification of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be both effective and adaptable to various laboratory settings, ensuring the attainment of high-purity material suitable for the most demanding applications.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of effective purification strategies. These properties dictate the choice of solvents and techniques for both recrystallization and chromatography.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₃NO | |
| Molecular Weight | 211.26 g/mol | |
| Appearance | White solid | [1] |
| Melting Point | 142-143 °C or 148 °C.[1] Note: A value of 181-183 °C has also been reported, which may correspond to a different crystalline polymorph. | |
| Solubility | Generally soluble in polar organic solvents like ethanol and ethyl acetate, especially upon heating. Sparingly soluble in non-polar solvents like hexane. | Inferred from general amide properties. |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.22 (s, 1H), 7.92 (d, J = 7.6 Hz, 2H), 7.83 (d, J = 7.6 Hz, 2H), 7.38 (t, J = 8.0 Hz, 4H), 7.12 (t, J = 7.0 Hz, 1H), 2.41 (s, 3H).[1] | [1] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165.8, 142.0, 139.7, 132.6, 129.4, 129.0, 128.2, 124.0, 120.8, 21.5.[1] | [1] |
Understanding Potential Impurities
The most common synthetic route to this compound is the reaction of 4-methylbenzoyl chloride with aniline. The primary impurities to consider during purification are:
-
Unreacted Starting Materials: 4-methylbenzoyl chloride and aniline.
-
Hydrolysis Product: 4-methylbenzoic acid, formed from the reaction of 4-methylbenzoyl chloride with water.
-
Side-Reaction Products: Depending on the reaction conditions, other minor byproducts may be present.
A successful purification strategy must effectively separate the desired product from these structurally distinct impurities.
Purification Strategies: A Comparative Overview
Two primary techniques are recommended for the purification of this compound: recrystallization and column chromatography . The choice between these methods will depend on the initial purity of the crude product, the scale of the purification, and the desired final purity.
Caption: Choice of purification technique.
Protocol 1: Purification by Recrystallization
Recrystallization is a highly effective method for purifying solid compounds, particularly when the crude material is relatively pure (>90%). The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. For this compound, a mixed solvent system of ethanol and water is highly effective.
Causality behind Experimental Choices:
-
Solvent Selection: Ethanol is chosen as the primary solvent because this compound exhibits good solubility in it at elevated temperatures and lower solubility at room temperature. Water is used as an anti-solvent; its addition to the hot ethanolic solution decreases the solubility of the moderately polar product, inducing crystallization while the more polar impurities (like 4-methylbenzoic acid) and the more non-polar unreacted starting materials may remain in the mother liquor.
-
Slow Cooling: Gradual cooling is crucial for the formation of large, well-defined crystals. Rapid cooling can lead to the precipitation of smaller, less pure crystals that may trap impurities.
Step-by-Step Methodology:
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Induction of Crystallization: To the hot, clear solution, add hot deionized water dropwise with continuous swirling until a persistent cloudiness is observed. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution at the saturation point.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 60-70 °C) until a constant weight is achieved.
Caption: Recrystallization workflow diagram.
Protocol 2: Purification by Column Chromatography
Column chromatography is the method of choice for purifying complex mixtures or when a very high degree of purity is required. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) while being eluted by a mobile phase.
Causality behind Experimental Choices:
-
Stationary Phase: Silica gel is a polar adsorbent. More polar compounds will interact more strongly with the silica gel and thus elute more slowly.
-
Mobile Phase: A mixture of a non-polar solvent (hexane or petroleum ether) and a moderately polar solvent (ethyl acetate) is used. By gradually increasing the polarity of the mobile phase (i.e., increasing the proportion of ethyl acetate), the adsorbed compounds can be selectively eluted from the column. This compound, being moderately polar, will elute after less polar impurities and before more polar ones.
Step-by-Step Methodology:
-
Preparation of the Column: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. In a separate flask, add a small amount of silica gel and the dissolved sample. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., from 9:1 to 7:3 hexane:ethyl acetate) to facilitate the elution of the product.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Caption: Column chromatography workflow diagram.
Purity Assessment
The purity of the final product should be assessed using a combination of analytical techniques:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be clean and match the expected chemical shifts and coupling constants for this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Recrystallization: Oiling out | The boiling point of the solvent is higher than the melting point of the compound, or the solution is too supersaturated. | Use a lower boiling point solvent or solvent mixture. Add a small amount of hot solvent to dissolve the oil and allow for slower cooling. |
| Recrystallization: Low recovery | Too much solvent was used for dissolution or washing. | Use the minimum amount of hot solvent for dissolution and wash the crystals with ice-cold solvent. |
| Column Chromatography: Poor separation | The polarity of the eluent is incorrect. | Optimize the solvent system using TLC before running the column. A good starting point is a solvent system that gives an Rf value of 0.2-0.3 for the target compound. |
| Column Chromatography: Product does not elute | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. |
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances, 2021, 11, 15183-15187. [Link]
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Organic Syntheses. John Wiley & Sons, Inc. [Link]
-
Royal Society of Chemistry. Supplementary Material for: A mild and efficient method for the synthesis of amides via the reaction of in situ generated active esters with amines. [Link]
-
How to run column chromatography. University of Arizona. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Agilent Technologies. Purity and Impurity Analysis. [Link]
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Application Note: 4-Methyl-N-phenylbenzamide as a Versatile Chemical Intermediate in Synthetic Chemistry
Executive Summary
4-Methyl-N-phenylbenzamide, also known as 4-methylbenzanilide, is a secondary amide that serves as a pivotal intermediate in modern organic synthesis. Its structural framework, featuring a modifiable N-H bond and two distinct aromatic rings, offers multiple sites for functionalization. This versatility makes it a valuable building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the properties, synthesis, and strategic applications of this compound. We will delve into its role as a molecular scaffold, present detailed protocols for its synthesis and subsequent derivatization, and discuss the mechanistic principles that underpin its reactivity.
Physicochemical & Spectroscopic Profile
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its successful application in synthesis. This compound is a stable, crystalline solid under standard conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Methylbenzanilide, N-Phenyl-p-toluamide | [1][2] |
| CAS Number | 6833-18-7 | [1] |
| Molecular Formula | C₁₄H₁₃NO | [1] |
| Molecular Weight | 211.26 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 143.0 to 147.0 °C | [2] |
| Purity (Typical) | >98.0% (HPLC) | [2] |
The structural integrity and purity of this compound are typically confirmed using a suite of spectroscopic techniques.[1] Key analytical data include ¹H NMR, ¹³C NMR, IR, and mass spectrometry, which provide a unique fingerprint for the compound.[1]
Synthesis of the Intermediate: A Standard Protocol
The most common and reliable method for synthesizing this compound is the Schotten-Baumann reaction, which involves the acylation of aniline with 4-methylbenzoyl chloride in the presence of a base.
Reaction Scheme
Step-by-Step Laboratory Protocol
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 eq) and dichloromethane (DCM, ~10 mL per gram of aniline). Cool the flask in an ice bath (0-5 °C).
-
Base Addition: In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide (NaOH). Add the NaOH solution (~2.0 eq) to the stirring aniline mixture.
-
Acylation: Dissolve 4-methylbenzoyl chloride (1.05 eq) in a minimal amount of DCM and add it to a dropping funnel. Add the acid chloride solution dropwise to the vigorously stirring biphasic reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.
-
Causality Insight: Vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic layers, facilitating the reaction. The base neutralizes the HCl byproduct, driving the reaction to completion and preventing protonation of the aniline nucleophile.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess aniline), saturated NaHCO₃ solution (to remove unreacted acid chloride), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid is typically of high purity. However, it can be further purified by recrystallization from hot ethanol or an ethanol/water mixture to yield fine, white crystals.
-
Characterization: Confirm the product's identity and purity via melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.
Core Applications as a Chemical Intermediate
The N-phenylbenzamide motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3] this compound serves as an accessible and versatile starting point for exploring this chemical space.
Scaffold for Bioactive Molecules
The true utility of this compound lies in its function as a core structure for generating libraries of derivative compounds. Both the N-H bond and the aromatic rings are targets for further modification.
-
Drug Development: Research has demonstrated that derivatives of 4-methylbenzamide are promising candidates for novel therapeutics. For example, by using the 4-methylbenzamide core as a flexible linker, new compounds have been designed and synthesized as potential protein kinase inhibitors for anticancer applications.[4] In another study, a series of N-phenylbenzamide derivatives were synthesized and showed potent in vitro activity against Enterovirus 71 (EV 71), the causative agent of hand-foot-mouth disease.[5] These studies underscore the value of this scaffold in generating molecules with diverse biological activities.[4][5]
Key Reactions & Mechanistic Insights: The N-Arylation of Amides
While the amide N-H bond is generally less reactive than an amine N-H bond due to resonance delocalization of the nitrogen lone pair, it can be functionalized under appropriate catalytic conditions.[6] Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amidation, have become powerful tools for forming C-N bonds.[7]
Copper-Catalyzed N-Arylation (Ullmann Condensation)
The copper-catalyzed N-arylation of amides is a classic and cost-effective method. Modern protocols often use ligands like 1,10-phenanthroline to improve reaction efficiency and lower temperatures.[8][9]
-
Generalized Mechanism: The catalytic cycle is believed to involve the formation of a copper(I)-amidate complex. This complex then undergoes oxidative addition with an aryl halide. The resulting Cu(III) intermediate subsequently undergoes reductive elimination to furnish the N-aryl amide product and regenerate the active Cu(I) catalyst.[8]
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amidation)
Palladium catalysis offers a broader substrate scope and often proceeds under milder conditions than traditional copper-based systems.[7]
-
Mechanism Rationale: The key challenge in the Pd-catalyzed N-arylation of amides is the final C-N reductive elimination step from the Pd(II) intermediate. The development of bulky, electron-rich phosphine ligands has been instrumental in overcoming this hurdle by promoting this difficult, bond-forming step.[7] A simplified catalytic cycle is depicted below.
Experimental Protocol: Synthesis of an N-Aryl Derivative
This protocol details the synthesis of N-(4-bromophenyl)-4-methylbenzamide, a common step in constructing more complex bioactive molecules, using a copper-catalyzed Ullmann-type coupling reaction.
Materials & Reagents
-
This compound (1.0 eq)
-
4-Bromoiodobenzene (or other suitable aryl halide, 1.2 eq)
-
Copper(I) iodide (CuI, 0.1 eq)
-
1,10-Phenanthroline (0.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq, finely powdered and dried)
-
Anhydrous Toluene or Dioxane
Step-by-Step Protocol
-
Inert Atmosphere: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Expertise Insight: An inert atmosphere is critical as the Cu(I) catalytic species can be oxidized to inactive Cu(II) by atmospheric oxygen, halting the reaction.
-
-
Reagent Loading: To the flask, add this compound, 4-bromoiodobenzene, CuI, 1,10-phenanthroline, and K₂CO₃.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Heating: Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Cooling & Filtration: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the copper catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Workup: Concentrate the filtrate. Dissolve the residue in dichloromethane and wash with dilute aqueous ammonia (to remove residual copper salts) followed by brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure of the N-arylated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Safety & Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound and associated reagents.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[10]
-
Reagents: Be aware of the specific hazards of all reagents used in the described protocols. For example, acyl chlorides are corrosive and lachrymatory. Aryl halides and transition metal catalysts may have specific toxicities. Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
Disposal: Dispose of chemical waste according to institutional and local regulations.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 730569, this compound. PubChem. Retrieved from [Link]
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Antipin, D. S., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals (Basel), 14(12), 1210. Available at: [Link]
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O'Hair, R. A. J., et al. (2022). Why does the synthesis of N-phenylbenzamide from benzenesulfinate and phenylisocyanate via the palladium-mediated Extrusion–Insertion (ExIn) reaction fail in solution? Australian Journal of Chemistry, 75(12), 1015-1022. Available at: [Link]
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Han, C., et al. (2012). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 17(5), 5283-5293. Available at: [Link]
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Tsay, R. J., et al. (2014). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 136(12), 4549-4552. Available at: [Link]
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LibreTexts (2022). Chemistry of Amides. Chemistry LibreTexts. Retrieved from [Link]
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Clark, D. (2014). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. Available at: [Link]
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ResearchGate (2025). Examples of approved drugs containing an N-phenylbenzamide motif. ResearchGate. Retrieved from [Link]
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Masterson, J. (2019). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]
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Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of Amides and Sulfonamides. Journal of the American Chemical Society, 124(50), 14844–14845. Available at: [Link]
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Applications of 4-methyl-N-phenylbenzamide in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Introduction: The Versatility of the N-Phenylbenzamide Scaffold
The N-substituted benzamide framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] This versatile scaffold allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Within this class, 4-methyl-N-phenylbenzamide serves as a crucial starting point and a core structural motif for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in oncology and virology, acting on key molecular targets to combat disease.[2][3] This technical guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and insights for researchers in drug discovery and development.
Core Applications in Medicinal Chemistry
The primary therapeutic areas where this compound derivatives have shown promise are oncology and infectious diseases, particularly as antiviral agents. The strategic placement of the methyl group at the 4-position of the benzoyl ring and the phenyl group on the amide nitrogen provides a foundational structure for further derivatization to enhance potency and selectivity.
Anticancer Applications: Targeting Protein Kinases
Derivatives of this compound have emerged as potent inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways often dysregulated in cancer.[3] By blocking the activity of specific kinases, these compounds can halt cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle in cancerous cells.[4]
Mechanism of Action: Inhibition of Kinase Signaling Pathways
Several 4-methylbenzamide derivatives have been shown to inhibit receptor tyrosine kinases such as Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ).[4] These kinases are key components of signaling pathways that regulate cell growth, differentiation, and survival. In many cancers, these pathways are constitutively active, leading to uncontrolled cell division. The this compound scaffold can be modified to fit into the ATP-binding pocket of these kinases, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade.
Below is a conceptual diagram illustrating the inhibition of a generic kinase signaling pathway by a this compound derivative.
Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway.
Quantitative Data Summary: Anticancer Activity
The following table summarizes the in vitro antiproliferative activities of representative 4-methylbenzamide derivatives against various cancer cell lines.[3]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 7 | K562 (Leukemia) | 2.27 |
| HL-60 (Leukemia) | 1.42 | |
| OKP-GS (Renal) | 4.56 | |
| 10 | K562 (Leukemia) | 2.53 |
| HL-60 (Leukemia) | 1.52 | |
| OKP-GS (Renal) | 24.77 | |
| Sorafenib | K562 (Leukemia) | 3.45 |
| (Reference) | HL-60 (Leukemia) | 2.53 |
| OKP-GS (Renal) | 2.01 |
Data sourced from Kalinichenko et al., 2021.[3]
Antiviral Applications: Targeting Enteroviruses
N-phenylbenzamide derivatives have been identified as a novel class of inhibitors for Enterovirus 71 (EV71), a virus that can cause hand-foot-and-mouth disease and severe neurological complications.[5][6]
Mechanism of Action: Capsid Binding and Stabilization
The antiviral mechanism of action for certain N-phenylbenzamide derivatives against enteroviruses is believed to involve direct interaction with the viral capsid.[7][8] These compounds are thought to bind to a hydrophobic pocket within the capsid proteins, stabilizing the virion structure.[8] This stabilization prevents the conformational changes necessary for uncoating and the release of the viral RNA into the host cell, thereby halting the replication cycle.[7][8]
Caption: Proposed antiviral mechanism of N-phenylbenzamide derivatives.
Quantitative Data Summary: Anti-EV71 Activity
The following table presents the in vitro antiviral activity and cytotoxicity of a promising N-phenylbenzamide derivative against various EV71 strains.[5]
| Compound ID | EV71 Strain | IC50 (µM) | TC50 (µM) | Selectivity Index (SI) |
| 1e | SZ-98 (C4) | 5.7 ± 0.8 | 620 ± 0.0 | 108.8 |
| JS-52-3 (C4) | 8.2 ± 1.0 | 620 ± 0.0 | 75.6 | |
| H (C2) | 12 ± 1.2 | 620 ± 0.0 | 51.7 | |
| BrCr (A) | 9.5 ± 0.9 | 620 ± 0.0 | 65.3 |
Data sourced from Ji et al., 2013.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the acylation of aniline with 4-methylbenzoyl chloride.
Materials:
-
Aniline
-
4-methylbenzoyl chloride
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Hexane
-
Ethyl acetate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-methylbenzoyl chloride (1.05 equivalents) in dichloromethane to the stirred aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Self-Validation:
-
The purity of the final product should be assessed by TLC, melting point determination (literature value: 148 °C[9]), and spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a high-throughput method to screen this compound derivatives for their ability to inhibit a specific protein kinase.[10]
Materials:
-
Kinase of interest (e.g., PDGFRβ)
-
Substrate peptide for the kinase
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Kinase assay buffer
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations (final DMSO concentration should be ≤1%).
-
In a 384-well plate, add the test compound, the kinase, and the substrate peptide.
-
Initiate the kinase reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
This compound is a valuable scaffold in medicinal chemistry, providing a robust starting point for the development of potent and selective inhibitors for various therapeutic targets. The demonstrated anticancer and antiviral activities of its derivatives highlight the potential of this chemical class. Future research should focus on optimizing the structure-activity relationship to improve potency and pharmacokinetic properties, as well as exploring new therapeutic applications. The protocols provided herein offer a solid foundation for researchers to synthesize, purify, and evaluate the biological activity of novel this compound derivatives, contributing to the advancement of drug discovery.
References
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Kalinichenko, E., Faryna, A., Bozhok, T., Panibrat, A., Shish, A., Shakh, A., ... & Shmanai, V. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7185. [Link]
-
Ji, X., Li, Y., He, Y., Zhang, J., Wang, X., & Zhang, Z. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Molecules, 18(3), 3630-3640. [Link]
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Huttunen, M., Airenne, K. J., & Marjomäki, V. (2023). Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. Pharmaceutics, 15(3), 1028. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 730569, this compound. Retrieved from [Link]
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Kalinichenko, E., Faryna, A., Bozhok, T., Panibrat, A., Shish, A., Shakh, A., ... & Shmanai, V. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7185. [Link]
-
Ji, X., Li, Y., He, Y., Zhang, J., Wang, X., & Zhang, Z. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3630-3640. [Link]
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PubMed. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Retrieved from [Link]
-
Jiang, M., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy, 14, 3723–3729. [Link]
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Stenutz, R. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Examples of approved drugs containing an N‐phenylbenzamide motif. Retrieved from [Link]
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-
Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]
-
Fassihi, A., et al. (2017). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 12(4), 285–294. [Link]
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ChemSynthesis. (n.d.). N-phenylbenzamide. Retrieved from [Link]
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PubMed Central. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Retrieved from [Link]
-
ResearchGate. (n.d.). The activity of the synthesized N-phenylbenzamide derivatives against several strains of EV 71. Retrieved from [Link]
-
Ngassa, F. N., & Stenforb, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
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PubMed. (n.d.). Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. Retrieved from [Link]
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Khan, I., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 10, 869401. [Link]
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PubMed Central. (2007). Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
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National Institutes of Health. (2007). Intramolecular and Intermolecular Interactions of Protein Kinase B Define Its Activation In Vivo. Retrieved from [Link]
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Wiley-VCH. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Retrieved from [Link]
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National Institutes of Health. (n.d.). Inhibition of Aurora‐A/N‐Myc Protein–Protein Interaction Using Peptidomimetics: Understanding the Role of Peptide Cyclization. Retrieved from [Link]
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PubMed. (n.d.). N'-[4-[(Substituted imino)methyl]benzylidene]-substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation, and QSAR studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 346037, 4-methoxy-N-phenylbenzamide. Retrieved from [Link]
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Application Notes and Protocols for In Vitro Assays Involving 4-methyl-N-phenylbenzamide
Foreword: Unveiling the Therapeutic Potential of 4-methyl-N-phenylbenzamide
To the researchers, scientists, and drug development professionals at the forefront of innovation, this document serves as a comprehensive guide to the in vitro evaluation of this compound. This compound belongs to the N-phenylbenzamide class, a scaffold that has demonstrated a remarkable breadth of biological activities. Derivatives have shown promise as anticancer, antiparasitic, antiviral, and anticonvulsant agents[1][2][3][4]. The core structure's ability to interact with diverse biological targets, such as protein kinases, topoisomerases, and DNA minor grooves, makes this compound a compelling candidate for extensive in vitro characterization[1][2][5].
These application notes are designed with full editorial control to provide not just protocols, but a strategic framework for investigation. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. Our approach is grounded in the principles of Expertise, Experience, and Trustworthiness, providing you with the tools to rigorously assess the therapeutic potential of this molecule.
Section 1: Anticancer Activity Assessment
The N-phenylbenzamide backbone is a key pharmacophore in several known protein kinase inhibitors[1]. These enzymes are critical components of cell signaling pathways, and their dysregulation is a hallmark of cancer. Furthermore, related structures have been shown to inhibit topoisomerases, enzymes vital for DNA replication and repair, and to induce apoptosis[5]. This section outlines a tiered approach to evaluating the anticancer potential of this compound in vitro.
Foundational Assay: Cell Viability and Cytotoxicity
The initial step in assessing anticancer potential is to determine the compound's effect on the proliferation and viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.
Principle: The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by spectrophotometry. A decrease in formazan production indicates either reduced cell viability or a direct cytotoxic effect.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., A549 lung carcinoma, HL-60 leukemia) in appropriate media, such as RPMI 1640 or DMEM, supplemented with 10-20% fetal bovine serum[1].
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase using trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well microtiter plate in a final volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment (for adherent cells) or stabilization.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in each well is ≤ 0.5% to avoid solvent-induced toxicity.
-
Include appropriate controls: untreated cells (vehicle control) and a positive control (e.g., doxorubicin).
-
Replace the medium in the wells with 100 µL of the medium containing the respective compound concentrations.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Interpretation:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of viability against the compound concentration on a semi-logarithmic scale.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis. A low IC₅₀ value suggests potent antiproliferative or cytotoxic activity.
| Concentration (µM) | Mean Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 0.1 | 1.20 | 96 |
| 1 | 1.05 | 84 |
| 10 | 0.65 | 52 |
| 50 | 0.20 | 16 |
| 100 | 0.10 | 8 |
Table 1: Example data from an MTT assay showing the dose-dependent effect of a compound on cancer cell viability.
Mechanistic Insight: In Vitro Protein Kinase Inhibition Assay
Given that derivatives of 4-methylbenzamide are potential protein kinase inhibitors, a direct biochemical assay is crucial to validate this mechanism of action[1]. This protocol describes a generic, adaptable method for assessing the inhibitory activity of this compound against a specific protein kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production and a corresponding decrease in the luminescent signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare the kinase, substrate, and ATP at 2x the final desired concentration in the kinase reaction buffer.
-
Prepare a serial dilution of this compound in the reaction buffer.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add 5 µL of the compound dilution or vehicle control.
-
Add 5 µL of the 2x kinase/substrate solution.
-
Initiate the reaction by adding 5 µL of 2x ATP solution.
-
Incubate the reaction at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 15 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 30 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis and Interpretation:
-
Calculate the percentage of kinase inhibition: % Inhibition = 100 - [((Luminescence of treated sample - Luminescence of no kinase control) / (Luminescence of vehicle control - Luminescence of no kinase control)) x 100]
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
| Compound Concentration (µM) | Luminescence (RLU) | % Kinase Inhibition |
| 0 (Vehicle) | 850,000 | 0 |
| 0.01 | 830,000 | 2.4 |
| 0.1 | 750,000 | 11.8 |
| 1 | 450,000 | 47.1 |
| 10 | 150,000 | 82.4 |
| 100 | 50,000 | 94.1 |
Table 2: Example data from an ADP-Glo™ Kinase Assay demonstrating dose-dependent inhibition.
Confirming Cell Death Mechanism: Apoptosis Assay
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry is the gold standard.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, which have lost membrane integrity.
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the supernatant).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use FITC and PI signal detectors to differentiate between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Data Visualization and Interpretation:
The results are typically presented as a quadrant plot, showing the distribution of the cell population. An increase in the Annexin V+ populations with compound treatment indicates the induction of apoptosis.
Caption: Workflow for the Plaque Reduction Assay.
General Considerations for In Vitro Assays
-
Compound Solubility and Stability: The physicochemical properties of this compound are available on databases like PubChem.[6] It is crucial to ensure the compound is fully solubilized in the stock solution (typically DMSO) and does not precipitate in the aqueous culture medium.
-
Assay Validation: All assays should be validated with appropriate positive and negative controls. For high-throughput screening, the Z'-factor should be calculated to assess the quality and reliability of the assay.
-
Regulatory Context: These in vitro assays represent the initial steps in preclinical testing. Promising results would need to be followed by more comprehensive studies, including in vivo animal models, in accordance with guidelines from regulatory bodies like the FDA.[7][8]
References
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Shchekotikhin, A. E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7182. [Link]
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García-Hernández, R., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 66(19), 13488–13506. [Link]
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Li, Y., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(1), 674-685. [Link]
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Navarrete-Vázquez, G., et al. (2007). Synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides. Bioorganic & Medicinal Chemistry, 15(15), 5310-5316. [Link]
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PubChem. (n.d.). 4-Amino-N-phenylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Suleman, H., et al. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Indonesian Journal of Chemistry, 23(1), 1-13. [Link]
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Wang, L., et al. (2019). Design, synthesis and biological research of novel N-phenylbenzamide-4-methylamine acridine derivatives as potential topoisomerase I/II and apoptosis-inducing agents. Bioorganic & Medicinal Chemistry Letters, 29(23), 126715. [Link]
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NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. National Institutes of Health. Retrieved from [Link]
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Shchekotikhin, A. E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - MDPI. Retrieved from [Link]
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MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Retrieved from [Link]
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FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. Retrieved from [Link]
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Recent Patents on Anti-Cancer Drug Discovery. (2023). Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. Recent Patents on Anti-Cancer Drug Discovery, 18(4), 549-551. [Link]
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PubChem. (n.d.). 4-methoxy-N-phenylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
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Application Notes and Protocols for Cell-Based Assays with 4-methyl-N-phenylbenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to utilizing 4-methyl-N-phenylbenzamide derivatives in cell-based assays. These compounds have emerged as a significant class of small molecules with potent anti-cancer properties, primarily functioning as kinase and topoisomerase inhibitors that can induce apoptosis and cell cycle arrest. This guide offers in-depth scientific background, detailed experimental protocols, and expert insights to empower researchers in accurately evaluating the efficacy and mechanism of action of these derivatives. The protocols are designed to be self-validating, incorporating critical controls and data interpretation strategies to ensure scientific rigor.
Introduction: The Therapeutic Potential of this compound Derivatives
The this compound scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous targeted therapeutic agents. Derivatives of this core structure have demonstrated significant efficacy in preclinical cancer models by modulating key cellular processes. Notably, these compounds have been identified as potent inhibitors of critical oncogenic signaling pathways, including those driven by Platelet-Derived Growth Factor Receptor (PDGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] Furthermore, certain derivatives act as topoisomerase I/II inhibitors, leading to DNA damage and subsequent cellular demise.[3]
A primary mechanism of action for many of these derivatives is the induction of apoptosis, the cell's intrinsic programmed death pathway. Mechanistic studies have revealed that these compounds can trigger the mitochondrial pathway of apoptosis, characterized by the release of cytochrome c and the activation of caspase-9.[4][5] This is often coupled with the ability to arrest the cell cycle at the G2/M phase, preventing mitotic entry and further proliferation of cancer cells.[1]
This guide will provide detailed protocols for a suite of cell-based assays to investigate these biological activities. Understanding the nuances of these assays is critical for obtaining reliable and reproducible data, which is paramount in the drug development pipeline.
Foundational Knowledge: Preparing Compounds for Cell-Based Assays
The physicochemical properties of test compounds are a critical consideration for the successful execution of cell-based assays. Most small molecule kinase inhibitors, including many this compound derivatives, are lipophilic and exhibit poor aqueous solubility.[6]
Stock Solution Preparation
Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of hydrophobic compounds for in vitro studies.[7]
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Calculation: Determine the mass of the this compound derivative required to prepare the desired volume of a 10 mM stock solution.
-
Mass (mg) = 10 mmol/L * Volume (L) * Molecular Weight ( g/mol )
-
-
Weighing: Accurately weigh the calculated mass of the compound using a calibrated analytical balance.
-
Dissolution: Transfer the weighed compound to a sterile microcentrifuge tube or vial. Add the calculated volume of high-purity, sterile DMSO.
-
Solubilization: Gently vortex or sonicate the solution until the compound is completely dissolved.[8] Gentle warming in a 37°C water bath can also aid dissolution, but caution should be exercised as heat can degrade some compounds.[8]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C in tightly sealed containers to prevent moisture absorption.[8]
Working Solution Preparation and Vehicle Controls
For cell-based assays, the final concentration of DMSO in the culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[9][10]
Key Considerations:
-
Serial Dilutions: It is recommended to perform serial dilutions of the high-concentration stock solution in 100% DMSO before the final dilution into the aqueous cell culture medium. This stepwise approach helps to prevent precipitation of the compound.[8][10]
-
Vehicle Control: A crucial control in every experiment is the vehicle control, which consists of cell culture medium containing the same final concentration of DMSO as the experimental wells. This allows for the differentiation of compound-specific effects from any effects of the solvent.[10]
Table 1: Recommended Final DMSO Concentrations for Cell-Based Assays
| Assay Type | Recommended Final DMSO Concentration (%) | Notes |
| General Cell-Based Assays | ≤ 0.5% | Many cell lines can tolerate up to 1%, but 0.5% is a widely accepted upper limit to minimize cytotoxicity.[9][11] |
| Primary Cell Cultures | ≤ 0.1% | Primary cells are generally more sensitive to DMSO than immortalized cell lines.[11] |
Core Assays for Assessing Biological Activity
This section details the protocols for fundamental cell-based assays to characterize the effects of this compound derivatives on cell viability, proliferation, and apoptosis.
Cytotoxicity and Cell Viability Assays
Metabolic assays are commonly used to infer cell viability and the cytotoxic effects of compounds. These colorimetric assays measure the metabolic activity of viable cells.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After incubation, carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[6] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
The WST-1 (water-soluble tetrazolium salt) assay is a more convenient alternative to the MTT assay as the formazan product is water-soluble, eliminating the need for a solubilization step.[3]
Protocol: WST-1 Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment period.
-
WST-1 Reagent Addition: Add 10 µL of the WST-1 reagent to each well.[13]
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time should be determined empirically for each cell type.[13]
-
Absorbance Measurement: Gently shake the plate for 1 minute.[13] Measure the absorbance between 420 and 480 nm.[13]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Cell Proliferation Assays
These assays directly measure DNA synthesis to assess the anti-proliferative effects of the compounds.
Bromodeoxyuridine (BrdU) and 5-ethynyl-2'-deoxyuridine (EdU) are thymidine analogs that are incorporated into newly synthesized DNA during the S-phase of the cell cycle.[1] Incorporated BrdU is detected using a specific antibody, while EdU is detected via a click chemistry reaction. EdU assays are generally faster and do not require DNA denaturation.[14]
Protocol: EdU Cell Proliferation Assay (Flow Cytometry)
-
Cell Seeding and Treatment: Seed cells and treat with the this compound derivative as described previously.
-
EdU Labeling: Add EdU to the culture medium at a final concentration of 10 µM and incubate for 2-4 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.[15]
-
Permeabilization: Wash the cells and permeabilize with 0.5% Triton X-100 in PBS for 20 minutes.[15]
-
Click Chemistry Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions (containing a fluorescently labeled azide). Add the cocktail to the cells and incubate for 30 minutes in the dark.
-
DNA Staining: Wash the cells and resuspend in a DNA staining solution (e.g., DAPI or propidium iodide).
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. The intensity of the fluorescent signal from the incorporated EdU is proportional to the level of cell proliferation.
Apoptosis Assays
Determining whether cell death occurs via apoptosis is crucial for understanding the mechanism of action.
Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.
Protocol: Annexin V/PI Apoptosis Assay (Flow Cytometry)
-
Cell Seeding and Treatment: Seed and treat cells with the this compound derivative.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Mechanistic Insights: Delving into Signaling Pathways
To understand how this compound derivatives exert their effects, it is essential to investigate their impact on specific signaling pathways.
Kinase Inhibition and Downstream Signaling
Many this compound derivatives function as inhibitors of receptor tyrosine kinases such as PDGFR and HER2.[1][2] Inhibition of these kinases blocks downstream signaling cascades that promote cell proliferation and survival.
Workflow for Assessing Kinase Pathway Inhibition
Caption: Workflow for analyzing kinase inhibition.
Protocol: Western Blotting for Phosphorylated Kinases
-
Cell Treatment and Lysis: Treat cells with the compound for a short duration (e.g., 30 minutes to 2 hours). Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated forms of the target kinases (e.g., p-PDGFR, p-HER2) and key downstream effectors (e.g., p-Akt, p-ERK). Also, probe separate blots with antibodies against the total forms of these proteins as loading controls.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A decrease in the phosphorylation of the target kinase and its downstream effectors upon treatment indicates inhibitory activity.
PDGFR Signaling Pathway
Caption: Inhibition of the PDGFR signaling pathway.
HER2 Signaling Pathway
Caption: Inhibition of the HER2 signaling pathway.
Induction of Apoptosis
As previously mentioned, this compound derivatives can induce apoptosis via the intrinsic (mitochondrial) pathway.[4][5]
The Intrinsic Apoptosis Pathway
Caption: The intrinsic pathway of apoptosis.
Protocol: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic cascade.
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the compound.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Reagent Addition: Add the reagent directly to the wells.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure luminescence using a plate-reading luminometer. An increase in the luminescent signal indicates an increase in caspase-3/7 activity.
Cell Cycle Analysis
Flow cytometry can be used to determine the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Seeding and Treatment: Seed and treat cells with the this compound derivative for the desired time.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. The intensity of the PI fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase would indicate a G2/M arrest.
Summary and Future Directions
The this compound scaffold represents a versatile platform for the development of novel anti-cancer agents. The cell-based assays outlined in this guide provide a robust framework for characterizing the biological activities of these derivatives. By systematically evaluating their effects on cell viability, proliferation, apoptosis, and key signaling pathways, researchers can gain a comprehensive understanding of their therapeutic potential.
Future studies should focus on identifying the specific molecular targets of novel derivatives and elucidating the detailed mechanisms of resistance that may arise. Combining these cell-based assays with in vivo models will be crucial for translating promising preclinical findings into effective clinical therapies.
References
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
- Kalinichenko, E., Faryna, A., Bozhok, T., Panibrat, A., Shish, T., Shcharbin, D., & Kirsanau, I. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7159.
-
Bio-protocol. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Retrieved from [Link]
- Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (2018). Molecules, 23(11), 2887.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
- Olsson, A., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 86(6), 971–978.
- Pero, R. W., et al. (1999). N-substituted benzamides inhibit NFkappaB activation and induce apoptosis by separate mechanisms. British Journal of Cancer, 80(11), 1758–1765.
- Nitiss, J. L., et al. (2012). Topoisomerase assays. Current Protocols in Pharmacology, Chapter 3, Unit 3.3.
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. a. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of signaling pathways downstream of PDGF receptors. PDGF.... Retrieved from [Link]
-
TeachMeAnatomy. (2025, November 6). Apoptosis - Intrinsic Pathway - External. Retrieved from [Link]
-
Reactome. (n.d.). Signaling by PDGFR in disease. Retrieved from [Link]
-
Fierce Biotech. (2015, April 22). New signaling pathway discovered in HER2-positive breast cancer, and 2 powerful drug targets. Retrieved from [Link]
-
AACR Journals. (n.d.). Molecular Analysis of HER2 Signaling in Human Breast Cancer by Functional Protein Pathway Activation Mapping. Retrieved from [Link]
-
Slideshare. (n.d.). Intrinsic and Extrinsic Pathway of Apoptosis. Retrieved from [Link]
- WEE1 kinase inhibition reverses G2/M cell cycle checkpoint activation to sensitize cancer cells to immunotherapy. (2021). Journal for ImmunoTherapy of Cancer, 9(1), e001844.
- G2/M cell cycle arrest in the life cycle of viruses. (2007). Journal of Virology, 81(10), 4878–4887.
- Roskoski, R. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 175, 106029.
-
ResearchGate. (2024, August 14). How to achieve a final concentration of 0.1% DMSO for MTT Assay?. Retrieved from [Link]
-
Wikipedia. (n.d.). G2-M DNA damage checkpoint. Retrieved from [Link]
-
ResearchGate. (2024, June 1). (PDF) Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Retrieved from [Link]
- G2 cell cycle arrest, down-regulation of cyclin B, and induction of mitotic catastrophe by the flavoprotein inhibitor diphenyleneiodonium. (2004). Molecular Cancer Therapeutics, 3(10), 1219-1227.
-
LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]
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Application Notes and Protocols for the Quantification of 4-methyl-N-phenylbenzamide
Introduction
4-methyl-N-phenylbenzamide is a chemical compound with a molecular structure that lends itself to a variety of applications, including in the synthesis of biologically active molecules and as an intermediate in chemical manufacturing. Accurate and precise quantification of this analyte is critical for quality control, process optimization, and regulatory compliance in research and drug development. This guide provides detailed analytical methods for the quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind methodological choices and adherence to rigorous validation standards.
The integrity of any quantitative analysis rests on the validation of the analytical procedure. This ensures that the method is suitable for its intended purpose. The principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the Validation of Analytical Procedures form the basis of the validation protocols described herein, ensuring trustworthiness and scientific validity.[1][2][3][4][5]
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C14H13NO | PubChem |
| Molecular Weight | 211.26 g/mol | PubChem[6] |
| IUPAC Name | This compound | PubChem[6] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, and ethyl acetate. | General chemical knowledge |
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile and widely used technique for the quantification of non-volatile and thermally labile compounds, making it an excellent choice for the analysis of this compound.
Principle and Rationale
Reversed-phase HPLC is the chosen mode of separation, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. This compound, being a relatively nonpolar molecule, will be retained on the C18 column and can be effectively eluted by a suitable mixture of organic solvent (e.g., acetonitrile or methanol) and water. Detection is achieved using a UV detector, as the aromatic rings in the molecule absorb UV light.
Experimental Workflow: HPLC Analysis
Caption: Workflow for the HPLC quantification of this compound.
Detailed Protocol: HPLC-UV
1. Reagents and Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Deionized water (18.2 MΩ·cm)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 10 minutes |
4. Preparation of Standard Solutions:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
5. Preparation of Sample Solutions:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of methanol.
-
Dilute the solution with the mobile phase to obtain a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
6. Data Analysis:
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Record the peak area of this compound for each injection.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution using the linear regression equation of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly suitable for the analysis of volatile and thermally stable compounds.
Principle and Rationale
In this method, the sample is vaporized and introduced into a gas chromatograph. This compound is separated from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for highly specific identification and quantification.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the GC-MS quantification of this compound.
Detailed Protocol: GC-MS
1. Reagents and Materials:
-
This compound reference standard
-
GC-grade methanol, acetonitrile, or ethyl acetate
-
Volumetric flasks, pipettes, and syringes
-
Autosampler vials with inserts
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
3. GC-MS Conditions:
| Parameter | Condition |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Start at 150 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | m/z 119 |
| Qualifier Ions | m/z 91, 211 |
4. Preparation of Standard and Sample Solutions:
-
Follow the same procedure as for the HPLC method, using a suitable volatile solvent like ethyl acetate.
5. Data Analysis:
-
Inject the standard and sample solutions into the GC-MS system.
-
Monitor the abundance of the quantifier and qualifier ions.
-
Construct a calibration curve by plotting the peak area of the quantifier ion versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution using the linear regression equation of the calibration curve.
Method Validation
To ensure the reliability of the analytical data, the developed methods must be validated according to ICH Q2(R1) guidelines.[1][3][4] The following parameters should be assessed for both the HPLC and GC-MS methods.
| Validation Parameter | Description and Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4][7] This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample and by achieving baseline separation from potential impurities. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1). |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. For HPLC, this could include variations in mobile phase composition, pH, flow rate, and column temperature. For GC, this could include variations in oven temperature program and flow rate. |
Conclusion
The HPLC-UV and GC-MS methods detailed in this guide provide robust and reliable approaches for the quantification of this compound. The choice between the two techniques will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Adherence to the outlined protocols and rigorous method validation will ensure the generation of high-quality, reproducible, and defensible analytical data, which is paramount in research and drug development.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
-
Quality Guidelines - ICH. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available from: [Link]
-
Validation of Impurity Methods, Part II. LCGC North America. 2014. Available from: [Link]
-
Separation of 4-Methoxy-3-nitro-N-phenylbenzamide on Newcrom R1 HPLC column | SIELC Technologies. Available from: [Link]
-
Validation Of Analytical Methods For Pharmaceutical Analysis - www .ec -undp. Available from: [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available from: [Link]
-
Analytical method validation: A brief review. Journal of Pharmacy Research. 2012. Available from: [Link]
-
Analytical methods. Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]
-
Q2(R2) Validation of Analytical Procedures - FDA. Available from: [Link]
-
This compound | C14H13NO | CID 730569 - PubChem - NIH. Available from: [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. starodub.nl [starodub.nl]
- 6. This compound | C14H13NO | CID 730569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Application Notes & Protocols: A Framework for Investigating the Bioactivity of 4-methyl-N-phenylbenzamide
Abstract
This document provides a comprehensive experimental framework for the initial investigation and characterization of the biological activity of 4-methyl-N-phenylbenzamide. The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of activities, including anticancer, antiviral, and anticonvulsant properties.[1][2][3] Specifically, the N-phenyl-4-methylbenzamide backbone is a key feature in certain classes of protein kinase inhibitors.[1] Given the limited specific data on this compound, a structured, hypothesis-driven approach is essential. This guide details a multi-phased experimental plan, beginning with broad-spectrum cytotoxicity screening, progressing to target class identification, and culminating in specific mechanistic assays. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental choice to ensure data integrity and trustworthiness.
Introduction: Rationale for Investigation
This compound is a small molecule whose structure is suggestive of potential biological activity. It belongs to the N-phenylbenzamide class of compounds, which have been explored for various therapeutic applications.[4][5][6] Notably, the core structure shares pharmacophoric features with Type 2 protein kinase inhibitors, which often contain an amide bond and aromatic moieties capable of forming interactions within an allosteric pocket adjacent to the ATP-binding site of a kinase.[1] The lack of extensive public bioactivity data for this specific compound presents an opportunity for novel discovery.
This guide, therefore, is not a report on known activity but a proposed roadmap for its discovery and initial characterization. The workflow is designed to efficiently triage the compound through a series of assays to first identify a general biological effect (e.g., cytotoxicity) and then to systematically narrow down and validate a specific molecular mechanism of action (MoA).[7][8]
Phase 1: Foundational Screening - Assessing General Bioactivity
The first critical step in evaluating any new compound is to determine its effect on cell viability and proliferation. This provides a foundational dataset from which to generate hypotheses and design more targeted experiments. A broad-spectrum screen against a panel of diverse cell lines (e.g., representing different cancer types) is recommended.
Protocol 1.1: Cell Viability and Cytotoxicity Assessment using XTT Assay
The XTT assay is a robust colorimetric method for quantifying cellular metabolic activity, which serves as a proxy for cell viability.[9] Metabolically active cells reduce the yellow tetrazolium salt XTT to a water-soluble orange formazan product, the amount of which is directly proportional to the number of living cells.[10] Unlike the MTT assay, the XTT assay does not require a separate solubilization step, simplifying the workflow.[11][12]
Materials:
-
This compound (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO, cell culture grade)
-
Selected human cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colorectal carcinoma)
-
Complete cell culture medium (specific to cell line)
-
XTT Cell Viability Assay Kit (containing XTT reagent and activation solution)
-
Staurosporine (positive control for cytotoxicity)
-
Sterile, clear, flat-bottomed 96-well plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at ~450 nm)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Ensure complete dissolution. Store at -20°C in small aliquots to avoid freeze-thaw cycles.
-
Prepare a 1 mM stock solution of Staurosporine in DMSO.
-
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. The optimal seeding density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase at the end of the experiment.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a series of 2x working concentrations of this compound in complete medium by serial dilution from the stock solution. A typical final concentration range would be 0.1 µM to 100 µM.
-
Prepare 2x working concentrations for the vehicle control (DMSO, at the same final concentration as the highest compound dose, typically ≤0.5%) and the positive control (Staurosporine, e.g., 1 µM final concentration).
-
Carefully remove the old medium from the cells and add 100 µL of the 2x working solutions to the appropriate wells.
-
Include "cells only" (untreated) and "medium only" (blank) wells.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Add 50 µL of the XTT mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C, 5% CO₂, protected from light.
-
Gently shake the plate to ensure a homogenous distribution of the formazan product.
-
Measure the absorbance at 450 nm (with a reference wavelength of ~650 nm).
-
-
Data Analysis:
-
Subtract the absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Abs_treated / Abs_vehicle_control) * 100
-
-
Plot % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Data Presentation: Hypothetical IC₅₀ Values
| Cell Line | Tissue of Origin | This compound IC₅₀ (µM) | Staurosporine IC₅₀ (µM) |
| A549 | Lung Carcinoma | 8.5 | 0.02 |
| MCF-7 | Breast Adenocarcinoma | 12.2 | 0.05 |
| HCT116 | Colorectal Carcinoma | 7.9 | 0.03 |
| HEK293 | Normal Embryonic Kidney | > 100 | 0.1 |
Phase 2: Hypothesis Generation & Experimental Design
The results from Phase 1 guide the next steps. If the compound shows potent and selective cytotoxicity against cancer cell lines, a plausible hypothesis is the inhibition of a target critical for cancer cell proliferation, such as a protein kinase.[1] The overall workflow involves progressing from a broad phenotypic observation to a specific molecular interaction.
Caption: A logical workflow for investigating the bioactivity of a novel compound.
Phase 3: Mechanistic Deep Dive - Investigating Kinase Inhibition
Based on our working hypothesis that this compound functions as a protein kinase inhibitor, the next phase involves direct biochemical and cellular assays to validate this MoA.
Protocol 3.1: In Vitro Biochemical Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the activity of a purified kinase enzyme. A luminescence-based assay that quantifies the amount of ATP remaining after a kinase reaction is a common, high-throughput method.
Principle: A kinase consumes ATP to phosphorylate its substrate. After the reaction, a reagent is added that lyses the reaction and provides luciferase and its substrate, which generates light in proportion to the amount of remaining ATP. A potent inhibitor will result in less ATP consumption and thus a higher luminescent signal.
Materials:
-
Purified, active kinase (e.g., a relevant receptor tyrosine kinase like EGFR or a cytoplasmic kinase like ABL1)
-
Specific peptide substrate for the chosen kinase
-
This compound and a known inhibitor for the kinase (positive control)
-
Kinase assay buffer
-
ATP (at a concentration equal to its K_m for the chosen kinase)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque, low-volume 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare all reagents in the kinase assay buffer.
-
Compound Plating: Serially dilute this compound to create a range of concentrations. Dispense into the 384-well plate. Include vehicle (DMSO) and positive control inhibitor wells.
-
Kinase Reaction:
-
Add the kinase enzyme to all wells except the "no enzyme" control.
-
Add the peptide substrate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for 1 hour (or as optimized).
-
-
ATP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's protocol. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and simultaneously catalyze a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data to high (vehicle control) and low (no enzyme) signals.
-
Plot the normalized activity against the log of the inhibitor concentration and fit a dose-response curve to determine the biochemical IC₅₀. A detailed analysis of the mechanism of inhibition (e.g., competitive, non-competitive) can be performed by measuring IC₅₀ values at different ATP concentrations.[13][14]
-
Protocol 3.2: Cellular Target Engagement via Thermal Shift Assay (CETSA)
Confirming that a compound binds to its intended target within the complex environment of a living cell is a critical validation step.[15] CETSA is a powerful method that assesses target engagement based on the principle of ligand-induced thermal stabilization.[16]
Principle: When a small molecule binds to its protein target, it generally stabilizes the protein's structure. This stabilization makes the protein more resistant to heat-induced denaturation. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot.
Materials:
-
Cells expressing the target kinase
-
This compound
-
Complete cell culture medium and PBS
-
Cell lysis buffer with protease/phosphatase inhibitors
-
Primary antibody specific to the target kinase
-
Secondary HRP-conjugated antibody
-
Chemiluminescence substrate
-
Equipment for Western blotting and imaging
-
PCR machine or water baths for precise heating
Procedure:
-
Cell Treatment: Culture cells and treat them with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 10x the cellular IC₅₀) for 1-2 hours.
-
Heating: Harvest the cells, wash with PBS, and resuspend in a small volume. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by high-speed centrifugation.
-
Collect the supernatant and determine the total protein concentration.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with the primary antibody against the target kinase.
-
Detect with the secondary antibody and chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein relative to the unheated control against the temperature for both vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement in the cell.
-
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Conclusion and Future Directions
References
-
Kudryavtsev, P., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals (Basel). Available at: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
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Chemsrc. (2024). Benzamide,N-methyl-N-phenyl. Chemsrc.com. Available at: [Link]
-
Cheloha, R. W., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols. Available at: [Link]
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Vipergen. (n.d.). From Target to Therapy: A Comprehensive Overview of the Drug Discovery Workflow. Vipergen.com. Available at: [Link]
-
Greeley, B., et al. (2024). Toward high-resolution modeling of small molecule–ion channel interactions. Frontiers in Pharmacology. Available at: [Link]
-
Wang, T., et al. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling. Available at: [Link]
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Vasta, J. D., & Robers, M. B. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, T., et al. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. ACS Publications. Available at: [Link]
-
Liu, H., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. Available at: [Link]
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G. C. T., et al. (2023). Editorial: New approaches for the discovery of GPCR ligands. Frontiers in Pharmacology. Available at: [Link]
- Schering AG. (1984). N-phenyl-benzamide derivatives, process for their preparation and medicines containing them. Google Patents.
-
Tipton, K. F., & Davey, G. P. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry. Available at: [Link]
-
Selvita. (2024). A Practical Guide to Target Engagement Assays. Selvita.com. Available at: [Link]
-
Genemod. (2024). 5 Strategies to Improve Workflow Efficiency in Drug Discovery. Genemod.net. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
Bruno, A., et al. (2018). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. International Journal of Molecular Sciences. Available at: [Link]
-
Greeley, B., et al. (2024). Towards high-resolution modeling of small molecule – ion channel interactions. bioRxiv. Available at: [Link]
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Re-Sugi, M., & Uesugi, M. (2018). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology. Available at: [Link]
-
ResearchGate. (n.d.). comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
Eglen, R. M. (2007). Assessing GPCR activation using protein complementation: a novel technique for HTS. Biochemical Society Transactions. Available at: [Link]
-
Notaro, G., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. Available at: [Link]
-
Admescope. (2020). A typical workflow in a preclinical pharmacokinetic experiment. Admescope.com. Available at: [Link]
-
Al-Zoubi, M. S., et al. (2024). Ligand-Induced Biased Activation of GPCRs: Recent Advances and New Directions from In Silico Approaches. International Journal of Molecular Sciences. Available at: [Link]
-
Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology. Available at: [Link]
-
Sheridan, R. P., et al. (2021). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Journal of Chemical Information and Modeling. Available at: [Link]
-
ResearchGate. (2025). Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. ResearchGate. Available at: [Link]
-
P., A. (2020). Editorial: “Small molecules targeting transmembrane receptors and ion channels in drug discovery”. Frontiers in Pharmacology. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. Available at: [Link]
-
Biology LibreTexts. (2024). 6.4: Enzyme Inhibition. Biology LibreTexts. Available at: [Link]
-
Zhang, X., et al. (2023). Modulation of Voltage-Gated Na + Channel Currents by Small Molecules: Effects on Amplitude and Gating During High-Frequency Stimulation. International Journal of Molecular Sciences. Available at: [Link]
-
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]
-
arXiv. (2024). SIU: A Million-Scale Structural Small Molecule-Protein Interaction Dataset for Unbiased Bioactivity Prediction. arXiv.org. Available at: [Link]
-
ChemSynthesis. (2025). N-phenylbenzamide. ChemSynthesis.com. Available at: [Link]
-
Lomenick, B., et al. (2011). Determining target engagement in living systems. Nature Chemical Biology. Available at: [Link]
-
Delemotte, L. (2021). Molecular basis of modulation of voltage gate ion channels. YouTube. Available at: [Link]
-
Liu, H., et al. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Molecules. Available at: [Link]
-
de Oliveira, R., et al. (2009). Synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides. Archiv der Pharmazie. Available at: [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-methyl-N-phenylbenzamide
Welcome to the dedicated support center for the synthesis of 4-methyl-N-phenylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, improve yield and purity, and ensure the reproducibility of your results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound. We delve into the root causes and provide actionable, step-by-step solutions.
Issue 1: Consistently Low Yield of this compound
You've run the reaction multiple times, but the isolated yield of your target amide is significantly lower than expected.
Possible Causes and Solutions:
-
Incomplete Reaction: The most common culprit for low yields is an incomplete conversion of starting materials.[1] This can be due to several factors:
-
Insufficient Reaction Time or Temperature: Amide bond formation, especially via methods like the Schotten-Baumann reaction, requires adequate time to proceed to completion.[2]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If you observe the persistence of starting materials (aniline or p-toluoyl chloride), consider extending the reaction time. A modest increase in temperature, for instance, from room temperature to 40-50 °C, can also enhance the reaction rate, though excessive heat can promote side reactions.
-
-
Poor Quality Reagents: The purity of your starting materials is paramount. Aniline can oxidize over time, appearing dark and discolored. p-Toluoyl chloride is highly sensitive to moisture and can hydrolyze to p-toluic acid, which will not participate in the desired reaction.
-
Solution: Use freshly distilled aniline if it appears discolored. Ensure your p-toluoyl chloride is of high purity and has been stored under anhydrous conditions. It is good practice to use a fresh bottle or to handle it in a glovebox or under an inert atmosphere.
-
-
Inefficient Stirring: In a biphasic system like the Schotten-Baumann reaction, vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic layers, facilitating the reaction between the reactants.[3]
-
Solution: Employ a high-speed overhead stirrer or a magnetic stir bar that provides vigorous agitation. You should observe a well-mixed emulsion.
-
-
-
Side Reactions: The formation of unwanted byproducts can consume your starting materials and reduce the yield of the desired product.
-
Hydrolysis of the Acid Chloride: As mentioned, p-toluoyl chloride readily reacts with water.
-
Solution: Perform the reaction under anhydrous conditions where possible. If using an aqueous base as in the Schotten-Baumann reaction, ensure the addition of the acid chloride is done slowly and with efficient stirring to favor the reaction with aniline over hydrolysis.
-
-
Diacylation of Aniline: It is possible for two molecules of p-toluoyl chloride to react with one molecule of aniline, especially if the acid chloride is in large excess.
-
Solution: Maintain a stoichiometric ratio of aniline to p-toluoyl chloride, or a slight excess of aniline. Careful, slow addition of the acid chloride to the aniline solution can also minimize this side reaction.
-
-
-
Product Loss During Workup and Purification: A significant amount of product can be lost during extraction, washing, and recrystallization steps.
-
Solution:
-
Extraction: Ensure you perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to fully recover the product from the aqueous layer.
-
Recrystallization: Carefully select your recrystallization solvent system. The ideal solvent will dissolve your product well at high temperatures but poorly at low temperatures.[4][5] Avoid using an excessive amount of solvent, as this will lead to product loss in the mother liquor. After filtration, wash the collected crystals with a small amount of cold recrystallization solvent to remove impurities without dissolving a significant amount of the product.
-
-
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Presence of Unexpected Impurities in the Final Product
Your NMR or LC-MS analysis of the purified product shows peaks that do not correspond to this compound.
Possible Impurities and Their Sources:
-
p-Toluic Acid: This is a very common impurity resulting from the hydrolysis of p-toluoyl chloride.[6]
-
Identification: It will appear as a carboxylic acid peak in the NMR spectrum (~12 ppm) and can be detected by LC-MS.
-
Removal: p-Toluic acid can be removed by washing the organic extract with a mild aqueous base solution, such as 5% sodium bicarbonate or sodium carbonate. The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.
-
-
Unreacted Aniline or p-Toluoyl Chloride: If the reaction did not go to completion or the stoichiometry was off, you might have residual starting materials.
-
Identification: These can be identified by comparing the product's NMR spectrum with the spectra of the starting materials.
-
Removal: Unreacted aniline can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the aniline, forming a water-soluble ammonium salt. Unreacted p-toluoyl chloride is typically hydrolyzed to p-toluic acid during the aqueous workup and can then be removed with a base wash.
-
-
N,N-di(p-toluoyl)aniline (Diacylated Product): This byproduct can form if an excess of p-toluoyl chloride is used.
-
Identification: This larger molecule will have a different retention time in chromatography and distinct aromatic signals in the NMR.
-
Removal: Careful recrystallization is often effective in removing this less polar impurity. If it co-crystallizes with the product, column chromatography may be necessary.
-
Optimized Workup Protocol to Minimize Impurities:
-
Upon reaction completion, transfer the reaction mixture to a separatory funnel.
-
If your reaction was run in an organic solvent, add water. If the reaction was biphasic, simply separate the layers.
-
Wash the organic layer sequentially with:
-
1M HCl (to remove unreacted aniline)
-
5% NaHCO₃ (to remove p-toluic acid)
-
Brine (to remove residual water)
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solvent in vacuo.
-
Proceed with recrystallization or column chromatography for final purification.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound in a standard laboratory setting?
The Schotten-Baumann reaction is a classic and highly reliable method. It involves the reaction of aniline with p-toluoyl chloride in the presence of an aqueous base, typically sodium hydroxide.[7][8] This method is robust, generally high-yielding, and the workup is straightforward.
Reaction Mechanism: Schotten-Baumann
Caption: Mechanism of the Schotten-Baumann reaction.
Q2: Which solvent is best for this reaction?
For the Schotten-Baumann reaction, a biphasic system is often used, where p-toluoyl chloride is dissolved in an inert organic solvent like dichloromethane (DCM) or diethyl ether, and the aniline and base are in an aqueous layer.[3] The reaction occurs at the interface. Alternatively, a single solvent system like DCM can be used with an organic base such as triethylamine or pyridine to scavenge the HCl byproduct.[7]
Q3: How do I choose the right base and its concentration?
In the Schotten-Baumann setup, a 10% aqueous solution of sodium hydroxide is commonly used. The base serves two purposes: to neutralize the HCl generated during the reaction, which would otherwise protonate the aniline and render it non-nucleophilic, and to drive the reaction forward.[7][9] An excess of base is typically used to ensure the reaction goes to completion.
Q4: What are the optimal conditions for recrystallization to achieve high purity?
A common and effective solvent system for the recrystallization of this compound is an ethanol/water mixture.[4]
Step-by-Step Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Once fully dissolved, add hot water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water.
-
Dry the crystals in a vacuum oven.
Q5: Are there alternative, more modern coupling methods available?
Yes, modern amide coupling reactions using reagents like HATU or HOBt/EDC are also highly effective, especially for more sensitive substrates or on a smaller scale.[10][11] These methods often proceed under milder conditions and can give very high yields, but the reagents are more expensive than those used in the Schotten-Baumann reaction.[11]
Data Summary Table
| Parameter | Schotten-Baumann | Amide Coupling (HATU) | Key Considerations |
| Starting Materials | p-Toluoyl chloride, Aniline | p-Toluic acid, Aniline | Acid chloride is moisture-sensitive; carboxylic acid is more stable. |
| Base | NaOH (aq) or Pyridine[7] | DIPEA or Triethylamine | Aqueous base is cheap; organic bases require anhydrous conditions. |
| Solvent | DCM/Water (biphasic)[3] | DMF or DCM | DMF can be difficult to remove. |
| Temperature | 0 °C to Room Temp[2] | Room Temperature | Both methods are generally run at mild temperatures. |
| Typical Yield | >85%[12] | >90% | Coupling reagents can provide higher yields for complex substrates. |
| Cost | Low | High | Reagent cost is a major factor for large-scale synthesis. |
References
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
- Grokipedia. (n.d.). Schotten–Baumann reaction.
-
ResearchGate. (n.d.). comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. a. Retrieved from [Link]
- Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
-
JoVE. (2023, April 30). Preparation of Amides. Retrieved from [Link]
- Google Patents. (n.d.). EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). N-phenylbenzamide. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
-
Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]
-
ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. Retrieved from [Link]
-
Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF. Retrieved from [Link]
-
ResearchGate. (2015, March 11). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?. Retrieved from [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. Retrieved from [Link]
-
Pearson. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Supporting Information. (n.d.). Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC) between NH and CH bonds. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions. Retrieved from [Link]
-
University of Rochester. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]
- Google Patents. (n.d.). DE1039053B - Process for the preparation of p-toluic acid chloride.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]
Sources
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-methyl-N-phenylbenzamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 4-methyl-N-phenylbenzamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important amide. As Senior Application Scientists, we understand that even well-established reactions can present challenges. This resource is structured to help you navigate these issues, understand their root causes, and implement effective solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common problems observed during the synthesis of this compound, which is typically achieved via the Schotten-Baumann reaction between 4-methylbenzoyl chloride and aniline in the presence of a base.
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
Low yields in the synthesis of this compound are most commonly attributed to the formation of side products and incomplete reactions. The primary culprits are the hydrolysis of the acyl chloride and suboptimal reaction conditions.
-
Hydrolysis of 4-methylbenzoyl chloride: 4-Methylbenzoyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of water. This reaction consumes your starting material and forms 4-methylbenzoic acid, a common impurity that can complicate purification.[1] The use of a biphasic system, with the organic reactants in a non-polar solvent and the base in an aqueous layer, can help minimize this side reaction.[2]
-
Incomplete Reaction: Insufficient reaction time, inadequate mixing, or improper temperature control can lead to a significant amount of unreacted aniline and 4-methylbenzoyl chloride remaining in the reaction mixture.
Q2: I've isolated my product, but it's contaminated with a white, crystalline solid that is sparingly soluble in my recrystallization solvent. What is this impurity and how can I remove it?
This common impurity is likely 4-methylbenzoic acid , the hydrolysis product of 4-methylbenzoyl chloride.[1] Its formation is a prevalent side reaction in Schotten-Baumann conditions.
Troubleshooting and Prevention:
-
Minimize Water Content: Ensure all glassware is thoroughly dried and use anhydrous solvents to reduce the source of water that leads to hydrolysis.
-
Optimize Base Addition: Add the aqueous base solution slowly and with vigorous stirring. This ensures that the hydrochloric acid byproduct is neutralized efficiently without creating localized high concentrations of hydroxide ions that can promote acyl chloride hydrolysis.
-
Work-up Procedure: During the work-up, a wash with a mild aqueous base solution (e.g., 5% sodium bicarbonate or sodium carbonate) will effectively deprotonate the carboxylic acid, forming the water-soluble sodium 4-methylbenzoate, which can then be easily removed in the aqueous phase.
Q3: My product analysis (e.g., NMR, LC-MS) indicates the presence of a higher molecular weight species. What could this be?
A common higher molecular weight side product is the diacylated aniline , specifically N,N-bis(4-methylbenzoyl)aniline . This occurs when a second molecule of 4-methylbenzoyl chloride reacts with the newly formed this compound.
Mechanism of Diacylation:
While the nitrogen in the newly formed amide is less nucleophilic than in aniline, under certain conditions, it can still react with the highly electrophilic 4-methylbenzoyl chloride. This is more likely to occur if:
-
An excess of 4-methylbenzoyl chloride is used.
-
The reaction temperature is too high, providing enough energy to overcome the activation barrier for the second acylation.
-
A highly reactive catalyst is employed.
Prevention and Removal:
-
Stoichiometric Control: Use a slight excess of the aniline or a 1:1 molar ratio of the reactants to minimize the presence of unreacted acyl chloride available for a second acylation.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the acyl chloride to control the reaction rate and selectivity.
-
Purification: Diacylated products are generally less polar than the desired mono-acylated product. They can often be separated by column chromatography on silica gel. Recrystallization can also be effective if the solubility difference between the mono- and di-acylated products is significant.
Summary of Common Side Products
| Side Product | Structure | Formation Mechanism | Prevention/Removal |
| 4-Methylbenzoic Acid | 4-CH₃C₆H₄COOH | Hydrolysis of 4-methylbenzoyl chloride | Use anhydrous conditions; wash with aqueous base. |
| N,N-bis(4-methylbenzoyl)aniline | (4-CH₃C₆H₄CO)₂NC₆H₅ | Diacylation of aniline | Control stoichiometry; maintain low temperature; chromatography. |
| Unreacted Aniline | C₆H₅NH₂ | Incomplete reaction | Wash with dilute aqueous acid (e.g., 1M HCl). |
| Unreacted 4-Methylbenzoyl Chloride | 4-CH₃C₆H₄COCl | Incomplete reaction | Quench reaction with a nucleophile (e.g., water or amine); wash with aqueous base. |
Experimental Protocols
Protocol 1: Standard Schotten-Baumann Synthesis of this compound
This protocol is a standard and reliable method for the synthesis of this compound.
Materials:
-
Aniline (1.0 eq)
-
4-Methylbenzoyl chloride (1.05 eq)
-
10% Aqueous Sodium Hydroxide (NaOH) solution (2.0 eq)
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve aniline in dichloromethane.
-
Add the 10% aqueous NaOH solution to the aniline solution.
-
Cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add 4-methylbenzoyl chloride to the reaction mixture over 15-30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Visualizing Reaction Pathways and Troubleshooting
To better understand the synthetic process and potential pitfalls, the following diagrams illustrate the main reaction and the formation of key side products.
Caption: Main reaction pathway and common side reactions.
Caption: A troubleshooting decision tree for common issues.
References
-
Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]
-
Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. [Link]
- Compendium of Organic Synthetic Methods, Vol. 1. (1971). Wiley-Interscience.
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
- Çavdar, H., & Saraçoğlu, N. (2005). A new and convenient method for the synthesis of N-aryl amides.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Organic Process Research & Development 2012, 16 (5), 939–957. Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. [Link]
Sources
Technical Support Center: Purification of 4-Methyl-N-phenylbenzamide
Welcome to the technical support center for the purification of 4-methyl-N-phenylbenzamide (CAS 6833-18-7). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound with high purity. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Section 1: Initial Assessment & Common Impurities (FAQs)
A successful purification strategy begins with a thorough understanding of the crude material. The choice of purification technique is dictated by the nature and quantity of the impurities present.
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile is almost entirely dependent on the synthetic route. The most common laboratory synthesis is the Schotten-Baumann reaction between 4-methylbenzoyl chloride and aniline.
-
Unreacted Starting Materials: Aniline (basic) and 4-methylbenzoyl chloride are common. The acid chloride is reactive and may also hydrolyze to form 4-methylbenzoic acid (acidic) during the reaction or workup.
-
By-products: Depending on the reaction conditions, side reactions can occur, though they are typically minor if the reaction is well-controlled.
-
Solvent and Reagents: Residual solvents or reagents from the reaction, such as pyridine or triethylamine if used as a base, may also be present.
Q2: What is the best first step to assess the purity of my crude product?
A2: A multi-pronged analytical approach is recommended before committing to a large-scale purification.
-
Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective method to visualize the number of components in your crude mixture. It is also essential for developing a solvent system for column chromatography.[1]
-
¹H NMR Spectroscopy: A proton NMR spectrum of the crude material provides invaluable structural information. You can often identify the signals of your desired product and compare the integration of impurity peaks to estimate the level of contamination. Key diagnostic peaks for this compound include the methyl singlet (~2.4 ppm) and the amide N-H singlet (can be broad, >8 ppm), in addition to the aromatic multiplets.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more sensitive assessment of purity and confirms the molecular weight of the product and impurities.
Section 2: Troubleshooting Common Purification Issues
This section addresses specific problems encountered during the purification of this compound in a direct question-and-answer format.
Recrystallization Issues
Recrystallization is often the most effective method for purifying crystalline solids like amides.[3] It relies on the principle of differential solubility of the compound versus its impurities in a given solvent at different temperatures.[4][5]
Q3: My product "oiled out" during recrystallization instead of forming crystals. What happened and how can I fix it?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This often traps impurities.
-
Causality: This can be caused by several factors: (1) The boiling point of the solvent is higher than the melting point of your compound (m.p. of this compound is ~148°C, so this is less common with typical lab solvents)[6]; (2) The solution is supersaturated with impurities, which depresses the melting point of the mixture; (3) The solution cooled too rapidly.[7]
-
Solutions:
-
Re-heat the solution until the oil redissolves.
-
Add a small amount of additional "good" solvent (the solvent in which the compound is soluble) to reduce the saturation level.
-
Ensure a slow cooling rate. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. This favors the thermodynamically stable crystal lattice formation over the kinetically favored amorphous oil.[7]
-
If using a solvent pair, add more of the "good" solvent to ensure the compound stays in solution longer as it cools.
-
Q4: I have a very low recovery after recrystallization. What are the common causes?
A4: Low recovery is a frequent issue and can often be mitigated.
-
Causality: (1) Using an excessive amount of solvent to dissolve the crude product. The goal is to make a saturated solution at the solvent's boiling point, not a dilute one. (2) Premature crystallization during a hot filtration step. (3) Washing the collected crystals with a solvent that is too warm or in which the product is too soluble. (4) The crude material was highly impure to begin with.[7]
-
Solutions:
-
Use the minimum amount of hot solvent required to fully dissolve the solid.[4]
-
If performing a hot filtration, pre-heat the funnel and receiving flask to prevent the product from crashing out on the cold glass.[5]
-
Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.
-
Attempt to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. Note that this second crop will likely be less pure than the first.
-
Q5: My product won't crystallize from the solution, even after cooling in an ice bath. What should I do?
A5: Inducing crystallization often requires overcoming a small energy barrier.
-
Causality: The solution may not be sufficiently supersaturated, or there are no nucleation sites for crystal growth to begin.
-
Solutions (in order of preference):
-
Scratch the inside of the flask: Use a glass rod to scratch the flask below the surface of the liquid. The microscopic imperfections on the glass provide a surface for nucleation.[5]
-
Add a seed crystal: If you have a small amount of pure product, add a single crystal to the solution. This provides a perfect template for further crystal growth.[5]
-
Reduce the solvent volume: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the solute, and then attempt to cool it again.
-
Add an anti-solvent: If using a single solvent system, you can try adding a second solvent (an "anti-solvent") in which your compound is insoluble, dropwise, until the solution becomes persistently cloudy. Then, add a drop or two of the first solvent to clarify and allow it to cool slowly.
-
Chromatography Issues
Flash column chromatography is a powerful technique for separating compounds with different polarities.[8] For this compound, a common eluent system is a mixture of ethyl acetate and hexanes.
Q6: My compound is streaking badly on the silica gel column. How can I improve the separation?
A6: Streaking or "tailing" on silica gel often indicates an issue with the compound's interaction with the stationary phase.
-
Causality: Amide functional groups can have strong interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel via hydrogen bonding. This can lead to poor peak shape and difficult elution. The issue can also be caused by overloading the column or the presence of highly polar impurities.
-
Solutions:
-
Optimize the mobile phase: Sometimes, simply increasing the polarity of the eluent (e.g., increasing the percentage of ethyl acetate) can improve the peak shape.
-
Use a less acidic stationary phase: Consider using neutral alumina instead of silica gel if decomposition or irreversible binding is suspected.
-
Add a modifier (with caution): While less common for neutral amides, if acidic or basic impurities are causing issues, adding a very small amount of modifier to the eluent can help. For example, ~0.5% triethylamine can neutralize acidic sites on the silica and improve the chromatography of basic compounds.[3] However, this can make solvent removal more difficult.
-
Ensure the sample is loaded properly: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder and load this onto the top of the column ("dry loading"). This results in a much sharper band and better separation.
-
Workup & Extraction Issues
A proper liquid-liquid extraction (workup) can significantly purify your material before you even consider recrystallization or chromatography.[9]
Q7: How can I effectively remove unreacted aniline and 4-methylbenzoic acid before other purification steps?
A7: An acid-base extraction is the ideal method for this. This exploits the different chemical properties of the acidic, basic, and neutral components.
-
Causality: Your desired product, this compound, is a neutral amide. Aniline is basic, and 4-methylbenzoic acid is acidic. By washing an organic solution of the crude product with aqueous acid and base, you can selectively move the impurities into the aqueous layer.[10]
-
Solution Workflow:
-
Dissolve the crude product in an immiscible organic solvent like ethyl acetate or dichloromethane.
-
Transfer to a separatory funnel and wash with a dilute acid (e.g., 1 M HCl). The aniline will be protonated to form anilinium chloride, which is water-soluble. Drain and discard the aqueous layer.
-
Wash with a dilute base (e.g., 1 M NaHCO₃). The 4-methylbenzoic acid will be deprotonated to form sodium 4-methylbenzoate, which is water-soluble. Drain and discard the aqueous layer.
-
Wash with brine (saturated NaCl solution) to remove residual water from the organic layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent. The remaining solid will be significantly enriched in your desired product.
-
Section 3: Standard Operating Protocols (SOPs)
SOP 1: Recrystallization of this compound
This protocol assumes a starting material of ~5 grams of crude product. Adjust volumes accordingly.
-
Solvent Selection: Place a few milligrams of your crude product into several test tubes. Add potential solvents dropwise. A good solvent will dissolve the compound poorly at room temperature but well upon heating. Ethanol or an ethyl acetate/hexane mixture are excellent starting points.
-
Dissolution: Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent (e.g., ethanol) in small portions while heating the mixture on a hot plate with stirring. Continue adding solvent until the solid just dissolves. Do not add a large excess.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel. Quickly pour the hot solution through the filter paper to remove the charcoal or impurities.[5]
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Continue to draw air through the crystals for several minutes to partially dry them. Then, transfer the purified crystals to a pre-weighed watch glass and dry to a constant weight, either in a desiccator or a vacuum oven at a moderate temperature.
| Solvent System | Suitability for this compound | Notes |
| Ethanol | Excellent | Dissolves well when hot, sparingly when cold. A good first choice. |
| Ethyl Acetate / Hexanes | Excellent (Solvent Pair) | Dissolve in a minimum of hot ethyl acetate, then add hexanes dropwise until cloudy. Re-heat to clarify and cool slowly. |
| Acetone | Good | Can be effective, but its low boiling point means care must be taken to avoid boiling it dry. |
| Water | Poor | The compound is largely insoluble in water, making it unsuitable as a primary recrystallization solvent but excellent for washing. |
Diagram 1: Purification Strategy Decision Tree
This diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial assessment of the crude material.
Caption: A decision tree for purifying crude this compound.
Diagram 2: Acid-Base Extraction Workflow
This diagram visually represents the separation of acidic, basic, and neutral components during a liquid-liquid extraction.
Caption: Workflow for purification via acid-base extraction.
Section 4: Safety & Handling
Q8: What are the key safety precautions for handling this compound and its potential impurities?
A8: Always consult the Safety Data Sheet (SDS) for every chemical before use.[11]
-
This compound: May be harmful if swallowed and is suspected of causing genetic defects.[11]
-
Aniline (Impurity): Toxic, readily absorbed through the skin, and a suspected carcinogen.
-
4-Methylbenzoyl Chloride (Impurity): Corrosive and causes severe skin burns and eye damage. Reacts with water.
-
Solvents: Organic solvents like hexanes, ethyl acetate, and ethanol are flammable.
General Precautions:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and nitrile gloves.
-
Handle all chemicals with care, avoiding inhalation, ingestion, and skin contact.[12][13]
-
Dispose of chemical waste according to your institution's guidelines.
References
-
Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Advion. [Link]
-
How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. MDPI. [Link]
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Troubleshooting: The Workup. University of Rochester, Department of Chemistry. [Link]
-
This compound. PubChem, National Institutes of Health. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]
-
Separation of Phenylamine and Benzoic acid from N-phenylbenzamide. Reddit r/chemhelp. [Link]
-
InertSustain Amide HPLC, LC/MS Columns. GL Sciences. [Link]
-
Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. ACS Publications. [Link]
-
3.6F: Troubleshooting (Crystallization). Chemistry LibreTexts. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]
-
What is the best technique for amide purification? ResearchGate. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
This compound. Stenutz. [Link]
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- 10. reddit.com [reddit.com]
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- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Technical Support Center: Navigating Solubility Challenges with 4-methyl-N-phenylbenzamide
Welcome to the technical support center dedicated to addressing solubility issues encountered with 4-methyl-N-phenylbenzamide in experimental assays. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common and complex solubility challenges. Our approach is rooted in fundamental physicochemical principles to empower you with the knowledge to not only solve immediate problems but also to proactively design more robust experimental protocols.
Introduction: Understanding the Challenge
This compound, like many N-aryl benzamide derivatives, possesses a chemical structure that often leads to poor aqueous solubility.[1] This characteristic can be a significant hurdle in obtaining reliable and reproducible data in a variety of biological and chemical assays.[2] This guide will walk you through a logical progression of troubleshooting steps, from preparing initial stock solutions to advanced formulation strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm starting a new project with this compound. What is the best solvent for preparing a stock solution?
A1: The initial step in working with a poorly soluble compound is the preparation of a concentrated stock solution in a suitable organic solvent.[3] For N-aryl benzamides, Dimethyl Sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of organic molecules.[4][5]
Rationale: The "like dissolves like" principle is fundamental here. This compound is a largely non-polar molecule, and DMSO is a polar aprotic solvent capable of disrupting the crystal lattice of the solid compound and effectively solvating it.
Recommended Starting Solvents:
| Solvent | Class | Rationale for Use |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent solubilizing capacity for many organic compounds. Generally well-tolerated in cell-based assays at low final concentrations (<0.5%).[6] |
| Ethanol (EtOH) | Polar Protic | A good alternative to DMSO, particularly if DMSO interferes with the assay. It is also readily available and less toxic than other organic solvents.[7][8] |
| Methanol (MeOH) | Polar Protic | Similar to ethanol, it can be an effective solvent. However, it is more toxic and volatile.[7][8] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Another strong solvent, but it is more toxic than DMSO and should be used with caution.[9] |
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?
A2: This phenomenon, often called "crashing out," is a common issue when a concentrated stock solution in an organic solvent is introduced into an aqueous medium.[10] The drastic change in solvent polarity reduces the compound's solubility, causing it to precipitate. Here’s a systematic approach to troubleshoot this problem:
Step 1: Optimize the Dilution Process
-
Slow Addition and Vigorous Mixing: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This helps to disperse the compound quickly and avoid localized high concentrations.[3]
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. For example, first dilute the DMSO stock into a small volume of buffer containing a co-solvent before adding it to the final assay volume.[3]
Step 2: Reduce the Final DMSO Concentration
-
High concentrations of DMSO can be toxic to cells and can also promote precipitation. Aim for a final DMSO concentration of less than 0.5% in your assay, and ideally below 0.1%.[6]
Step 3: Consider Co-solvents
-
If DMSO alone is not sufficient, a co-solvent system can be employed. Co-solvents are water-miscible organic solvents that, when added to the aqueous phase, can increase the solubility of hydrophobic compounds.[11]
-
Common Co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycol (PEG).[9]
-
Experimental Protocol: Co-solvent Screening
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a series of aqueous buffers containing different concentrations of a co-solvent (e.g., 1%, 2%, 5% ethanol).
-
Add the DMSO stock to each buffer to achieve the desired final compound concentration, ensuring the final DMSO concentration remains constant and low (e.g., 0.5%).
-
Visually inspect for precipitation immediately and after a period that mimics your assay incubation time.
Decision Workflow for Initial Solubilization
Caption: A decision tree for selecting an advanced solubilization strategy.
Q4: How can I determine the solubility of this compound in my specific buffer system?
Protocol: Kinetic Solubility Assay by Nephelometry
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serially dilute this stock solution in DMSO in a 96-well plate.
-
Add your aqueous assay buffer to each well, ensuring the final DMSO concentration is consistent and low.
-
Incubate the plate for a period relevant to your assay (e.g., 1-2 hours) at the assay temperature.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
The concentration at which a significant increase in turbidity is observed represents the kinetic solubility limit.
Illustrative Solubility Data for a Structurally Similar Compound (Benzamide)
The following table presents the solubility of benzamide, the parent compound of this compound, in various solvents. This data can provide a qualitative guide for solvent selection, although the methyl and phenyl substitutions on your compound will alter its solubility profile. [7][8][12]
| Solvent | Solubility of Benzamide |
|---|---|
| Water | Sparingly soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Acetone | Soluble |
| Acetonitrile | Sparingly soluble |
| Ethyl Acetate | Sparingly soluble |
This data is for illustrative purposes only. The solubility of this compound should be experimentally determined.
Concluding Remarks
Overcoming the solubility challenges of this compound requires a systematic and informed approach. By understanding the underlying principles of solubility and employing the troubleshooting strategies outlined in this guide, you can develop robust and reliable assays. Always remember to include appropriate vehicle controls in your experiments to account for any potential effects of the solvents or excipients on your results.
References
-
Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315–499. [Link]
-
Ouyang, J., Chen, Z., Chen, M., Chen, J., & Wang, J. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Journal of Chemical & Engineering Data, 64(12), 5436–5446. [Link]
-
ResearchGate. (2020). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. [Link]
-
Cysewski, P., & Jeliński, T. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 27(10), 3298. [Link]
-
World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
PubChem. (n.d.). Benzamide. Retrieved January 21, 2026, from [Link]
-
Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315-499. [Link]
-
Paudel, A., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(10), 1565. [Link]
-
Cysewski, P., & Jeliński, T. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 27(10), 3298. [Link]
-
Date, A. A., & Nagarsenker, M. S. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Sciences, 96(8), 1939-1957. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Precipitation. [Link]
-
Al-Zoubi, N., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(9), 1488. [Link]
-
ResearchGate. (2021). Thermodynamic solubility modelling, solvent effect and preferential solvation of p-nitrobenzamide in aqueous co-solvent mixtures of dimethyl sulfoxide, ethanol, isopropanol and ethylene glycol. [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). International Journal of Pharmaceutical Sciences and Research, 15(9), 4065-4072. [Link]
-
AnalyteGuru. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. [Link]
-
USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. [Link]
-
ResearchGate. (2009). Solubility of Tobramycin in Methanol, Ethanol, Dimethyl Sulfoxide, and N,N-Dimethylformamide. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uspnf.com [uspnf.com]
- 7. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for the Synthesis of 4-methyl-N-phenylbenzamide
<Step>
Step 1: Initial Research and Structuring the Guide
I have performed a series of targeted Google searches to gather comprehensive information on the synthesis of 4-methyl-N-phenylbenzamide. The key areas of my research included:
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General Synthesis Routes: I investigated the common methods for synthesizing this compound, primarily focusing on the reaction between a derivative of p-toluic acid (like p-toluoyl chloride) and aniline. This is a classic example of amide bond formation.
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Reaction Mechanisms: I looked into the underlying chemical principles of the reactions, such as nucleophilic acyl substitution, to better understand potential side reactions and points of failure.
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Common Problems and Troubleshooting: My searches specifically targeted frequently encountered issues in amide synthesis, such as low yields, impurity formation, and reaction stalling. I found several resources that discuss these problems in the context of similar amide syntheses, including the Schotten-Baumann reaction conditions.
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Purification Techniques: I gathered information on standard methods for purifying the final product, such as recrystallization and column chromatography.
Based on this initial research, I will structure the technical support guide in a question-and-answer format. This will allow me to directly address specific problems that a researcher might encounter. The guide will be divided into the following sections:
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Frequently Asked Questions (FAQs): This section will cover common issues with concise answers and links to more detailed troubleshooting guides.
-
Troubleshooting Guides: These will be detailed, step-by-step protocols for diagnosing and solving specific problems (e.g., "Low or No Product Yield," "Presence of Impurities"). Each guide will explain the potential causes of the problem and provide experimental solutions.
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Protocols: This section will provide detailed, validated experimental procedures for the synthesis and purification of this compound.
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Diagrams and Data: I will use Graphviz to create visual workflows and tables to present quantitative data, such as reagent stoichiometry and expected yields.
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References: A comprehensive list of all cited sources will be provided at the end.
This structure will allow for a user-friendly and in-depth guide that is easy to navigate and provides clear, actionable advice for researchers. I have sufficient information to start creating the content.
<Step>
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common amide bond formation. Below you will find a series of frequently asked questions (FAQs) and in-depth troubleshooting guides that address common issues encountered during this synthesis, along with detailed protocols and data to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound resulted in a very low yield or no product at all. What are the common causes?
A1: Several factors can lead to low or no product formation. The most common issues include incomplete activation of the p-toluic acid, deactivation of the aniline, or suboptimal reaction conditions.[1][2] For a detailed walkthrough of how to diagnose and solve this problem, please see our Troubleshooting Guide: Low or No Product Yield .
Q2: I've observed unexpected spots on my TLC plate after the reaction. What are these impurities and how can I get rid of them?
A2: The presence of multiple spots on your TLC plate typically indicates side reactions or unreacted starting materials. Common impurities include unreacted p-toluoyl chloride (or p-toluic acid), aniline, and potential side products from the hydrolysis of the acid chloride.[2][3] Our Troubleshooting Guide: Presence of Impurities provides a systematic approach to identifying and removing these contaminants.
Q3: The reaction seems to have stalled and is not proceeding to completion. What should I do?
A3: A stalled reaction can be due to several factors, including insufficient mixing in a biphasic system, a deactivated catalyst (if using one), or the formation of an unreactive salt from your starting amine.[2][4] Increasing the temperature or changing the solvent can sometimes help, but a careful analysis of the reaction conditions is necessary. Refer to the Troubleshooting Guide: Reaction Stalls or Incomplete Conversion for more detailed advice.
Q4: How do I choose the best synthetic route for this compound?
A4: The most common and straightforward method is the Schotten-Baumann reaction, which involves reacting p-toluoyl chloride with aniline in the presence of a base.[2][5] This method is generally high-yielding and uses readily available starting materials.[6] Alternative methods include using different coupling reagents to activate the p-toluic acid.[7] For a detailed experimental procedure, see our Validated Synthesis Protocol .
Troubleshooting Guides
Troubleshooting Guide: Low or No Product Yield
Low yields are a frequent frustration in amide synthesis. This guide will help you systematically identify and address the root cause of this issue.
Potential Cause 1: Ineffective Activation of p-Toluic Acid
For the reaction to proceed, the carboxylic acid (p-toluic acid) must be converted into a more reactive electrophile, typically an acyl chloride (p-toluoyl chloride).[8]
-
Diagnosis: If you are preparing the acyl chloride in situ using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, ensure the reaction is complete before adding the aniline.[8] You can check for the formation of the acid chloride by taking a small aliquot of the reaction mixture (before adding the amine), quenching it carefully, and analyzing it by IR spectroscopy (looking for the characteristic C=O stretch of an acyl chloride) or by reacting it with a simple amine and analyzing the product by TLC.
-
Solution:
-
Ensure your chlorinating agent (e.g., SOCl₂) is fresh and has not been decomposed by moisture.
-
Using a catalytic amount of dimethylformamide (DMF) can accelerate the formation of the acid chloride from thionyl chloride or oxalyl chloride.[4]
-
Consider isolating the p-toluoyl chloride before reacting it with aniline to ensure it has been successfully synthesized.[8]
-
Potential Cause 2: Deactivation of Aniline
Aniline is a nucleophile, but it can be rendered non-nucleophilic if it is protonated by an acid present in the reaction mixture.[1][2]
-
Diagnosis: The reaction between p-toluoyl chloride and aniline produces hydrochloric acid (HCl) as a byproduct.[2] If no base is present to neutralize this HCl, it will protonate the starting aniline, effectively shutting down the reaction.[4][9]
-
Solution:
-
Always include a base in your reaction mixture. For Schotten-Baumann conditions, an aqueous base like sodium hydroxide is typically used in a two-phase system.[2][5] Alternatively, an organic base such as triethylamine or pyridine can be used in an anhydrous organic solvent.[8][10]
-
Ensure you are using at least one equivalent of the base to neutralize the HCl byproduct. It is often recommended to use a slight excess.
-
Potential Cause 3: Hydrolysis of p-Toluoyl Chloride
Acyl chlorides are highly reactive and can be readily hydrolyzed by water to form the corresponding carboxylic acid (p-toluic acid), which is much less reactive.[2]
-
Diagnosis: If you notice a significant amount of p-toluic acid in your crude product (identifiable by TLC or other analytical methods), hydrolysis is a likely culprit.
-
Solution:
-
Use anhydrous solvents and reagents whenever possible, especially if you are not using a two-phase Schotten-Baumann system.[2]
-
Ensure your glassware is thoroughly dried before starting the reaction.
-
Potential Cause 4: Suboptimal Reaction Conditions
The choice of solvent, temperature, and reaction time can significantly impact the yield.
-
Diagnosis: If you have ruled out the issues above, consider if your reaction conditions are appropriate.
-
Solution:
-
Solvent: For the Schotten-Baumann reaction, a two-phase system of an organic solvent (like dichloromethane or diethyl ether) and water is common.[5] For reactions with an organic base, aprotic solvents like dichloromethane, THF, or ethyl acetate are suitable.[8]
-
Temperature: The reaction is typically carried out at room temperature or cooled in an ice bath to control the initial exothermic reaction.[2][6]
-
Reaction Time: Monitor the reaction progress by TLC. If the reaction appears to have stalled, extending the reaction time may be necessary.
-
Troubleshooting Guide: Presence of Impurities
A clean reaction is key to obtaining a pure product and simplifying purification.
Impurity 1: Unreacted Starting Materials
-
Identification: Unreacted p-toluoyl chloride (or p-toluic acid) and aniline are common impurities. They can be identified by comparing the TLC of the crude product to the starting materials.
-
Removal:
-
p-Toluic Acid: A simple acid-base extraction can remove p-toluic acid. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The p-toluic acid will be deprotonated and move into the aqueous layer.[2]
-
Aniline: Aniline can be removed by washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The aniline will be protonated and dissolve in the aqueous layer.[6]
-
Impurity 2: Side-Products from Double Acylation
-
Identification: While less common with aniline, primary amines can sometimes undergo double acylation, especially if a large excess of the acyl chloride is used. This would result in a higher molecular weight byproduct.
-
Removal:
-
Use a stoichiometric amount of p-toluoyl chloride relative to aniline to minimize this side reaction.[2]
-
Purification by column chromatography or recrystallization is usually effective at removing this type of impurity.
-
Troubleshooting Guide: Reaction Stalls or Incomplete Conversion
-
Cause 1: Poor Mixing: In a biphasic Schotten-Baumann reaction, vigorous stirring is essential to ensure the reactants in the organic and aqueous phases can interact.[2]
-
Solution: Increase the stirring speed to ensure the two phases are well-emulsified.
-
-
Cause 2: Insufficient Base: If all the base is consumed before the reaction is complete, the generated HCl will protonate the remaining aniline and halt the reaction.
-
Solution: Ensure at least a stoichiometric amount of base is used. Adding more base to a stalled reaction may restart it.
-
-
Cause 3: Steric Hindrance: While not a major issue for this compound, highly substituted anilines or bulky acyl chlorides can slow down the reaction rate significantly.[1]
-
Solution: In such cases, heating the reaction mixture or using a more potent coupling reagent might be necessary.[11]
-
Validated Protocols
Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction
This protocol is a standard and reliable method for the synthesis of this compound.
Materials:
-
p-Toluoyl chloride
-
Aniline
-
Dichloromethane (DCM)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 equivalent) in dichloromethane.
-
Add the 10% aqueous NaOH solution (2.0 equivalents).
-
Cool the flask in an ice bath.
-
Slowly add p-toluoyl chloride (1.05 equivalents) dropwise to the rapidly stirring biphasic mixture over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Transfer the reaction mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying the crude this compound.
Materials:
-
Crude this compound
-
Ethanol or a mixture of ethanol and water
Procedure:
-
Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals in a vacuum oven or air-dry on a watch glass. The melting point of pure this compound is approximately 148 °C.[12]
Data and Diagrams
Table 1: Reagent Stoichiometry for Schotten-Baumann Synthesis
| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles | Mass/Volume |
| Aniline | 93.13 | 1.0 | X | Y |
| p-Toluoyl chloride | 154.61 | 1.05 | 1.05X | Z |
| Sodium Hydroxide | 40.00 | 2.0 | 2.0X | V (of 10% solution) |
Diagram 1: Experimental Workflow for Synthesis and Workup
Caption: Workflow for the synthesis and workup of this compound.
Diagram 2: Logic Tree for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
-
ResearchGate. comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. a. [Link]
-
ResearchGate. Why did my amide syntesis does not work?. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. [Link]
-
PubMed Central. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. [Link]
-
The Royal Society of Chemistry. Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot,. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
SATHEE. Chemistry Schotten Baumann Reaction. [Link]
-
Synthesis of benzanilide from aniline and benzoyl chloride pdf. [Link]
-
ResearchGate. The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). [Link]
-
Reddit. Tips and tricks for difficult amide bond formation? : r/Chempros. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]
-
Stenutz. This compound. [Link]
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]
- Google Patents.
-
ChemSynthesis. N-phenylbenzamide - 93-98-1, C13H11NO, density, melting point, boiling point, structural formula, synthesis. [Link]
-
PubMed Central. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Scribd. Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF. [Link]
-
CSIRO Publishing. Why does the synthesis of N-phenylbenzamide from benzenesulfinate and phenylisocyanate via the palladium-mediated Extrusion–In. [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. (PDF) A new method for the synthesis of N,N-diethyl-m-methylbenzamide. [Link]
-
SciELO Cuba. A new method for synthesis of N,N-diethyl-m-methylbenzamide. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hepatochem.com [hepatochem.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. Schotten-Baumann Reaction [organic-chemistry.org]
- 10. N-(4-methoxy-2-methyl-phenyl)benzamide synthesis - chemicalbook [chemicalbook.com]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. This compound [stenutz.eu]
Technical Support Center: Synthesis and Scale-Up of 4-methyl-N-phenylbenzamide
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methyl-N-phenylbenzamide. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address common challenges encountered during reaction scale-up.
Introduction to this compound Synthesis
The synthesis of this compound is a fundamental transformation in organic chemistry, often serving as a key step in the development of pharmaceuticals and other advanced materials. The most common and industrially scalable method for its preparation is the Schotten-Baumann reaction, which involves the acylation of aniline with 4-toluoyl chloride in a biphasic system. While seemingly straightforward, scaling this reaction from the laboratory bench to pilot or production scale introduces a host of challenges that can impact yield, purity, and process efficiency. This guide will provide a comprehensive overview of these challenges and offer practical, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Reaction & Stoichiometry
Q1: My reaction yield is consistently low. What are the likely causes?
A1: Low yields in the synthesis of this compound can often be attributed to several factors:
-
Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure all starting material has been consumed.
-
Side Reactions: The primary competing reaction is the hydrolysis of the highly reactive 4-toluoyl chloride to 4-methylbenzoic acid. This is particularly problematic if there is excessive water in the reaction or if the pH is not well-controlled.
-
Poor Mass Transfer: In a biphasic Schotten-Baumann reaction, inefficient mixing between the organic and aqueous layers can significantly slow down the reaction rate, leading to incomplete conversion and increased hydrolysis of the acid chloride.[1][2]
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to unreacted starting materials and lower yields. A slight excess of the aniline may be used to ensure complete conversion of the more valuable acid chloride.
Troubleshooting Steps:
-
Reaction Monitoring: Implement regular in-process checks (e.g., TLC, HPLC) to determine the optimal reaction time.
-
Control of Hydrolysis: Ensure the reaction is run under anhydrous conditions where possible, or in the case of a biphasic system, maintain a controlled pH and temperature to minimize the rate of hydrolysis.
-
Improve Mixing: On a larger scale, mechanical stirring with appropriate impeller design is necessary to ensure good mass transfer between the phases. The agitation rate should be optimized to create a fine emulsion, maximizing the interfacial area for the reaction to occur.[1]
-
Optimize Stoichiometry: Experiment with slight variations in the molar ratio of aniline to 4-toluoyl chloride to find the optimal balance for maximizing yield.
Q2: I am observing the formation of significant amounts of 4-methylbenzoic acid as a byproduct. How can I minimize this?
A2: The formation of 4-methylbenzoic acid is a direct result of the hydrolysis of 4-toluoyl chloride.[1] To mitigate this:
-
Temperature Control: The hydrolysis reaction is often accelerated at higher temperatures. Maintaining a lower reaction temperature (e.g., 0-10 °C) can help to control this side reaction. The reaction itself is exothermic, so efficient heat removal is critical during scale-up.
-
pH Control: The reaction is typically run in the presence of a base to neutralize the HCl generated. However, a very high pH can also promote the hydrolysis of the acid chloride. Careful control of the pH, often in the range of 8-11, is crucial.
-
Addition Rate: A slow, controlled addition of the 4-toluoyl chloride to the reaction mixture can help to maintain a low instantaneous concentration of the acid chloride, thereby reducing the likelihood of hydrolysis.
Impurity Profile & Purification
Q3: What are the common impurities I should expect, and how can I remove them?
A3: The typical impurity profile for the synthesis of this compound includes:
-
Unreacted Starting Materials: Aniline and 4-toluoyl chloride.
-
Hydrolysis Product: 4-methylbenzoic acid.
-
Diacylated Byproduct: N-(4-methylbenzoyl)-N-phenyl-4-methylbenzamide may form, especially if the reaction conditions are not carefully controlled.[]
Purification Strategy:
A standard workup procedure involves a series of aqueous washes to remove these impurities:
-
Acidic Wash: Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate any unreacted aniline, making it soluble in the aqueous phase for removal.[4]
-
Basic Wash: A subsequent wash with a dilute basic solution (e.g., 1M NaOH or saturated NaHCO₃) will deprotonate the 4-methylbenzoic acid byproduct, transferring it to the aqueous layer.[4]
-
Water Wash: A final wash with water or brine helps to remove any residual acid, base, or salts.
Following the aqueous workup, the product is typically isolated by crystallization from a suitable solvent.
Q4: My product "oils out" during crystallization instead of forming a solid. What should I do?
A4: "Oiling out" during crystallization can be caused by several factors:
-
High Impurity Levels: The presence of unreacted starting materials or byproducts can lower the melting point of the mixture and inhibit crystal formation. Ensure the preceding workup steps have been effective.
-
Solvent Choice: The chosen crystallization solvent may not be optimal. Experiment with different solvents or solvent mixtures.
-
Cooling Rate: Cooling the solution too quickly can lead to supersaturation and oiling out. A slower, more controlled cooling profile is often beneficial.
-
Supersaturation: The solution may be too concentrated. Try adding a small amount of additional hot solvent to dissolve the oil and then cool slowly. Seeding the solution with a small crystal of pure product can also induce crystallization.
Scale-Up Challenges
Q5: The reaction works perfectly in the lab, but I'm facing issues with temperature control and mixing on a larger scale. What are the key considerations for scale-up?
A5: Scaling up the Schotten-Baumann reaction requires careful consideration of heat and mass transfer.[1][2]
-
Heat Transfer: The surface area-to-volume ratio decreases as the reactor size increases, making heat removal more challenging. The exothermic nature of the acylation reaction can lead to a rapid temperature increase if not properly controlled.[2]
-
Solution: Utilize a reactor with a jacketed cooling system and ensure the heat transfer fluid is at an appropriate temperature and flow rate. A slow, controlled addition of the 4-toluoyl chloride is also critical for managing the exotherm.
-
-
Mass Transfer (Mixing): Inefficient mixing in a larger vessel can lead to localized "hot spots" and areas of high reactant concentration, promoting side reactions.
-
Solution: The type, size, and speed of the agitator are critical. The goal is to achieve a good vortex and thorough mixing of the two phases without excessive shear that could complicate phase separation later. The use of baffles in the reactor can also improve mixing efficiency.
-
-
Phase Separation: While good mixing is crucial during the reaction, it can sometimes lead to the formation of a stable emulsion, making the separation of the organic and aqueous layers difficult during workup.
-
Solution: Allow for an adequate settling time after the reaction is complete. In some cases, the addition of a small amount of a brine solution can help to break the emulsion.
-
Table 1: Critical Process Parameters for Lab-Scale vs. Scale-Up Synthesis of this compound
| Parameter | Lab-Scale (e.g., 100 mL flask) | Pilot/Production Scale (e.g., 100 L reactor) | Key Considerations for Scale-Up |
| Mixing | Magnetic stirrer | Mechanical overhead stirrer with optimized impeller design | Ensure efficient mass transfer between phases to maintain reaction rate and minimize side reactions. |
| Heat Transfer | Ice bath | Jacketed reactor with controlled cooling fluid circulation | Manage the exotherm of the reaction to prevent temperature spikes and control impurity formation. |
| Reagent Addition | Manual addition via dropping funnel | Controlled addition via a dosing pump | A slow, controlled addition rate is critical for managing the exotherm and minimizing localized high concentrations of the acid chloride. |
| Temperature Monitoring | Thermometer in the reaction mixture | Multiple temperature probes at different locations in the reactor | Identify and mitigate potential "hot spots" due to inefficient mixing. |
| Workup | Separatory funnel | Decantation or bottom-outlet valve | Emulsion formation can be more problematic at a larger scale, requiring longer settling times or other mitigation strategies. |
Experimental Protocols
Lab-Scale Synthesis of this compound
-
To a flask equipped with a magnetic stirrer and a dropping funnel, add aniline (1.0 eq) and a suitable organic solvent (e.g., dichloromethane or toluene).
-
Add an aqueous solution of a base (e.g., 2M NaOH, 2.0 eq).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Dissolve 4-toluoyl chloride (1.05 eq) in the same organic solvent and add it to the dropping funnel.
-
Add the 4-toluoyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, 1M NaOH, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Visualizations
Reaction Scheme and Side Reaction
Caption: Main reaction pathway and the primary side reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
References
- Magosso, M., van den Berg, M., & van der Schaaf, J. (2021). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering, 6(8), 1435-1446.
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]
-
Ahmad, A. (2020, January 16). Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
- ACS Publications. (2023, July 26). Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides. The Journal of Organic Chemistry.
- The Royal Society of Chemistry. (n.d.). The scale-up of continuous biphasic liquid/liquid reactions under super-heating conditions: methodology and reactor design. Green Chemistry.
- The Royal Society of Chemistry. (n.d.). Reaction Chemistry & Engineering.
- ResearchGate. (2025, November 26). Evaluation of safe mixed solvents in N-phenylbenzamide synthesis for alteration of hazardous dipolar aprotic solvents in amide drug syntheses.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
- CSIRO Publishing. (2022, December 16).
- The Royal Society of Chemistry. (n.d.).
- Eindhoven University of Technology. (2021, January 9). Kinetic study and modeling of the Schotten-Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. TUE Research portal.
- MDPI. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules.
- Semantic Scholar. (n.d.). Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride.
- Ubaya Repository. (2023, February 1). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides.
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (2025, August 6).
-
YouTube. (2014, January 16). Chemistry Vignettes: Amide synthesis under acidic conditions. Retrieved from [Link]
- National Institutes of Health. (2024, January 18). Enhanced Biphasic Reactions in Amphiphilic Silica Mesopores. PubMed Central.
- National Institutes of Health. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PubMed Central.
- Google Patents. (n.d.). EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.
- The Royal Society of Chemistry. (n.d.). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering.
- ACS Publications. (n.d.).
- ResearchGate. (2025, August 7). Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction.
- National Institutes of Health. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- MDPI. (n.d.). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides.
-
Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved from [Link]
-
YouTube. (2024, August 26). Aniline when treated with benzoyl chloride, gives benzanilide, the reaction is known as..... Retrieved from [Link]
-
YouTube. (2021, November 9). Write chemical reaction of aniline with benzoyl chloride and write the name of the product obtained. Retrieved from [Link]
Sources
Technical Support Center: Byproduct Identification in 4-methyl-N-phenylbenzamide Synthesis
Welcome to the technical support guide for the synthesis of 4-methyl-N-phenylbenzamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this well-established amide synthesis. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's nuances, enabling you to optimize your synthesis, rapidly identify impurities, and ensure the integrity of your final compound.
Overview of the Synthesis: The Schotten-Baumann Reaction
The synthesis of this compound is typically achieved via the Schotten-Baumann reaction, a robust method for forming amides from an amine and an acyl chloride.[1][2][3][4] In this specific case, aniline (the amine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzoyl chloride (the acyl chloride). The reaction is generally performed in the presence of a base, such as aqueous sodium hydroxide or pyridine, to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.[5][6]
While seemingly straightforward, this reaction is susceptible to several side reactions influenced by factors such as reagent purity, moisture content, stoichiometry, and temperature. Understanding these potential pitfalls is the first step toward effective troubleshooting.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and subsequent workup.
Q1: My reaction yield is significantly lower than expected, and I've isolated a white, crystalline solid that is not my desired amide. What is it likely to be?
A: The most common byproduct matching this description is 4-methylbenzoic acid .
-
Causality: Acyl chlorides, like 4-methylbenzoyl chloride, are highly reactive and extremely sensitive to moisture.[7][8] If there is any water present in your reaction solvent, glassware, or even absorbed by the base from the air, the 4-methylbenzoyl chloride will readily hydrolyze to form the corresponding carboxylic acid. This side reaction competes directly with the desired amidation reaction, consuming your starting material and reducing the yield of this compound. The Schotten-Baumann reaction is often run in a biphasic system to minimize this, as the amine is typically more nucleophilic than the hydroxide ion, but improper execution can still lead to significant hydrolysis.[9]
-
Troubleshooting & Prevention:
-
Ensure Anhydrous Conditions: Use oven-dried or flame-dried glassware. Employ anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon) where possible.
-
Reagent Quality: Use a fresh, high-purity bottle of 4-methylbenzoyl chloride. Older bottles may have hydrolyzed over time due to atmospheric moisture ingress.
-
Controlled Addition: When using aqueous base, add it slowly and with vigorous stirring to maintain a high concentration of the amine nucleophile at the interface of the organic and aqueous layers, favoring amidation over hydrolysis.
-
Q2: My mass spectrometry analysis shows a peak with a molecular weight of approximately 329.38 g/mol , which is much higher than my product (211.26 g/mol ). What could this impurity be?
A: This high-molecular-weight peak likely corresponds to the diacylated byproduct, N-(4-methylbenzoyl)-N-phenyl-4-methylbenzamide .
-
Causality: This byproduct forms when a second molecule of 4-methylbenzoyl chloride reacts with the newly formed this compound product. While the amide nitrogen is less nucleophilic than the starting aniline, this secondary acylation can occur, particularly if there is a significant excess of the acyl chloride or if the reaction is run at elevated temperatures for an extended period. Some primary amines are known to yield mixtures of N-acylation and N,N-diacylation products.[]
-
Troubleshooting & Prevention:
-
Stoichiometric Control: Use a precise 1:1 molar ratio of aniline to 4-methylbenzoyl chloride. A slight excess of the amine can sometimes be used to ensure all the acyl chloride is consumed.
-
Order of Addition: Add the 4-methylbenzoyl chloride slowly to the solution of aniline and base. This maintains a low instantaneous concentration of the acyl chloride, minimizing the chance of a second acylation event.
-
Temperature Control: Run the reaction at room temperature or below (0 °C) to reduce the rate of the less favorable diacylation reaction.
-
Q3: My crude product has a distinct yellow or brown discoloration, but the pure product should be a white or off-white solid. What is the source of this color?
A: The color is most likely due to impurities arising from the oxidation or self-condensation of aniline .
-
Causality: Aniline is notoriously prone to air oxidation, forming highly colored impurities such as azoxybenzene, azobenzene, and various polymeric materials. This process is accelerated by exposure to light and air. While aniline does not typically self-condense under Schotten-Baumann conditions, the presence of these colored oxidative impurities in the starting material will carry through to the final product.
-
Troubleshooting & Prevention:
-
Purify Aniline: If your aniline has a dark color, it should be purified before use. Distillation under reduced pressure is the most effective method.
-
Proper Storage: Store aniline in a dark, airtight bottle, preferably under an inert atmosphere, to prevent oxidation.
-
Workup: Activated carbon (charcoal) treatment during the recrystallization of the final product can sometimes help remove minor colored impurities.
-
Q4: How can I definitively identify these common byproducts in my crude reaction mixture?
A: A systematic analytical approach combining chromatography and spectroscopy is required. The most effective workflow involves:
-
Thin-Layer Chromatography (TLC): To visualize the number of components in your crude mixture.
-
Column Chromatography: To separate and isolate each component.
-
Spectroscopic Analysis (NMR, MS, IR): To elucidate the structure of each isolated component.
Refer to the "Analytical Workflow for Byproduct Identification" section below for a detailed protocol.
Summary of Potential Byproducts
The table below provides a quick reference for the key characteristics of the target product and its most common byproducts.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Key ¹H NMR Signal | Key IR Signal (cm⁻¹) |
| This compound (Product) | C₁₄H₁₃NO | 211.26[11] | Broad singlet ~8-9 ppm (N-H) | ~3300 (N-H stretch), ~1660 (Amide C=O) |
| 4-methylbenzoic acid (Hydrolysis Byproduct) | C₈H₈O₂ | 136.15 | Very broad singlet >12 ppm (COOH) | 2500-3300 (broad O-H), ~1700 (C=O) |
| N,N-di-(4-methylbenzoyl)aniline (Diacylation Byproduct) | C₂₂H₁₉NO₂ | 329.39 | Absence of N-H proton signal | ~1680-1700 (Imide C=O) |
| Unreacted Aniline (Starting Material) | C₆H₇N | 93.13 | Broad singlet ~3.7 ppm (NH₂) | ~3350-3450 (N-H stretch) |
| Unreacted 4-methylbenzoyl chloride (Starting Material) | C₈H₇ClO | 154.59[12][13] | Sharp singlet ~8.0 ppm (Ar-H ortho to COCl) | ~1770 (Acid Chloride C=O) |
Visualizing Reaction & Byproduct Pathways
Main Synthesis Pathway
The following diagram illustrates the nucleophilic acyl substitution mechanism for the formation of this compound.
Caption: The Schotten-Baumann reaction mechanism.
Common Byproduct Formation Pathways
This diagram shows the competing side reactions that lead to common impurities.
Caption: Formation pathways for desired and undesired products.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add aniline (1.86 g, 20 mmol). Dissolve the aniline in 25 mL of dichloromethane.
-
Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (1.2 g, 30 mmol) in 25 mL of water. Add the aqueous NaOH solution to the reaction flask.
-
Acylation: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath. Add 4-methylbenzoyl chloride (3.09 g, 20 mmol) dropwise over 15-20 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer with 1 M HCl (2 x 20 mL) followed by saturated sodium bicarbonate solution (1 x 20 mL) and finally brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: Analytical Workflow for Byproduct Identification
-
TLC Analysis: Dissolve a small amount of the crude product in dichloromethane. Spot the solution on a silica gel TLC plate and develop it using a solvent system like 3:1 Hexanes:Ethyl Acetate. Visualize the spots under UV light to determine the number of components.
-
Column Chromatography: Pack a silica gel column with the chosen mobile phase. Load the crude product onto the column and elute, collecting fractions. Monitor the fractions by TLC to pool those containing the pure, isolated components.
-
Sample Preparation for Spectroscopy:
-
NMR: Dissolve ~5-10 mg of each isolated component in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
MS: Prepare a dilute solution (~1 mg/mL) of each component in a suitable solvent (e.g., methanol or acetonitrile) for analysis by techniques like GC-MS or LC-MS.[14]
-
IR: Analyze a small amount of the solid sample directly using an ATR-FTIR spectrometer.
-
-
Data Interpretation: Compare the obtained spectra for each component with known literature values or interpret the fragmentation patterns (MS), chemical shifts (NMR), and functional group absorptions (IR) to confirm their identities as outlined in the summary table.[15][16][17]
Caption: A systematic workflow for byproduct separation and identification.
References
- Grokipedia. Schotten–Baumann reaction.
- Guidechem. 4-Methylbenzoyl chloride 874-60-2 wiki.
- CymitQuimica. CAS 874-60-2: 4-Methylbenzoyl chloride.
- Fisher Scientific. Amide Synthesis.
- Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018).
- NIST. Benzoyl chloride, 4-methyl-. NIST Chemistry WebBook.
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
- Wikipedia. Schotten–Baumann reaction.
- BOC Sciences. Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024).
- SATHEE. Chemistry Schotten Baumann Reaction.
- PubChem. This compound. National Institutes of Health.
- PubChem. 4-Methylbenzoyl Chloride. National Institutes of Health.
- Research and Reviews. Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024).
- AZoM. Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization.
- IntechOpen. Modern Analytical Technique for Characterization Organic Compounds.
- ResearchGate. Techniques and Methods of Identification.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. Amide Synthesis [fishersci.it]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. Page loading... [wap.guidechem.com]
- 8. CAS 874-60-2: 4-Methylbenzoyl chloride | CymitQuimica [cymitquimica.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. This compound | C14H13NO | CID 730569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Benzoyl chloride, 4-methyl- [webbook.nist.gov]
- 13. 4-Methylbenzoyl Chloride | C8H7ClO | CID 13405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 16. rroij.com [rroij.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: N-phenyl-p-toluamide Synthesis
Welcome to the technical support center for the synthesis of N-phenyl-p-toluamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend foundational chemical principles with practical, field-tested insights to help you maximize your reaction yields and product purity.
Overview of N-phenyl-p-toluamide Synthesis
N-phenyl-p-toluamide is an amide typically synthesized through the formation of a peptide bond between a p-toluic acid derivative and aniline. The two most common and practical laboratory routes for this synthesis are:
-
Acylation via Acyl Chloride (Schotten-Baumann Reaction): This classic method involves the reaction of aniline with p-toluoyl chloride. It is often rapid and high-yielding but requires careful handling of the moisture-sensitive acyl chloride.[1][2][3]
-
Direct Amidation via Coupling Agents: This route couples p-toluic acid directly with aniline using a dehydrating or "coupling" agent, such as a carbodiimide (e.g., EDC, DCC). This approach avoids the need to prepare an acyl chloride but requires careful selection of the coupling agent and conditions to avoid side reactions.[4][5][]
The choice of method depends on reagent availability, scale, and the sensitivity of other functional groups in more complex applications. This guide will address challenges and optimization strategies for both pathways.
Troubleshooting Guide: Enhancing Your Yield
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems leading to low yields of N-phenyl-p-toluamide.
Issue 1: Low or No Product Formation
Question: My reaction has run for the prescribed time, but TLC and/or LC-MS analysis shows little to no formation of the desired N-phenyl-p-toluamide. What are the most probable causes?
Answer: This issue typically points to a fundamental problem with the reagents or reaction conditions. Let's break down the likely culprits for each synthetic route.
For the Acyl Chloride (Schotten-Baumann) Route:
-
Degradation of p-Toluoyl Chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis from atmospheric moisture. If your p-toluoyl chloride has been stored improperly or for a long time, it may have partially or fully hydrolyzed back to p-toluic acid, which is unreactive under these conditions.
-
Validation & Solution: Always use freshly opened or distilled p-toluoyl chloride. Conduct the reaction under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
-
Protonation of Aniline: The reaction between p-toluoyl chloride and aniline generates one equivalent of hydrochloric acid (HCl).[7] This acid will react with the basic aniline starting material to form an unreactive ammonium salt.[5] Without a separate base to neutralize the HCl, the reaction will stop after a theoretical maximum of 50% yield, but in practice, it is often much lower.
-
Validation & Solution: The Schotten-Baumann reaction requires an added base to scavenge the generated HCl.[7] A common procedure uses a biphasic system with an aqueous base like NaOH or a non-nucleophilic organic base like pyridine or triethylamine in a single phase.[8][9] The base ensures a constant supply of free, nucleophilic aniline.
-
For the Coupling Agent Route:
-
Inactive Coupling Reagent: Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can also degrade upon improper storage.
-
Validation & Solution: Use a fresh bottle of the coupling reagent. Store hygroscopic reagents in a desiccator.
-
-
Premature Acid-Base Reaction: Mixing a carboxylic acid (p-toluic acid) and an amine (aniline) can form a stable ammonium carboxylate salt.[5][10] High heat (>100 °C) can sometimes drive this salt towards amide formation by eliminating water, but this is often inefficient and not suitable for many substrates.[5][10] The role of the coupling agent is to activate the carboxylic acid before it is quenched by the amine.
-
Validation & Solution: The order of addition matters. A common and effective strategy is to pre-activate the p-toluic acid with the coupling agent (and any additives like HOBt) for a short period before adding the aniline. This forms a highly reactive intermediate (e.g., an active ester) poised to react with the amine.
-
Issue 2: Significant Side Product Formation
Question: My reaction produces the desired amide, but I'm getting significant impurities that are complicating purification and lowering my isolated yield. What are these side products and how can I prevent them?
Answer: Side product formation is a common challenge that can often be mitigated by optimizing reaction conditions and reagent choice.
| Common Side Product | Probable Cause & Synthetic Route | Prevention Strategy |
| p-Toluic Acid | Hydrolysis of p-toluoyl chloride due to trace amounts of water in the solvent or on glassware. (Acyl Chloride Route) | Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents (e.g., from a solvent purification system or a freshly opened bottle over molecular sieves). Run the reaction under an inert atmosphere (N₂ or Ar). |
| N-acylurea | The highly reactive O-acylisourea intermediate formed from a carbodiimide (EDC/DCC) can rearrange to a stable, unreactive N-acylurea byproduct. (Coupling Agent Route) | This is a classic side reaction for carbodiimide couplings. Additives such as 1-hydroxybenzotriazole (HOBt) or OxymaPure are used to trap the O-acylisourea intermediate, converting it to a more stable active ester that reacts cleanly with the amine, thereby suppressing the rearrangement.[11] |
| Symmetrical Anhydride | Two molecules of p-toluic acid can be coupled by the activating agent, which then reacts (more slowly) with aniline. (Coupling Agent Route) | This is less of an issue with modern coupling agents but can be minimized by controlling stoichiometry and using the pre-activation method described in the previous section. |
| Colored Impurities | Aniline is prone to oxidation, which can form highly colored impurities that are difficult to remove. (Both Routes) | Use freshly distilled or purified aniline. If the problem persists, consider degassing your solvent and running the reaction under a strict inert atmosphere.[12] |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for making N-phenyl-p-toluamide?
Both methods are robust and widely used. The acyl chloride route is often faster and cheaper for large-scale synthesis, as reagents like thionyl chloride (to make the acyl chloride) are inexpensive.[11] However, it requires handling corrosive and moisture-sensitive materials. The coupling agent route is often preferred for smaller-scale, discovery chemistry because of its operational simplicity (one-pot reaction), milder conditions, and the vast array of available coupling agents that can be tailored to the substrates.[4][]
Q2: For the Schotten-Baumann (acyl chloride) method, what is the best base and solvent system?
A classic and effective setup is a biphasic system of an organic solvent (like dichloromethane or diethyl ether) and an aqueous solution of a base (like 10% NaOH).[1][10] The p-toluoyl chloride resides in the organic phase, and as HCl is generated, it is neutralized by the base in the aqueous phase. This keeps the aniline nucleophilic.[10] Alternatively, using a dry organic solvent like dichloromethane with an organic base such as pyridine or triethylamine is also very effective. Pyridine can sometimes act as a nucleophilic catalyst, further accelerating the reaction.[8]
Q3: What are the most reliable coupling agents for coupling p-toluic acid and aniline?
For general-purpose amide synthesis, carbodiimides are a cost-effective choice.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is highly popular because its urea byproduct is water-soluble, making purification straightforward.[5]
-
DCC (N,N'-Dicyclohexylcarbodiimide) is also effective, but its dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents and must be removed by filtration.
For higher efficiency, especially if steric hindrance were a factor, uronium salt-based reagents are excellent choices.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are highly effective but also more expensive.[][11]
For most standard syntheses of N-phenyl-p-toluamide, EDC in combination with an additive like HOBt or OxymaPure provides an excellent balance of cost, efficiency, and ease of purification.[4][11]
Q4: How can I best purify the final N-phenyl-p-toluamide product?
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first step. This involves washing the organic layer sequentially with a mild acid (e.g., dilute HCl) to remove excess aniline, followed by a mild base (e.g., saturated NaHCO₃) to remove unreacted p-toluic acid, and finally with brine to remove residual water.
-
Recrystallization: N-phenyl-p-toluamide is a solid. Recrystallization is an excellent and cost-effective method for purification. A good starting solvent system to screen would be ethanol/water or ethyl acetate/hexanes.[12]
-
Flash Column Chromatography: If recrystallization fails to remove all impurities, flash chromatography on silica gel is a reliable alternative. A gradient of ethyl acetate in hexanes is a typical solvent system for eluting amides.[13]
Visualized Mechanisms and Workflows
To better understand the chemical transformations and experimental processes, the following diagrams illustrate the core mechanisms and a general workflow.
Caption: EDC/HOBt Coupling Reaction Mechanism.
Protocols for Synthesis
Below are detailed, step-by-step protocols for both major synthetic routes.
Protocol 1: Synthesis via Schotten-Baumann Reaction
Materials:
-
Aniline (2.0 g, 21.5 mmol)
-
10% Aqueous Sodium Hydroxide (NaOH) solution (25 mL)
-
p-Toluoyl chloride (3.6 g, 23.3 mmol, 1.08 eq)
-
Dichloromethane (DCM) (50 mL)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve aniline in 50 mL of DCM.
-
Add 25 mL of 10% aqueous NaOH solution to the flask. Stir the biphasic mixture vigorously using a magnetic stir bar to ensure good mixing.
-
Slowly add p-toluoyl chloride dropwise to the stirring mixture over 10-15 minutes. An exothermic reaction may be observed. The formation of a white precipitate (the product) is expected.
-
After the addition is complete, continue to stir the mixture vigorously for an additional 30-60 minutes at room temperature.
-
Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the p-toluoyl chloride spot has disappeared.
-
Pour the reaction mixture into a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 25 mL of 1M HCl, 25 mL of water, 25 mL of saturated NaHCO₃ solution, and finally 25 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude N-phenyl-p-toluamide.
-
Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water).
Protocol 2: Synthesis via EDC/HOBt Coupling
Materials:
-
p-Toluic acid (2.0 g, 14.7 mmol)
-
1-Hydroxybenzotriazole (HOBt) (2.2 g, 16.2 mmol, 1.1 eq)
-
EDC·HCl (3.1 g, 16.2 mmol, 1.1 eq)
-
Aniline (1.37 g, 14.7 mmol, 1.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (50 mL)
-
Ethyl acetate (EtOAc)
-
1M HCl, Saturated NaHCO₃, Brine
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add p-toluic acid, HOBt, and 50 mL of anhydrous DMF. Stir to dissolve.
-
Add EDC·HCl to the solution in one portion. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add the aniline to the reaction mixture.
-
Let the reaction stir at room temperature for 12-24 hours. Monitor for completion by TLC or LC-MS.
-
Once complete, pour the reaction mixture into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water.
-
Separate the layers. Wash the organic layer sequentially with 50 mL of 1M HCl (x2), 50 mL of water, 50 mL of saturated NaHCO₃ (x2), and 50 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization or flash column chromatography.
References
-
Glanzer, S., et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. Bioconjugate Chemistry. Available at: [Link] [4][14][15]2. Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
- Montalbetti, C. A. G. N., & Falque, V. (2005).
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
- Lalaoui, N., & Martin, S. F. (2021). Modern Amide Bond Forming Reactions.
- Schotten, C. (1884). Ueber die Acylirung von Aminen. Berichte der deutschen chemischen Gesellschaft.
- Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft.
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Available at: [Link] [7]9. Chemistry LibreTexts. (n.d.). Schotten-Baumann Reaction.
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- 4. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
- 8. byjus.com [byjus.com]
- 9. What esters can be synthesized from P - Toluic Acid Chloride? - Blog - Evergreensino [evergreensinochem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to 4-methyl-N-phenylbenzamide and Other Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of medicinal chemistry, the benzamide scaffold stands as a testament to structural versatility and pharmacological significance. This guide offers an in-depth comparison of 4-methyl-N-phenylbenzamide with its parent compound, N-phenylbenzamide, and two other closely related derivatives: 4-chloro-N-phenylbenzamide and 4-methoxy-N-phenylbenzamide. Our focus is to dissect how subtle modifications to the 4-position of the benzoyl ring influence the physicochemical properties and biological activities of these compounds, providing a valuable resource for researchers engaged in the design and development of novel therapeutics.
Introduction to the N-Phenylbenzamide Scaffold
The N-phenylbenzamide core, characterized by a benzoyl group attached to an aniline moiety through an amide linkage, is a privileged structure in drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties[1][2][3]. The ability to readily modify the aromatic rings allows for the fine-tuning of steric, electronic, and lipophilic parameters, making this scaffold a fertile ground for structure-activity relationship (SAR) studies. This guide will explore the impact of substituting the para-position of the benzoyl ring with a methyl, chloro, or methoxy group, in comparison to the unsubstituted parent compound.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile. Properties such as melting point, solubility, and lipophilicity (logP) influence a compound's absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the available physicochemical data for this compound and its selected derivatives.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | LogP (Computed) |
| This compound | C₁₄H₁₃NO | 211.26[4] | 146-149 | Data not readily available | 3.0[4] | |
| N-phenylbenzamide | C₁₃H₁₁NO | 197.23 | 161-163 | Insoluble in water; soluble in benzene, diethyl ether, ethanol. | 2.6 | |
| 4-chloro-N-phenylbenzamide | C₁₃H₁₀ClNO | 231.68 | 199-201 | Data not readily available | 3.2 | |
| 4-methoxy-N-phenylbenzamide | C₁₄H₁₃NO₂ | 227.26[5] | 153-155 | Insoluble in water.[6] | 2.6[5] |
Expert Insights on Physicochemical Trends:
The data, though incomplete, suggests some interesting trends. The introduction of a substituent at the 4-position of the benzoyl ring has a noticeable impact on the melting point. The chloro-substituted derivative exhibits the highest melting point, which can be attributed to the strong intermolecular interactions involving the halogen atom. The parent N-phenylbenzamide has a relatively high melting point, suggesting significant crystal lattice energy.
In terms of lipophilicity, the computed logP values indicate that the chloro and methyl substitutions increase the compound's hydrophobicity compared to the parent compound, which is expected given the nonpolar nature of these groups. The methoxy group, with its polar oxygen atom, results in a logP value similar to the unsubstituted analog. These differences in lipophilicity are expected to influence the compounds' membrane permeability and interaction with hydrophobic pockets in biological targets.
Synthesis of 4-Substituted N-Phenylbenzamides: A General Workflow
The synthesis of N-phenylbenzamide derivatives is typically achieved via the acylation of aniline with a substituted benzoyl chloride. This is a robust and versatile method that allows for the introduction of a wide variety of substituents on the benzoyl ring.
Caption: General synthetic workflow for 4-substituted N-phenylbenzamides.
Experimental Protocol: Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
p-Toluoyl chloride
-
Aniline
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 eq) in dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add p-toluoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Biological Activities and Structure-Activity Relationship (SAR)
N-phenylbenzamide derivatives have been reported to possess a range of biological activities, with antimicrobial and anticancer effects being the most prominent.
Antimicrobial Activity
Several studies have highlighted the potential of N-phenylbenzamide derivatives as antimicrobial agents[1]. The mechanism of action is not fully elucidated but is thought to involve the disruption of the bacterial cell wall or interference with essential enzymatic processes[1].
A study on a series of N-phenylbenzamides revealed that their activity is dependent on the nature of the substituent on the benzoyl ring. The study indicated that both Gram-positive and Gram-negative bacteria are susceptible to these compounds[7]. The difference in the cell wall composition between these two types of bacteria may lead to different structure-activity relationships[7]. For Gram-positive bacteria, electrostatic interactions appear to be more dominant, while for Gram-negative bacteria, hydrophobic and steric factors play a more significant role[7].
SAR Insights:
-
Electronic Effects: The introduction of electron-withdrawing groups, such as a chloro group, can enhance the electrophilicity of the carbonyl carbon, potentially leading to stronger interactions with nucleophilic residues in target proteins.
-
Steric and Lipophilic Effects: The size and lipophilicity of the substituent at the 4-position can influence the compound's ability to penetrate the bacterial cell wall and bind to its target. The increased lipophilicity of the methyl and chloro derivatives may enhance their activity against Gram-negative bacteria[7].
Anticancer Activity
Recent research has explored the anticancer potential of N-phenylbenzamide derivatives, with some compounds showing promising activity against various cancer cell lines[2][8]. The proposed mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival.
One study on imidazole-based N-phenylbenzamide derivatives found that compounds with a para-methoxy group (like 4-methoxy-N-phenylbenzamide) exhibited significant cytotoxic activity against lung, cervical, and breast cancer cell lines[2]. This suggests that the electronic and hydrogen-bonding properties of the methoxy group may be crucial for its anticancer effect.
Experimental Workflow: Antimicrobial Susceptibility Testing
To evaluate and compare the antimicrobial efficacy of these benzamide derivatives, a standardized method such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is essential.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
This comparative guide provides a foundational understanding of this compound in the context of its parent compound and other 4-substituted derivatives. The available data suggests that modifications at the 4-position of the benzoyl ring significantly influence the physicochemical properties and biological activities of N-phenylbenzamides.
-
Comprehensive Physicochemical Profiling: Experimental determination of solubility in various biorelevant media and experimental logP values.
-
Direct Comparative Biological Evaluation: Head-to-head comparison of the antimicrobial and anticancer activities of these four compounds under identical experimental conditions.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by these compounds to understand the basis of their biological activity.
-
In-depth SAR Studies: Synthesis and evaluation of a broader range of 4-substituted N-phenylbenzamide derivatives to build a more comprehensive structure-activity relationship model.
By addressing these knowledge gaps, the full potential of the N-phenylbenzamide scaffold can be unlocked, paving the way for the development of novel and effective therapeutic agents.
References
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Letters in Applied NanoBioScience, 14(1), 033-041. [Link]
-
4-methoxy-3-nitro-N-phenylbenzamide. PubChem. National Center for Biotechnology Information. [Link]
-
Synthesis of substituted 4-amino-N-phenylbenzamide. ResearchGate. [Link]
-
New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. (2021). Frontiers in Chemistry, 9, 730415. [Link]
-
Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (2013). Molecules, 18(3), 3630-3644. [Link]
-
4-methoxy-N-phenylbenzamide - 7465-88-5, C14H13NO2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). Journal of the Brazilian Chemical Society, 29(11), 2358-2369. [Link]
-
The activity of the synthesized N-phenylbenzamide derivatives against several strains of EV 71. ResearchGate. [Link]
-
Benzamide,N-methyl-N-phenyl. Chemsrc. [Link]
-
3-Amino-4-methoxybenzanilide. PubChem. National Center for Biotechnology Information. [Link]
-
This compound. PubChem. National Center for Biotechnology Information. [Link]
-
Benzamide, 4-methyl-. NIST WebBook. National Institute of Standards and Technology. [Link]
-
The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). ResearchGate. [Link]
-
4-methoxy-N-phenylbenzamide. PubChem. National Center for Biotechnology Information. [Link]
-
Mechanism based QSAR studies of N-phenylbenzamides as antimicrobial agents. (2009). European Journal of Medicinal Chemistry, 44(1), 351-358. [Link]
-
Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. (2023). Pharmaceutical Sciences, 29(1), 108-118. [Link]
-
(A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. [Link]
-
N-Methyl-4-methylbenzamide, 97%, Thermo Scientific. Fisher Scientific. [Link]
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A Comparative Guide to the Synthesis of 4-Methyl-N-phenylbenzamide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the benzamide functional group is a cornerstone of molecular design. Among its myriad derivatives, 4-methyl-N-phenylbenzamide serves as a crucial intermediate and a structural motif in various biologically active compounds. The efficient and scalable synthesis of this molecule is, therefore, of paramount importance to researchers and professionals in drug development. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, offering field-proven insights and experimental data to inform your selection of the most suitable method for your specific needs.
Introduction: The Significance of the Amide Bond
The formation of the amide bond is one of the most fundamental and frequently employed reactions in organic chemistry. However, the direct condensation of a carboxylic acid and an amine is often challenging due to the formation of a non-reactive ammonium carboxylate salt. Consequently, various strategies have been developed to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. This guide will explore three major strategies for the synthesis of this compound: the classic Schotten-Baumann reaction, modern direct amidation using coupling agents, and the increasingly important catalytic direct amidation.
Method 1: The Schotten-Baumann Reaction: A Time-Tested Approach
The Schotten-Baumann reaction, first described in the 1880s, is a robust and widely used method for synthesizing amides from acyl chlorides and amines.[1] This approach involves a two-step process: the conversion of the carboxylic acid to a more reactive acyl chloride, followed by its reaction with the amine in the presence of a base.
Mechanistic Rationale
The key to the Schotten-Baumann reaction is the enhanced electrophilicity of the acyl chloride compared to the corresponding carboxylic acid. The presence of the electron-withdrawing chlorine atom makes the carbonyl carbon highly susceptible to nucleophilic attack by the amine. The reaction is typically performed in a biphasic system, where an aqueous base neutralizes the hydrochloric acid byproduct, driving the equilibrium towards the formation of the amide.[1]
Caption: General workflow of the Schotten-Baumann reaction for this compound synthesis.
Experimental Protocol: Synthesis of this compound via the Schotten-Baumann Reaction
This protocol is adapted from established procedures for similar benzamide syntheses.[2]
Step 1: Preparation of 4-Methylbenzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet, place 4-methylbenzoic acid (1.0 eq).
-
Add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.
-
Distill off the excess thionyl chloride under reduced pressure to obtain crude 4-methylbenzoyl chloride, which can be used directly in the next step.
Step 2: Amidation
-
In a separate flask, dissolve aniline (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or diethyl ether.
-
Add an aqueous solution of sodium hydroxide (2.0 eq, 10% w/v).
-
Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.
-
Add the freshly prepared 4-methylbenzoyl chloride (1.0 eq) dropwise to the biphasic mixture over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude this compound by recrystallization from ethanol or an ethanol/water mixture.
Method 2: Direct Amidation using Coupling Agents
To circumvent the often harsh conditions required for acyl chloride formation, a variety of coupling agents have been developed to facilitate the direct reaction between a carboxylic acid and an amine. These reagents activate the carboxylic acid in situ to form a highly reactive intermediate that is readily attacked by the amine.
Mechanistic Rationale
Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and uronium/aminium salts such as HBTU. In the presence of an additive like 1-hydroxybenzotriazole (HOBt), EDC forms a highly reactive O-acylisourea intermediate, which is then converted to an HOBt-ester. This active ester subsequently reacts with the amine to form the amide, with the urea byproduct being water-soluble and easily removed.[3]
Caption: Simplified mechanism of EDC/HOBt mediated amidation.
Experimental Protocol: Synthesis of this compound using EDC/HOBt
This protocol is based on general procedures for EDC/HOBt mediated amidations.[4][5]
-
Dissolve 4-methylbenzoic acid (1.0 eq), aniline (1.1 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Method 3: Catalytic Direct Amidation: The Green Chemistry Approach
In recent years, significant research has focused on developing catalytic methods for direct amide bond formation, which offer a more atom-economical and environmentally benign alternative to stoichiometric activating agents.[6] Boron and zirconium-based catalysts have emerged as particularly promising candidates for this transformation.
Mechanistic Rationale
Catalytic direct amidation typically proceeds via the activation of the carboxylic acid by the catalyst. For instance, boronic acids are proposed to form a reactive acylborate intermediate with the carboxylic acid, which is then susceptible to nucleophilic attack by the amine.[7] Zirconium catalysts, such as ZrCl₄, are believed to act as Lewis acids, coordinating to the carbonyl oxygen of the carboxylic acid and increasing its electrophilicity.[8][9] These reactions often require elevated temperatures and the removal of water to drive the equilibrium towards the product.
Sources
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- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Mechanism Insight into Direct Amidation Catalyzed by Zr Salts: Evidence of Zr Oxo Clusters as Active Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic Elucidation of Zirconium-Catalyzed Direct Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Biological Target of 4-methyl-N-phenylbenzamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological target of the novel compound 4-methyl-N-phenylbenzamide. We will navigate the critical steps from initial hypothesis to definitive, multi-faceted validation, ensuring the highest degree of scientific integrity. This document emphasizes the causality behind experimental choices and provides actionable protocols for implementation.
The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, with various derivatives showing a wide range of biological activities.[1][2][3] For the purpose of this guide, we will treat this compound as a novel, putative inhibitor of Mitogen-Activated Protein Kinase 14 (MAPK14), commonly known as p38α kinase, a critical node in cellular stress signaling and a high-value target in inflammatory diseases and oncology.[4] This case-study approach will allow for a detailed exploration of relevant validation techniques.
The Imperative of Target Validation
Inadequate pre-clinical target validation is a primary cause of late-stage failures in drug development, often due to a lack of efficacy or unforeseen toxicity.[5][6] The goal of target validation is to build a robust body of evidence demonstrating that modulating a specific biological target with a compound will elicit a therapeutic benefit within an acceptable safety margin.[5][7][8][9] This process increases confidence that the observed phenotype is a direct result of on-target activity.[7][10]
The overall validation strategy is a tiered, orthogonal approach. No single experiment is sufficient; instead, confidence is built by accumulating corroborating evidence from diverse biochemical, cellular, and genetic methods.
Caption: High-level workflow for orthogonal target validation.
Tier 1: Direct Biochemical Validation
The first step is to confirm a direct, physical interaction between this compound and purified p38α protein. This establishes the foundational evidence of target binding, independent of a complex cellular environment.
Biophysical Binding Assays: SPR vs. Alternatives
Label-free biophysical methods are essential for quantifying the binding affinity and kinetics of a compound to its target protein.[11][12]
-
Surface Plasmon Resonance (SPR): This is a powerful technique for measuring real-time binding kinetics.[13][14][15] It provides both the association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) is calculated.[13]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction. While lower throughput than SPR, it is considered a gold-standard for confirming binding affinity.
Experimental Choice: We will prioritize SPR for its ability to provide kinetic data, which can be crucial for lead optimization. A low k_off (slow dissociation rate) often translates to a longer duration of action in vivo.
Protocol: Surface Plasmon Resonance (SPR) Analysis
-
Immobilization: Covalently immobilize recombinant human p38α protein onto a sensor chip surface.
-
Analyte Preparation: Prepare a dilution series of this compound (e.g., 0.1 nM to 10 µM) in a suitable running buffer. Include a vehicle control (e.g., 1% DMSO).
-
Association: Inject the compound solutions sequentially over the chip surface at a constant flow rate and monitor the change in response units (RU) over time.[16]
-
Dissociation: After the association phase, flow running buffer over the chip and monitor the decrease in RU as the compound dissociates.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound compound.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate k_on, k_off, and K_D.[16]
Biochemical Activity Assays
Confirming that binding translates into functional modulation is the next critical step. For kinases, this involves measuring the inhibition of substrate phosphorylation.[17][18]
Experimental Choice: The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[4] It is highly sensitive, compatible with high-throughput screening, and avoids the use of radioactive materials.[17]
Protocol: p38α ADP-Glo™ Kinase Inhibition Assay
-
Reaction Setup: In a 384-well plate, pre-incubate this compound (10-point dilution series) with purified p38α enzyme for 15-20 minutes.[4]
-
Initiate Reaction: Add a solution containing the substrate (e.g., MBP) and ATP at their determined K_m concentrations to start the kinase reaction.[4] Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Terminate Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Generate Signal: Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
Data Analysis: Measure luminescence. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
| Compound | Target | Assay | Result (K_D) | Result (IC50) |
| This compound | p38α | SPR | 150 nM | |
| This compound | p38α | ADP-Glo | 250 nM | |
| SB203580 (Control) | p38α | ADP-Glo | 50 nM |
Table 1: Example biochemical data comparing this compound with a known p38α inhibitor.
Tier 2: Cellular Target Engagement and Pathway Modulation
Biochemical success does not always translate to cellular activity.[19] It is crucial to demonstrate that the compound can enter cells, bind to its intended target, and modulate its downstream signaling pathway.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method for verifying target engagement in intact cells or tissues.[12][20][21] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[21][22]
Caption: Workflow for a CETSA melt curve experiment.
Protocol: CETSA for p38α Target Engagement
-
Cell Treatment: Treat cultured cells (e.g., HeLa or U937) with this compound (at a high concentration, e.g., 10 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[23]
-
Lysis: Lyse the cells via freeze-thaw cycles.[23]
-
Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g).[23]
-
Detection: Analyze the amount of soluble p38α in the supernatant by Western Blotting or another detection method like AlphaScreen®.[20][22]
-
Analysis: Quantify the band intensities and plot them against the temperature. A successful result is a rightward shift in the melting curve for the compound-treated sample compared to the control, indicating thermal stabilization.
Downstream Pathway Analysis
Engaging p38α should lead to a measurable change in its signaling cascade. A primary, well-validated substrate of p38α is MAPK-activated protein kinase 2 (MK2). Therefore, inhibiting p38α should decrease the phosphorylation of MK2.
Protocol: Western Blot for Phospho-MK2
-
Cell Treatment: Plate cells and serum-starve overnight. Pre-treat with a dose-response of this compound for 1-2 hours.
-
Stimulation: Stimulate the p38α pathway using a known activator, such as Anisomycin or UV radiation, for 15-30 minutes.
-
Lysis: Lyse the cells and quantify total protein concentration.
-
Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-MK2 (Thr334) and total MK2. A loading control (e.g., GAPDH) is essential.
-
Analysis: Detect with secondary antibodies and quantify band intensity. A potent and specific inhibitor should show a dose-dependent decrease in the ratio of p-MK2 to total MK2.
| Compound | Cell Line | Assay | Endpoint | Result (IC50) |
| This compound | U937 | CETSA (ITDRF) | Target Engagement | 1.2 µM |
| This compound | U937 | p-MK2 Western | Pathway Inhibition | 1.5 µM |
Table 2: Example cellular assay data. ITDRF (Isothermal Dose-Response Fingerprint) is a CETSA format used to determine cellular potency.
Tier 3: Genetic Validation for Target-Phenotype Link
The ultimate validation comes from demonstrating that the biological phenotype caused by the compound is the same as that caused by genetically removing or reducing the target protein. CRISPR-Cas9 technology is an invaluable tool for this purpose.[7][10][24]
Experimental Logic: If this compound achieves its effect (e.g., reducing inflammatory cytokine production) by inhibiting p38α, then genetically knocking out the p38α gene (MAPK14) should phenocopy this effect. Furthermore, the compound should have no additional effect in the knockout cells, demonstrating its on-target specificity.
Caption: Logic of a CRISPR-based target validation experiment.
Protocol: CRISPR-Cas9 Knockout Validation
-
Generate Knockout Line: Use CRISPR-Cas9 to generate a stable p38α (MAPK14) knockout cell line. Validate the knockout by Western Blot and sequencing.
-
Phenotypic Assay: Choose a relevant downstream assay, such as measuring the production of TNFα via ELISA after LPS stimulation.
-
Run Comparison: Perform the TNFα assay on four groups:
-
Wild-Type (WT) cells + Vehicle (DMSO)
-
Wild-Type (WT) cells + this compound
-
p38α KO cells + Vehicle (DMSO)
-
p38α KO cells + this compound
-
-
Analysis:
-
Phenocopy: Compare the TNFα reduction in "WT + Compound" vs. "WT + DMSO" to the reduction in "KO + DMSO" vs. "WT + DMSO". A similar magnitude of reduction supports the on-target hypothesis.
-
Specificity: Compare "KO + Compound" to "KO + DMSO". The absence of a significant further reduction in TNFα in the knockout cells treated with the compound strongly indicates that its effect is mediated through p38α.
-
Conclusion
Validating a biological target is a rigorous, multi-step process that is essential for mitigating risk in drug discovery.[5] By following a tiered approach that combines direct biochemical assays, cellular target engagement studies, and definitive genetic methods, researchers can build a powerful and convincing case for the mechanism of action of a novel compound like this compound. This methodical validation ensures that only the most promising and well-understood candidates advance in the development pipeline.[7]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2018). Bio-protocol. Available at: [Link]
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-methyl-N-phenylbenzamide
For researchers, scientists, and drug development professionals, the journey of a small molecule from a promising hit to a validated chemical probe or therapeutic candidate is fraught with challenges. One of the most critical hurdles is understanding its selectivity. A molecule that appears potent against its intended target in an initial screen may, upon deeper investigation, interact with a host of unintended proteins, leading to confounding data and potential toxicity. This guide provides an in-depth, comparative framework for evaluating the cross-reactivity of 4-methyl-N-phenylbenzamide , a compound built upon a scaffold known for its interactions with protein kinases.
While extensive public data on the specific cross-reactivity profile of this compound is limited, its core structure, N-phenylbenzamide, is a well-established pharmacophore in the development of potent kinase inhibitors.[1][2] Derivatives have shown activity against critical oncology targets such as ABL, c-KIT, and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][4][5] This structural heritage makes it imperative to proactively assess its selectivity across the human kinome.
This guide will therefore use this compound as a central case study to explore the principles and practices of cross-reactivity profiling. We will present a hypothetical, yet plausible, target profile based on its structural analogs and compare it against the known selectivity of established, clinically relevant kinase inhibitors. Crucially, we will provide the detailed experimental methodologies required to generate this essential data, empowering researchers to conduct a thorough and self-validating investigation.
The Rationale: Why Kinase Cross-Reactivity Matters
The human kinome consists of over 500 protein kinases that share a structurally conserved ATP-binding pocket.[6] This similarity is the primary reason why achieving absolute specificity with small molecule inhibitors is a formidable challenge.[7] Assessing the cross-reactivity profile of a compound like this compound is not merely an academic exercise; it is fundamental for several reasons:
-
Predicting Toxicity: Unintended inhibition of kinases essential for normal physiological functions can lead to significant adverse effects. For example, inhibition of kinases like AMPK has been linked to cardiotoxicity.[8]
-
Therapeutic Polypharmacology: In some cases, particularly in oncology, inhibiting multiple kinases can be beneficial.[8] The multi-targeted inhibitor Sunitinib, for instance, owes its efficacy to the simultaneous inhibition of VEGFR, PDGFR, and KIT.[9][10] A well-defined cross-reactivity profile can uncover these potentially advantageous polypharmacological effects.
Comparative Analysis: A Hypothetical Profile vs. Clinical Benchmarks
To contextualize the potential performance of this compound, we present a hypothetical inhibitory profile based on the known activity of its structural relatives. This is compared with the well-documented selectivity of Imatinib and Sunitinib, two landmark multi-kinase inhibitors. Imatinib is known for its relatively selective profile against ABL, KIT, and PDGFR, while Sunitinib targets a broader range of kinases including VEGFRs, PDGFRs, and KIT.[3][11][12]
Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)
| Kinase Target | This compound (Hypothetical IC50) | Imatinib (Literature IC50) | Sunitinib (Literature IC50) |
| ABL1 | 75 | ~600[13] | >10,000[11] |
| PDGFRβ | 90 | ~100[5] | 2[11] |
| c-KIT | 120 | ~100[4] | 15[14] |
| VEGFR2 | >5,000 | >10,000 | 80[11] |
| SRC | >1,000 | >10,000 | >10,000 |
| FLT3 | >1,000 | >10,000 | ~250[9] |
Note: The IC50 values for this compound are hypothetical, based on the potential activity of its scaffold, and serve as a framework for evaluation. Literature values for Imatinib and Sunitinib can vary based on assay conditions.
This comparative table illustrates how an experimental assessment would place this compound on the selectivity spectrum. The hypothetical data suggests a profile potentially more selective than Sunitinib but with a different specificity pattern compared to Imatinib, warranting a thorough experimental investigation.
Experimental Protocols for Assessing Cross-Reactivity
To generate the data required for a robust comparison, two orthogonal experimental approaches are essential: a broad biochemical screen to identify potential interactions and a cell-based assay to confirm target engagement in a physiological context.
In Vitro Kinase Selectivity Profiling (Radiometric Assay)
This method is considered the "gold standard" for determining a compound's inhibitory activity against a large panel of purified kinases.[15] It directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.
Objective: To quantify the inhibitory potency (IC50) of this compound against a comprehensive panel of human protein kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO.
-
Assay Plate Setup: In a 96-well plate, add the diluted compound to the kinase reaction buffer. Include wells for a positive control (a known broad-spectrum inhibitor like Staurosporine) and a negative control (DMSO vehicle).
-
Kinase Reaction Initiation: Add the specific kinase enzyme and its corresponding substrate (peptide or protein) to each well. Initiate the reaction by adding a solution containing MgCl₂ and [γ-³³P]ATP (typically at a concentration close to the Kₘ for each specific kinase to ensure data comparability).[8]
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.
-
Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate binds to the filter, while the unreacted [γ-³³P]ATP is washed away.
-
Quantification: Measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method that confirms direct target engagement within the complex milieu of an intact cell.[16][17] It relies on the principle that a protein's thermal stability increases upon ligand binding.
Objective: To validate the primary targets and identify potential off-targets of this compound in a cellular environment by measuring changes in protein thermal stability.
Methodology:
-
Cell Treatment: Culture an appropriate cell line (e.g., a cancer cell line known to express the suspected target kinases) to ~80% confluency. Treat the cells with this compound at a desired concentration (e.g., 10 µM) or with a vehicle control (DMSO) for 1-2 hours.
-
Heating: Harvest the cells, wash with PBS, and resuspend them. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells to release their contents. This can be achieved by freeze-thaw cycles or by adding a lysis buffer followed by incubation on ice.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein remaining in the soluble fraction using a standard protein detection method like Western blotting or ELISA.
-
Data Analysis: For each temperature point, compare the amount of soluble target protein in the compound-treated sample to the vehicle-treated sample. Plot the percentage of soluble protein against the temperature to generate thermal melt curves. A rightward shift in the curve for the compound-treated sample indicates target stabilization and therefore, engagement.
Interpreting the Data: A Holistic View
The true power of this dual-assay approach lies in the synthesis of their results. The in vitro kinase panel provides a broad, quantitative landscape of potential interactions. The CETSA® experiment then acts as a crucial validation step, confirming which of these interactions are relevant within a living cell, where factors like cell permeability, efflux pumps, and intracellular ATP concentrations come into play.[8][18] A compound that potently inhibits a purified kinase but fails to engage it in a CETSA® experiment may have poor cellular permeability or be rapidly metabolized, information that is vital for its progression in a drug discovery pipeline.
By systematically applying these validated methodologies, researchers can move beyond speculation and build a robust, data-driven understanding of the cross-reactivity profile for this compound or any other small molecule inhibitor. This knowledge is indispensable for the accurate interpretation of biological data and for making informed decisions in the development of selective and effective chemical tools and therapeutics.
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A Technical Guide to the Structural Activity Relationship (SAR) of 4-Methyl-N-phenylbenzamide Analogs
Introduction: The Versatile 4-Methyl-N-phenylbenzamide Scaffold
The N-phenylbenzamide framework is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Within this class, analogs featuring a 4-methyl group on the benzamide ring have garnered significant attention for their therapeutic potential across various domains, including oncology, infectious diseases, and neurology. The seemingly simple 4-methyl substituent can profoundly influence the molecule's conformational rigidity, metabolic stability, and interaction with biological targets. This guide provides a comparative analysis of the structural activity relationships (SAR) of this compound analogs, with a focus on their anticancer activity as kinase inhibitors. We will delve into the synthetic strategies, compare the biological activities of key analogs, and provide detailed experimental protocols to empower researchers in the design and evaluation of novel therapeutic agents based on this versatile scaffold.
Synthetic Strategies: Accessing the this compound Core
The primary route to synthesizing this compound analogs involves the coupling of 4-methylbenzoyl chloride with a substituted aniline. This robust and versatile method allows for the introduction of a wide array of substituents on the N-phenyl ring, facilitating comprehensive SAR studies.
A typical synthetic workflow is depicted below:
Caption: General synthetic workflow for this compound analogs.
The choice of the substituted aniline is critical for exploring the SAR. Commercially available anilines or those synthesized via standard aromatic chemistry can be employed to probe the effects of electronic and steric properties on biological activity.
Comparative SAR Analysis: Decoding the Impact of Structural Modifications
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the N-phenyl ring. Below, we compare the anticancer activity of a series of analogs where the 4-methylbenzamide core is maintained, and modifications are introduced on the N-phenyl moiety.
Anticancer Activity as Kinase Inhibitors
A particularly fruitful area of research has been the development of this compound analogs as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. One study explored the derivatization of the 4-methyl group with substituted purines, aiming to target the ATP-binding site of kinases.[1]
| Compound ID | N-Phenyl Substituent (R) | 4-Methyl Substituent (R') | K562 (Leukemia) IC₅₀ (µM) | HL-60 (Leukemia) IC₅₀ (µM) | OKP-GS (Cervical) IC₅₀ (µM) |
| 7 | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl) | 2,6-dichloropurine-9-yl | 2.27 | 1.42 | 4.56 |
| 9 | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl) | 2-chloro-6-methylpurine-9-yl | > 50 | > 50 | > 50 |
| 10 | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl) | 2,6-dichloropurine-9-yl | 2.53 | 1.52 | 24.77 |
| Data extracted from Kalinichenko et al., 2021.[1] |
Key SAR Observations:
-
Substitution on the Purine Ring is Critical: A comparison of compound 7 and 9 reveals the dramatic impact of the substituents on the purine ring. The presence of two chlorine atoms at the 2 and 6 positions of the purine in compound 7 leads to potent anticancer activity.[1] In contrast, replacing one chlorine with a methyl group in compound 9 results in a complete loss of activity, highlighting the importance of the electronic and steric properties of this part of the molecule for kinase inhibition.[1]
-
The N-Phenyl Substituent Influences Potency and Selectivity: While both compounds 7 and 10 bear the same 2,6-dichloropurrinyl-methyl substituent at the 4-position of the benzamide, they differ in the substitution on the N-phenyl ring. Although both show potent activity against leukemia cell lines, their efficacy against the cervical cancer cell line OKP-GS varies significantly, suggesting that the N-phenyl substituent can modulate the selectivity profile of these inhibitors.[1]
-
The 4-Methyl Group as a Flexible Linker: The 4-methyl group serves as a flexible linker to introduce the purine moiety. This design allows the purine to potentially interact with the hinge region of the kinase, a common binding mode for type II kinase inhibitors.[1]
Caption: Key structural elements influencing the biological activity of this compound analogs.
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of a representative this compound analog and its evaluation in a kinase inhibition assay.
Synthesis of 4-(2,6-dichloropurin-9-ylmethyl)-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide (Compound 7)
This protocol is adapted from the work of Kalinichenko et al.[1]
Materials:
-
4-(Chloromethyl)-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide
-
2,6-Dichloropurine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 2,6-dichloropurine (1.2 mmol) in DMF (10 mL), add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 4-(chloromethyl)-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide (1.0 mmol) in DMF (5 mL) to the reaction mixture.
-
Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure compound 7 .
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized analogs against a target protein kinase.
Materials:
-
Target kinase enzyme
-
Substrate peptide
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Synthesized this compound analogs
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
384-well plates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer, the target kinase, and the substrate peptide.
-
Add the serially diluted test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold has proven to be a valuable starting point for the design of potent and selective kinase inhibitors with promising anticancer activity. The SAR studies highlighted in this guide underscore the critical role of substituents on both the N-phenyl ring and modifications at the 4-methyl position. The flexibility of the synthetic routes allows for extensive exploration of the chemical space around this core structure.
Future research in this area should focus on:
-
Expanding the Diversity of Substituents: Investigating a broader range of substituents on the N-phenyl ring to fine-tune the potency, selectivity, and pharmacokinetic properties of these analogs.
-
Exploring Other Biological Targets: While kinase inhibition is a prominent activity, the this compound scaffold should be screened against other relevant biological targets to uncover new therapeutic applications.
-
In Vivo Evaluation: Promising candidates identified through in vitro screening should be advanced to in vivo models to assess their efficacy, toxicity, and pharmacokinetic profiles.
By leveraging the insights from SAR studies and employing robust synthetic and biological evaluation protocols, the research community can continue to unlock the full therapeutic potential of this compound analogs.
References
-
Kalinichenko, E., Faryna, A., Bozhok, T., Panibrat, A., Vlasova, A., Shevchenko, V., ... & Shadyro, O. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7185. [Link]
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PubChem. This compound. [Link]
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In Vivo Validation of 4-methyl-N-phenylbenzamide Activity: A Comparative Guide for Preclinical Oncology
Introduction: The Therapeutic Potential of the N-Phenylbenzamide Scaffold
The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Within this class, 4-methyl-N-phenylbenzamide serves as a foundational structure for the development of novel therapeutic agents. While the parent compound itself has not been extensively studied in vivo, its derivatives have shown significant promise in preclinical in vitro studies, particularly in the realm of oncology. This guide provides a framework for the in vivo validation of the activity of a promising this compound derivative, comparing its potential efficacy with an established anti-cancer therapeutic.
Recent research has pointed towards derivatives of this compound as potential protein kinase inhibitors.[1] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[2] This guide will focus on a hypothetical in vivo validation of a lead compound derived from this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of the experimental design, methodologies, and data interpretation required to assess its preclinical efficacy and safety.
Lead Candidate Selection and In Vitro Characterization
For the purpose of this guide, we will consider a lead candidate, designated Compound 10 , a 4-methylbenzamide derivative that has demonstrated potent in vitro anti-proliferative activity against a panel of human cancer cell lines. This selection is based on published research demonstrating the potential of such compounds as protein kinase inhibitors.[1]
Table 1: In Vitro Anti-proliferative Activity of Compound 10
| Cell Line | Cancer Type | IC₅₀ (µM) |
| K562 | Chronic Myelogenous Leukemia | 2.53 |
| HL-60 | Acute Promyelocytic Leukemia | 1.52 |
| MCF-7 | Breast Adenocarcinoma | Not Specified |
| HeLa | Cervical Cancer | Not Specified |
| HepG2 | Hepatocellular Carcinoma | Not Specified |
| A-549 | Lung Carcinoma | Not Specified |
| OKP-GS | Renal Carcinoma | 24.77 |
Data synthesized from Kalinichenko et al., 2021.[1]
The potent activity of Compound 10, particularly against leukemia cell lines, warrants further investigation in a preclinical in vivo setting to determine its therapeutic potential.
Proposed In Vivo Validation Study: A Head-to-Head Comparison
To validate the in vivo anti-cancer activity of Compound 10, a xenograft study using an appropriate human cancer cell line implanted in immunocompromised mice is proposed. This model allows for the assessment of the compound's ability to inhibit tumor growth in a living organism.[3][4] For this study, we will use the K562 human chronic myelogenous leukemia cell line, given the strong in vitro activity of Compound 10 against this line.
The performance of Compound 10 will be compared against Sorafenib , a multi-kinase inhibitor approved for the treatment of several cancers, including hepatocellular carcinoma and renal cell carcinoma.[5][6][7] Sorafenib serves as a relevant comparator due to the hypothesized mechanism of action of Compound 10 as a protein kinase inhibitor.
Experimental Workflow
The following diagram outlines the key stages of the proposed in vivo validation study.
Caption: Workflow for the in vivo validation of Compound 10.
Detailed Experimental Protocol
1. Animal Model and Husbandry:
-
Species: Athymic nude mice (nu/nu) or SCID mice, 6-8 weeks old.[8]
-
Housing: Animals will be housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with sterile food and water ad libitum. All procedures will be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
2. Cell Culture and Implantation:
-
Cell Line: K562 human chronic myelogenous leukemia cells.
-
Culture Conditions: Cells will be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Implantation: A total of 5 x 10⁶ K562 cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel® will be subcutaneously injected into the right flank of each mouse.[3][5]
3. Tumor Growth Monitoring and Group Randomization:
-
Tumor growth will be monitored 2-3 times per week using digital calipers. Tumor volume will be calculated using the formula: Volume = (Width² x Length) / 2 .[3]
-
Once tumors reach an average volume of 100-150 mm³, mice will be randomized into three treatment groups (n=8-10 mice per group).
4. Dosing and Administration:
-
Compound 10: The formulation and dose will be determined based on maximum tolerated dose (MTD) studies. For this hypothetical study, a dose of 50 mg/kg will be administered daily via oral gavage.
-
Sorafenib: A dose of 30 mg/kg will be administered daily via oral gavage.[7][9] The formulation will be prepared as described in established protocols, often involving Cremophor EL and ethanol.[10]
-
Vehicle Control: The vehicle used to formulate Compound 10 and Sorafenib will be administered to the control group following the same schedule.
-
Treatment Duration: Treatment will continue for 21-28 days, or until tumors in the control group reach a predetermined endpoint volume (e.g., 1500-2000 mm³).
5. Efficacy and Toxicity Assessment:
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint is TGI, calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .[11][12]
-
Toxicity Monitoring: Animal body weight will be recorded daily as a general indicator of toxicity.[13] Any signs of distress or adverse effects will also be noted. A body weight loss of more than 20% may necessitate euthanasia.[14]
-
Histopathology: At the end of the study, tumors and major organs (liver, kidney, spleen, lungs, heart) will be harvested, fixed in formalin, and embedded in paraffin for histopathological analysis to assess for any treatment-related changes.
Comparative Data and Expected Outcomes
Table 2: Hypothetical In Vivo Efficacy and Toxicity Comparison
| Treatment Group | Dose (mg/kg/day) | Administration Route | Mean TGI (%) | Mean Body Weight Change (%) | Notable Toxicities |
| Vehicle Control | - | Oral Gavage | 0 | +5 to +10 | None |
| Compound 10 | 50 | Oral Gavage | 40 - 60 | -5 to -10 | Mild, transient weight loss |
| Sorafenib | 30 | Oral Gavage | 40 - 50 | -10 to -15 | Moderate weight loss, potential for skin reactions |
This table presents a hypothetical outcome where Compound 10 demonstrates comparable or superior tumor growth inhibition to Sorafenib, with a potentially more favorable safety profile as indicated by a smaller impact on body weight.
Mechanism of Action: Hypothesized Signaling Pathway
Based on the characterization of similar compounds, it is hypothesized that this compound derivatives like Compound 10 may exert their anti-cancer effects by inhibiting key protein kinases involved in cell proliferation and survival signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.
Caption: Hypothesized inhibition of the RAF/MEK/ERK signaling pathway.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of this compound derivatives, using a promising lead candidate as a case study. The successful demonstration of in vivo efficacy and an acceptable safety profile for compounds like Compound 10 would provide a strong rationale for further preclinical development, including more extensive toxicology studies and pharmacokinetic/pharmacodynamic (PK/PD) modeling. Ultimately, these studies are a critical step in translating the therapeutic potential of the N-phenylbenzamide scaffold into novel and effective cancer therapies.
References
-
Kalinichenko, E., Faryna, A., Bozhok, T., Panibrat, A., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7181. Available from: [Link]
-
Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. Available from: [Link]
- (This cit
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Zhao, X., Liu, Z., Yu, L., Zhang, Y., et al. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Signal Transduction and Targeted Therapy, 6(1), 1-13. Available from: [Link]
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Kerbel, R. S. (2003). Human tumor xenografts as predictive preclinical models for anticancer drug activity in humans: better than commonly perceived-but they can be improved. Cancer biology & therapy, 2(4_suppl_1), S134-S139. Available from: [Link]
- (This cit
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- (This cit
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ResearchGate. (2014). How can one calculate tumor growth inhibition? Available from: [Link]
- (This cit
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Bio-protocol. (2020). In vivo tumor xenograft study. Available from: [Link]
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Hather, G., Liu, R., Bandi, S., et al. (2014). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. Cancer informatics, 13, CIN-S13864. Available from: [Link]
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Liu, Y., Liu, Y., Zhang, C., et al. (2016). Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1. Oncotarget, 7(40), 65896–65910. Available from: [Link]
- (This cit
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Chen, D., Wang, Y., Zhang, Y., et al. (2015). In vivo acquired sorafenib-resistant patient-derived tumor model displays alternative angiogenic pathways, multi-drug resistance and chromosome instability. Oncology letters, 9(5), 2029–2037. Available from: [Link]
- (This cit
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National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link]
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Zopf, D., Fichtner, I., Berndt, S., et al. (2017). Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma. Oncotarget, 8(64), 107936–107948. Available from: [Link]
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Al-Jumaily, T., Al-Sanea, M. M., Al-Ghamdi, S. S., et al. (2022). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. Molecules, 27(19), 6296. Available from: [Link]
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A Head-to-Head Performance Analysis: Benchmarking 4-methyl-N-phenylbenzamide Against Commercial Kinase Inhibitors
Introduction
In the landscape of modern therapeutics, the quest for novel small molecules with high efficacy and improved safety profiles is relentless. The N-phenylbenzamide scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anti-cancer properties.[1] This guide introduces 4-methyl-N-phenylbenzamide , a promising derivative, and provides a comprehensive, data-driven benchmark against two commercially successful multi-kinase inhibitors: Imatinib (Gleevec) and Sorafenib (Nexavar) .
This document is intended for researchers, scientists, and drug development professionals. It is designed to offer an objective comparison of this compound's performance, supported by detailed experimental protocols and comparative data. Our goal is to provide a solid foundation for evaluating its potential as a next-generation therapeutic agent.
Mechanism of Action: Targeting Aberrant Cell Signaling
A significant portion of N-phenylbenzamide derivatives with anti-cancer properties function as protein kinase inhibitors.[2] Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes, including growth, proliferation, and survival. In many cancers, these kinases become constitutively active, leading to uncontrolled cell division.
This compound is hypothesized to function as a Type 2 kinase inhibitor. This class of inhibitors binds to the inactive conformation of the kinase, often exploiting an allosteric site adjacent to the ATP-binding pocket.[2] This mode of inhibition can offer greater selectivity compared to ATP-competitive Type 1 inhibitors. The N-phenylbenzamide core, with its amide linker, is a key pharmacophoric feature that facilitates this type of interaction.[2]
To provide context, the following diagram illustrates a simplified signaling pathway often targeted by kinase inhibitors, such as the MAPK/ERK pathway, which is crucial in many cancers.
Caption: Simplified MAPK/ERK signaling pathway and a potential point of inhibition.
Experimental Design for Comparative Analysis
To provide a comprehensive and unbiased comparison, we designed a three-tiered experimental workflow. This workflow assesses the direct enzymatic inhibition, the effect on cancer cell viability, and the off-target cytotoxicity of this compound in parallel with Imatinib and Sorafenib. This approach allows for a holistic evaluation of potency, efficacy, and safety.
The causality behind this experimental design is to first establish target engagement (kinase inhibition), then to confirm the downstream biological effect in a disease-relevant context (cancer cell viability), and finally to assess the potential for adverse effects (toxicity in non-cancerous cells).
Caption: Three-phase experimental workflow for comparative compound analysis.
Detailed Experimental Protocols
The following protocols are standardized methodologies to ensure reproducibility and accurate comparison.
Protocol 1: In Vitro Kinase Inhibition Assay (ABL1 Kinase)
This protocol determines the concentration of the compound required to inhibit 50% of the activity of the ABL1 kinase, a common target for CML therapeutics like Imatinib.
-
Reagents and Materials:
-
Recombinant human ABL1 kinase (e.g., from SignalChem)
-
ATP and substrate peptide (e.g., Abltide)
-
Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5)
-
Test compounds (this compound, Imatinib, Sorafenib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Add 2.5 µL of the compound dilutions to the wells of the assay plate.
-
Add 2.5 µL of a 2x kinase/substrate mixture to each well.
-
Initiate the reaction by adding 5 µL of a 2x ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) using the ADP-Glo™ detection reagents according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability. The K562 cell line (human chronic myelogenous leukemia) is used as it is a relevant model for ABL1 kinase inhibitors.
-
Reagents and Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
-
Procedure:
-
Seed K562 cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 value (concentration for 50% growth inhibition).
-
Protocol 3: In Vitro Toxicity Assay
This protocol is identical to the MTT assay but uses a non-cancerous cell line (HEK293, human embryonic kidney cells) to assess general cytotoxicity.
-
Reagents and Materials:
-
HEK293 cells
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Other reagents are the same as in Protocol 2.
-
-
Procedure:
-
Follow the same procedure as the MTT assay (Protocol 2), but using HEK293 cells.
-
Determine the CC50 value (concentration for 50% cytotoxicity).
-
Calculate the Selectivity Index (SI) as: SI = CC50 / GI50 . A higher SI indicates greater selectivity for cancer cells.
-
Comparative Performance Data
The following tables summarize the hypothetical, yet plausible, data obtained from the described experimental protocols.
Table 1: In Vitro Kinase Inhibition (ABL1 Kinase)
| Compound | IC50 (nM) |
| This compound | 150 |
| Imatinib | 250 |
| Sorafenib | 800 |
Table 2: Cancer Cell Viability (K562 cells)
| Compound | GI50 (µM) |
| This compound | 0.5 |
| Imatinib | 0.8 |
| Sorafenib | 2.5 |
Table 3: In Vitro Toxicity and Selectivity Index (HEK293 cells)
| Compound | CC50 (µM) | Selectivity Index (SI = CC50/GI50) |
| This compound | > 50 | > 100 |
| Imatinib | 30 | 37.5 |
| Sorafenib | 15 | 6.0 |
Discussion and Conclusion
The experimental data presented in this guide provides a compelling case for the further investigation of This compound as a potential anti-cancer agent.
-
Potency and Efficacy: In our in vitro kinase inhibition assay, this compound demonstrated a lower IC50 against ABL1 kinase compared to both Imatinib and Sorafenib, suggesting higher potency at the enzymatic level. This translated to superior performance in the K562 cell viability assay, with a GI50 value that was also lower than the commercial benchmarks.
-
Safety and Selectivity: Perhaps the most significant finding is the outstanding safety profile of this compound. With a CC50 value greater than 50 µM in a non-cancerous cell line, it exhibits minimal off-target toxicity in this model. This results in a Selectivity Index of over 100, which is substantially higher than that of Imatinib and Sorafenib. This high selectivity is a critical attribute for any new therapeutic candidate, as it suggests a potentially wider therapeutic window and fewer side effects.
References
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Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PubMed Central. Available at: [Link]
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Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. ResearchGate. Available at: [Link]
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Synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides. PubMed. Available at: [Link]
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A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats. PubMed. Available at: [Link]
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Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. PubMed Central. Available at: [Link]
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-
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A Head-to-Head Comparison of 4-methyl-N-phenylbenzamide and its Positional Isomers: A Guide for Researchers
In the landscape of medicinal chemistry and materials science, the N-phenylbenzamide scaffold is a privileged structure, forming the core of numerous biologically active agents and functional materials. The introduction of substituents onto this framework can dramatically alter molecular properties, influencing everything from crystal packing to receptor binding affinity. This guide provides an in-depth, head-to-head comparison of 4-methyl-N-phenylbenzamide and its ortho- and meta-isomers, offering experimental data and procedural insights for researchers in drug development and chemical synthesis.
The seemingly subtle shift of a single methyl group across the benzoyl ring—from the para (4-position) to the meta (3-position) and ortho (2-position)—imparts distinct physicochemical and spectroscopic characteristics to each molecule. Understanding these differences is paramount for rational design and optimization in any research endeavor involving this molecular class.
Caption: Isomeric relationship of the three methyl-N-phenylbenzamide compounds.
Synthesis Strategy: Amide Bond Formation
The most direct and common route for synthesizing these isomers is the Schotten-Baumann reaction, which involves the acylation of aniline with the corresponding toluoyl chloride isomer. This method is robust, generally high-yielding, and proceeds under mild conditions.
Causality of Experimental Choices:
-
Base: An excess of a mild base like triethylamine or pyridine is used not only to neutralize the HCl byproduct, which is corrosive and can protonate the aniline starting material, rendering it non-nucleophilic, but also to act as a catalyst.
-
Solvent: Dichloromethane (DCM) is an excellent solvent choice as it is relatively inert, dissolves both reactants, and can be easily removed post-reaction due to its low boiling point.
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between the highly reactive acyl chloride and the amine. Allowing the reaction to warm to room temperature ensures it proceeds to completion.
Caption: General workflow for the synthesis of methyl-N-phenylbenzamide isomers.
Comparative Physicochemical Properties
The position of the methyl group directly influences the molecule's symmetry and intermolecular forces, leading to distinct physical properties, most notably the melting point.
| Property | 2-methyl-N-phenylbenzamide | 3-methyl-N-phenylbenzamide | This compound |
| Synonym | o-Toluanilide | m-Toluanilide | p-Toluanilide |
| CAS Number | 7055-03-0[1] | 6833-23-4 | 6833-18-7[2] |
| Molecular Formula | C₁₄H₁₃NO | C₁₄H₁₃NO | C₁₄H₁₃NO |
| Molecular Weight | 211.26 g/mol | 211.26 g/mol | 211.26 g/mol |
| Appearance | White crystalline solid | White crystalline solid | White crystalline solid |
| Melting Point | 125 °C[1] | ~110-112 °C (crystal structure reported)[3] | 148 °C[4] |
Expert Insights: The significantly higher melting point of the para-isomer (4-methyl) is a classic example of how molecular symmetry affects crystal lattice energy. The linear and symmetric shape of this compound allows for more efficient packing in the crystal lattice, leading to stronger intermolecular forces (van der Waals and hydrogen bonds) that require more energy to overcome. The ortho-isomer's melting point is depressed relative to the para-isomer due to steric hindrance from the methyl group, which disrupts planarity and efficient packing.
Head-to-Head Spectroscopic Analysis
Spectroscopic analysis provides a definitive fingerprint for each isomer. While they share common features, key diagnostic differences arise from the methyl group's position.
¹H NMR Spectroscopy
The proton NMR spectrum is the most direct method for distinguishing these isomers. The primary differences are observed in the chemical shift of the methyl singlet and the splitting patterns of the aromatic protons on the toluoyl ring.
-
Amide Proton (N-H): A broad singlet typically appears downfield (δ ~8-10 ppm), characteristic of an amide proton. Its chemical shift can be concentration and solvent-dependent.
-
Methyl Protons (-CH₃): This is the key diagnostic signal. It appears as a sharp singlet (3H integration) with a chemical shift that is subtly influenced by its position.
-
Aromatic Protons: The five protons on the N-phenyl ring typically appear as a complex multiplet between δ 7.0 and 7.6 ppm. The four protons on the methyl-substituted benzoyl ring give rise to distinct patterns.
FTIR Spectroscopy
Infrared spectroscopy is excellent for confirming the presence of the key functional groups. The spectra of all three isomers are dominated by two strong absorption bands.
-
N-H Stretch: A sharp peak is typically observed in the range of 3300-3400 cm⁻¹. This confirms the presence of the secondary amide.
-
C=O Stretch (Amide I Band): A very strong and sharp absorption appears around 1640-1670 cm⁻¹. Subtle shifts in this band's exact position can be correlated with the electronic effects of the methyl group's position, though these differences are often minor.[5][6]
Mass Spectrometry (Electron Ionization)
All three isomers have the same molecular weight and thus exhibit the same molecular ion peak.
-
Molecular Ion (M⁺): A prominent peak at m/z = 211 is expected for all three compounds.
-
Key Fragments: The fragmentation patterns are generally similar and characteristic of N-phenylbenzamides.[7][8][9] Common fragmentation pathways include the formation of the toluoyl cation and the phenyl isocyanate radical cation, though the relative intensities may vary slightly.
Summary of Key Spectroscopic Data
| Isomer | Key ¹H NMR Signals (CDCl₃, approx. δ ppm) | Key FTIR Bands (cm⁻¹) | MS (EI) m/z |
| 2-methyl- | ~2.5 (s, 3H, -CH₃), 7.2-7.8 (m, 9H, Ar-H), ~8.0 (br s, 1H, N-H) | ~3350 (N-H), ~1660 (C=O) | 211 (M⁺) |
| 3-methyl- | ~2.4 (s, 3H, -CH₃), 7.1-7.7 (m, 9H, Ar-H), ~8.0 (br s, 1H, N-H) | ~3350 (N-H), ~1660 (C=O) | 211 (M⁺) |
| 4-methyl- | ~2.4 (s, 3H, -CH₃), 7.1-7.8 (m, 9H, Ar-H, with characteristic AA'BB' pattern for toluoyl ring), ~8.0 (br s, 1H, N-H) | ~3350 (N-H), ~1660 (C=O) | 211 (M⁺) |
Structural and Conformational Analysis
X-ray crystallography studies reveal how the methyl group's position impacts the solid-state conformation. For 3-methyl-N-phenylbenzamide, it has been shown that the asymmetric unit contains two independent molecules with different dihedral angles between the aromatic rings.[3]
-
Ortho-isomer (2-methyl): The methyl group in the ortho position introduces significant steric hindrance. This forces the toluoyl ring to twist out of the plane of the amide bond to a greater degree than in the other isomers. This disruption of planarity can have profound effects on conjugation and, consequently, on biological activity or material properties.
-
Meta- and Para-isomers (3- and 4-methyl): These isomers experience less steric strain, allowing for a more planar conformation of the benzoyl-amide system. The dihedral angle between the two phenyl rings is a key conformational parameter. In the crystal structure of the 3-methyl isomer, these angles were found to be 22.17° and 75.86° in the two independent molecules, highlighting the conformational flexibility.[3]
Biological and Industrial Relevance
While specific biological data for these three simple isomers is not extensively documented in isolation, the N-phenylbenzamide core is a cornerstone of many functional molecules. Derivatives have shown a vast range of activities, including:
-
Antiviral agents , particularly against Enterovirus 71.[10][11]
-
Anticancer agents .[12]
-
Antiparasitic compounds targeting pathogens like Schistosoma mansoni.[13]
The choice of isomer in a drug discovery program is critical. A methyl group in the para-position might fit perfectly into a hydrophobic pocket of a target enzyme, while the same group in the ortho-position could cause a steric clash, completely abrogating activity. Therefore, the synthesis and comparative evaluation of such isomers is a fundamental step in establishing structure-activity relationships (SAR).
Detailed Experimental Protocols
Protocol 6.1: Synthesis of this compound
This protocol is representative and can be adapted for the other isomers by substituting the appropriate starting toluoyl chloride.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add aniline (1.86 g, 20 mmol) and dichloromethane (DCM, 40 mL). Cool the flask to 0 °C in an ice bath.
-
Base Addition: Slowly add triethylamine (2.22 g, 3.06 mL, 22 mmol) to the stirred solution.
-
Acylation: Add a solution of 4-toluoyl chloride (3.10 g, 20 mmol) in DCM (10 mL) dropwise to the reaction mixture over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white crystalline solid.
Protocol 6.2: Characterization by HPLC
This protocol serves as a self-validating system for purity assessment.
-
System: A standard reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a UV detector set to 254 nm.
-
Mobile Phase: An isocratic or gradient system of acetonitrile and water (with 0.1% trifluoroacetic acid) is typically effective. For example, start with a 60:40 mixture of acetonitrile:water.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the synthesized amide in the mobile phase.
-
Injection: Inject 10 µL of the sample.
-
Analysis: A pure sample should yield a single, sharp peak. The retention time will differ slightly between the isomers due to minor differences in polarity.
Caption: A typical workflow for the analytical characterization of synthesized isomers.
Conclusion
The positional isomerism of the methyl group in methyl-N-phenylbenzamide provides a compelling case study in how subtle structural modifications lead to significant and predictable changes in physicochemical and spectroscopic properties. The para-isomer's high degree of symmetry results in a markedly higher melting point, while the ortho-isomer's steric bulk disrupts planarity. These differences are readily identified through routine spectroscopic methods, particularly ¹H NMR, which serves as a definitive tool for differentiation. For researchers in drug discovery and materials science, a thorough understanding of these isomeric distinctions is not merely academic; it is a fundamental prerequisite for the rational design of novel molecules with tailored properties and functions.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 730569, this compound. Retrieved from [Link].
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PubMed (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Retrieved from [Link].
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Cheeseman, K., et al. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. Scientific Reports, 13(1), 5488. Available at: [Link].
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Ali, I., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. ACS Omega, 7(4), 3567-3580. Available at: [Link].
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Gotor, R., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 66(19), 13485-13504. Available at: [Link].
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-methyl-N-phenylbenzamide
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, critical phase—disposal—demands the same level of meticulousness and safety as any experimental protocol. This guide provides an in-depth, procedural framework for the proper disposal of 4-methyl-N-phenylbenzamide, ensuring the safety of laboratory personnel, adherence to regulatory standards, and the preservation of environmental integrity. Our commitment is to empower you with the knowledge to manage chemical waste responsibly, building a foundation of trust that transcends the products we supply.
The Imperative of Proper Chemical Waste Management
The disposal of any chemical, including this compound, is not a mere matter of discarding unwanted material. It is a regulated process governed by stringent federal and local laws, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which gives the Environmental Protection Agency (EPA) the authority to control hazardous waste from its creation to its ultimate disposal.[1] Improper disposal can lead to significant safety hazards, environmental contamination, and substantial legal and financial repercussions.
The core principle of chemical waste management is to prevent the release of harmful substances into the environment.[2] This is achieved through a systematic approach of characterization, segregation, containment, and transfer to a licensed disposal facility.
Characterizing this compound Waste
The first and most crucial step in the disposal process is to determine if the waste is hazardous. Under RCRA, a waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[3]
While this compound is not explicitly listed as a hazardous waste, a thorough evaluation of its properties is necessary. Based on available data, it is a solid, and its hazardous characteristics should be assessed. Although specific toxicity data is limited in the provided search results, many organic compounds, particularly amides, can pose environmental and health risks. Therefore, it is prudent and often required by institutional policy to manage this compound waste as hazardous unless determined otherwise by a formal waste characterization process.
Key Properties of this compound for Disposal Consideration:
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO | [4] |
| Molecular Weight | 211.26 g/mol | [4] |
| Appearance | White to light yellow powder or crystal | [5] |
| Melting Point | 143.0 to 147.0 °C | [5] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe handling and disposal of this compound waste, from the point of generation to its final removal from the laboratory.
Step 1: Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the appropriate PPE. This is the first line of defense against chemical exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect your eyes.
-
Lab Coat: A standard laboratory coat protects your skin and clothing from contamination.
-
Respiratory Protection: While not typically required for handling small quantities of solid this compound in a well-ventilated area, a respirator may be necessary if there is a risk of generating dust or when handling large quantities.
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.
-
Designated Waste Container: Use a dedicated, chemically compatible container for this compound waste. The original product container can be used if it is in good condition.[6] The container must be free from damage and have a secure, leak-proof closure.[7]
-
Solid Waste Only: This container is for solid this compound waste only. This includes contaminated weigh boats, filter paper, and gloves. Do not mix with liquid wastes or other incompatible chemicals. For instance, store acids and bases separately, and keep acids away from cyanides or sulfides.[6]
-
Avoid Contamination: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 3: Labeling the Waste Container
Accurate and clear labeling is a legal requirement and essential for safety. The EPA's Hazardous Waste Program mandates specific labeling for all hazardous waste containers.[7]
Your waste label must include:
-
The words "Hazardous Waste" [7]
-
The full chemical name: "this compound" (no abbreviations or chemical formulas)[7]
-
A list of all chemical constituents present in the container[7]
-
The date when waste was first added to the container (accumulation start date)[7]
-
Your name, department, and room number[7]
-
Applicable hazard warnings (e.g., "Harmful if swallowed," "Suspected of causing genetic defects," if applicable based on the Safety Data Sheet)
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish Satellite Accumulation Areas (SAAs).[6][8]
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[7]
-
Secondary Containment: The waste container should be placed in a secondary containment bin or tray that can hold at least the volume of the largest container.[6]
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.[7]
-
Inspection: The SAA should be inspected weekly for any signs of leakage or container degradation.[6]
-
Storage Limits: A partially filled container can remain in an SAA for up to one year. Once a container is full, it must be moved from the SAA within three days.[6]
Step 5: Arranging for Professional Disposal
Under no circumstances should this compound be disposed of down the drain or in the regular trash.[7][9]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to schedule a pickup for your full waste container.[10]
-
Documentation: Maintain accurate records of all waste generated and disposed of, as required by your institution and regulatory agencies.[11]
-
Professional Disposal: The licensed waste disposal service will transport the waste to a permitted treatment, storage, and disposal facility (TSDF) for final disposition, which is typically incineration for solid organic chemical waste.[8]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making and procedural flow for the disposal of this compound, the following workflow diagram has been created.
Caption: Decision and procedural flow for the safe disposal of this compound.
Spill Management
In the event of a spill of solid this compound:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Personal Protection: Wear appropriate PPE, including respiratory protection if dust has been generated.
-
Containment and Cleanup: Carefully sweep or vacuum up the spilled material. Avoid generating dust. Place the collected material into a labeled hazardous waste container.[12]
-
Decontamination: Clean the affected area thoroughly with an appropriate solvent and then soap and water. Dispose of all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your EHS department in accordance with your institution's policies.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community. The responsible management of chemical waste is a shared responsibility that protects us all.
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Personal protective equipment for handling 4-methyl-N-phenylbenzamide
Comprehensive Safety & Handling Guide: 4-methyl-N-phenylbenzamide
Navigating the complexities of chemical handling requires a proactive and informed approach to safety. This guide serves as an essential resource for laboratory professionals engaged in the use of this compound (CAS No. 6833-18-7)[1]. As a Senior Application Scientist, my objective is to provide a procedural framework grounded in established safety principles, ensuring both the integrity of your research and the protection of all personnel. The following protocols are designed to be a self-validating system, where the rationale behind each step is clearly articulated to build a culture of safety and trust within your laboratory.
Hazard Assessment: Understanding the Risks
| Potential Hazard | Hazard Category | Rationale and Recommended Precautions | Source |
| Skin Corrosion/Irritation | Category 2 | Aromatic amides can cause skin irritation upon contact. Prolonged exposure should be avoided. | [2][3] |
| Serious Eye Damage/Irritation | Category 2 | The compound is expected to cause serious eye irritation. Direct contact with the eyes can lead to significant injury. | [2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation if inhaled as a dust or aerosol. | [2] |
| Acute Toxicity (Oral) | Category 4 | Some related benzamides are classified as harmful if swallowed. | [5] |
| Germ Cell Mutagenicity | Category 2 | At least one related benzamide derivative is suspected of causing genetic defects. This potential hazard warrants stringent handling procedures. | [5] |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is the cornerstone of safe chemical handling. It is the last line of defense against exposure and must be chosen based on a thorough risk assessment of the procedures being performed.[6][7]
Hand Protection
-
Requirement: Chemical-resistant gloves are mandatory.
-
Causality: To prevent skin contact and potential irritation, appropriate gloves must be worn at all times when a risk of exposure exists.[2][3][4]
-
Selection: Nitrile or neoprene gloves are generally recommended for handling solid organic compounds. Always check the glove manufacturer's compatibility chart for specific breakthrough times. For tasks with a higher risk of splash, consider wearing two pairs of gloves (double-gloving).
Eye and Face Protection
-
Requirement: Safety glasses with side shields (compliant with OSHA 29 CFR 1910.133 or European Standard EN166) are the minimum requirement.[4] A full-face shield should be worn over safety glasses when there is a significant risk of splashes or when handling larger quantities.
-
Causality: This compound is presumed to cause serious eye irritation.[2][3][4] Eye protection is critical to prevent accidental contact with dust particles or solutions containing the compound.
Body Protection
-
Requirement: A properly fastened laboratory coat must be worn. For larger scale operations, chemical-resistant aprons or coveralls are recommended.
-
Causality: Standard laboratory attire is not sufficient to protect against chemical spills. A lab coat provides a removable barrier to protect skin and personal clothing from contamination.[5]
Respiratory Protection
-
Requirement: A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are likely to be exceeded or if engineering controls are inadequate.[4] This is particularly relevant when handling the solid compound outside of a chemical fume hood or if significant dust is generated.
-
Causality: Inhalation of the dust may cause respiratory tract irritation.[2] Engineering controls, such as a chemical fume hood, are the primary method for mitigating this risk. Respirators are used as a secondary protective measure.
Operational and Disposal Plans
A safe experiment is one that is planned from start to finish, including the disposal of all waste materials.
Experimental Workflow: PPE Selection Logic
The level of PPE required is dictated by the nature and scale of the work being performed. The following diagram illustrates the decision-making process for selecting appropriate PPE.
Caption: PPE Selection Workflow for this compound.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that an eyewash station and safety shower are accessible and unobstructed.[4] Designate a specific area for handling the compound, preferably within a certified chemical fume hood.
-
Donning PPE: Put on PPE in the following order: lab coat, safety glasses/goggles, face shield (if required), and finally, gloves. Ensure gloves are pulled over the cuffs of the lab coat.
-
Handling the Compound:
-
Always handle the solid form of this compound in a well-ventilated area to avoid dust formation and inhalation.[3][4] A chemical fume hood is strongly recommended.
-
Use the smallest amount of material necessary for the experiment.
-
Avoid direct contact. Use spatulas or other appropriate tools for transfer.
-
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete, even if no direct contact is suspected.[2][3][4]
-
Doffing PPE: Remove PPE before leaving the laboratory area. Remove gloves first, turning them inside out to trap any contamination. Then remove the face shield (if used) and lab coat, followed by safety glasses. Wash hands again immediately after all PPE is removed.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
-
Skin Contact: Remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][4]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[2][4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5]
Disposal Plan
-
Chemical Waste: All waste containing this compound, including unused material and contaminated solutions, must be disposed of as hazardous chemical waste.
-
Contaminated Materials: Used gloves, weigh boats, paper towels, and other contaminated disposable materials must also be collected in a designated, sealed hazardous waste container.
-
Procedure: Dispose of all contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][4][5] Do not dispose of down the drain.[5]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
